molecular formula C6H15NO6S B1683097 (5S,6R)-DiHETEs CAS No. 7365-44-8

(5S,6R)-DiHETEs

Cat. No.: B1683097
CAS No.: 7365-44-8
M. Wt: 229.25 g/mol
InChI Key: JOCBASBOOFNAJA-UHFFFAOYSA-N
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Description

N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid is a Good's buffer substance, pKa = 7.5 at 20 ℃. It is a member of ethanolamines, an amino sulfonic acid and a TES. It is functionally related to a taurine. It is a tautomer of a N-tris(hydroxymethyl)methyl-2-ammonioethanesulfonate.

Properties

IUPAC Name

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid
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InChI

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)
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InChI Key

JOCBASBOOFNAJA-UHFFFAOYSA-N
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Canonical SMILES

C(CS(=O)(=O)O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO6S
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DSSTOX Substance ID

DTXSID3064643
Record name TES
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Molecular Weight

229.25 g/mol
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Physical Description

Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
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CAS No.

7365-44-8
Record name N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
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Record name 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid
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Record name 2-(tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid
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Record name N-TRIS(HYDROXYMETHYL)METHYL-2-AMINOETHANESULFONIC ACID
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Foundational & Exploratory

The Discovery and Historical Context of (5S,6R)-DiHETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid, an omega-6 polyunsaturated fatty acid. Its discovery and characterization in the late 1980s were significant milestones in understanding the metabolism of leukotriene A4 (LTA4), a key intermediate in the biosynthesis of potent inflammatory mediators. This technical guide provides a comprehensive overview of the discovery, historical context, experimental protocols, and biological significance of (5S,6R)-DiHETE.

Discovery and Historical Context

The story of (5S,6R)-DiHETE is intrinsically linked to the elucidation of the arachidonic acid cascade and the biosynthesis of leukotrienes. In the mid-1980s, researchers were actively investigating the enzymatic pathways that govern the fate of the unstable epoxide, LTA4. It was known that LTA4 could be converted to the potent chemoattractant leukotriene B4 (LTB4) by LTA4 hydrolase or conjugated with glutathione (B108866) to form cysteinyl leukotrienes.

A pivotal discovery came in 1988 when Haeggström, Wetterholm, Hamberg, and colleagues demonstrated that LTA4 could also be metabolized via an alternative pathway. They found that a cytosolic epoxide hydrolase, present in mouse liver, could catalyze the hydrolysis of LTA4 to a previously uncharacterized dihydroxy acid.[1] Through meticulous stereochemical analysis, including gas chromatography-mass spectrometry (GC-MS) and comparison with synthetic standards, they unequivocally identified the structure of this novel metabolite as (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid.[1] This enzymatic reaction was found to be efficient, with a determined Km of 5 µM and a Vmax of 550 nmol/mg/min for the mouse liver enzyme.[1] A semi-purified preparation from human liver also demonstrated this catalytic activity.[1]

Following its discovery, the biological activities of (5S,6R)-DiHETE and its other three stereoisomers were investigated. In 1989, Muller and colleagues synthesized and separated the four possible diastereoisomers of 5,6-DiHETE.[2] Their comparative biological studies revealed that only the (5S,6R)-isomer exhibited notable activity. Specifically, (5S,6R)-DiHETE was identified as a weak agonist for the leukotriene D4 (LTD4) receptor.[2][3][4] This finding suggested a potential, albeit less potent, role for this metabolite in pathophysiological processes where LTD4 is involved, such as bronchoconstriction and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the discovery and characterization of (5S,6R)-DiHETE.

Table 1: Physicochemical and Enzymatic Properties of (5S,6R)-DiHETE

PropertyValueReference
Molecular Formula C20H32O4N/A
Molecular Weight 336.47 g/mol N/A
CAS Number 82948-88-7N/A
Enzyme Source (for biosynthesis) Mouse Liver Cytosolic Epoxide Hydrolase[1]
Km for LTA4 Hydrolysis 5 µM[1]
Vmax for LTA4 Hydrolysis 550 nmol/mg/min[1]

Table 2: Biological Activity of (5S,6R)-DiHETE

Biological ParameterValueSpecies/SystemReference
LTD4 Receptor Agonism Weak AgonistGuinea Pig Lung Membranes[2][3][4]
EC50 for Guinea Pig Ileum Contraction 1.3 µMGuinea Pig[3]

Experimental Protocols

The following sections detail the key experimental methodologies cited in the discovery and characterization of (5S,6R)-DiHETE.

Enzymatic Formation and Isolation of (5S,6R)-DiHETE

Source: Haeggström, J., Wetterholm, A., Hamberg, M., et al. (1988). Biochim Biophys Acta, 958(3), 469-476.[1]

  • Enzyme Preparation: The cytosolic fraction from mouse liver homogenate was used as the source of epoxide hydrolase. The tissue was homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer) and centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic supernatant.

  • Incubation: The cytosolic preparation was incubated with LTA4 (prepared fresh from LTA4 methyl ester) in a buffered solution (e.g., Tris-HCl buffer, pH 7.4) at 37°C for a specified time (e.g., 1-5 minutes).

  • Extraction: The reaction was terminated by the addition of organic solvents (e.g., a mixture of methanol (B129727) and diethyl ether). The lipids were then extracted, and the organic phase was washed and evaporated to dryness.

  • Purification: The extracted material was purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A mobile phase gradient of methanol in water, buffered with acetic acid, was typically used to separate the dihydroxy metabolites. The fraction corresponding to 5,6-DiHETE was collected.

Structural Elucidation of (5S,6R)-DiHETE

Source: Haeggström, J., Wetterholm, A., Hamberg, M., et al. (1988). Biochim Biophys Acta, 958(3), 469-476.[1]

  • Derivative Formation: For GC-MS analysis, the purified 5,6-DiHETE was converted to its methyl ester by treatment with diazomethane (B1218177) and then to its trimethylsilyl (B98337) (TMS) ether derivative by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample was analyzed by GC-MS. The gas chromatograph was equipped with a capillary column (e.g., OV-1), and the mass spectrometer was operated in electron ionization (EI) mode. The fragmentation pattern of the TMS-derivatized 5,6-DiHETE was analyzed to determine the positions of the hydroxyl groups.

  • Stereochemical Analysis: The absolute configuration (5S,6R) was determined by chiral-phase HPLC analysis of the derivatized diol and by comparing its chromatographic behavior and mass spectrum with those of synthetic stereoisomers of 5,6-DiHETE.

Biological Activity Assay (Guinea Pig Ileum Contraction)

Source: Muller, A., Rechencq, E., Kugel, C., et al. (1989). Prostaglandins, 38(6), 635-644.[2]

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig was excised and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: The isometric contractions of the ileum segment were recorded using a force transducer connected to a polygraph.

  • Drug Administration: After a stabilization period, cumulative concentration-response curves were generated by adding increasing concentrations of the synthetic (5S,6R)-DiHETE to the organ bath.

  • Data Analysis: The contractile responses were measured as a percentage of the maximal contraction induced by a standard agonist (e.g., histamine). The EC50 value, the concentration that produces 50% of the maximal response, was then calculated.

  • Antagonist Studies: To confirm the involvement of the LTD4 receptor, the experiment was repeated in the presence of a selective LTD4 receptor antagonist. A rightward shift in the concentration-response curve for (5S,6R)-DiHETE in the presence of the antagonist would indicate competitive antagonism at the LTD4 receptor.

Signaling Pathways and Logical Relationships

The biological effects of (5S,6R)-DiHETE are mediated through its interaction with the LTD4 receptor (CysLT1R). The following diagrams illustrate the biosynthetic pathway of (5S,6R)-DiHETE and its subsequent signaling cascade.

Biosynthesis_of_5S_6R_DiHETE Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase Pathway DiHETE (5S,6R)-DiHETE LTA4->DiHETE Enzyme Cytosolic Epoxide Hydrolase Enzyme->LTA4

Caption: Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.

LTD4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DiHETE (5S,6R)-DiHETE LTD4_Receptor LTD4 Receptor (CysLT1R) DiHETE->LTD4_Receptor G_Protein Gq/Gi Protein LTD4_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of (5S,6R)-DiHETE via the LTD4 receptor.

Conclusion

The discovery of (5S,6R)-DiHETE expanded our understanding of the metabolic fate of LTA4 and introduced a new, albeit less potent, player in the complex network of eicosanoid signaling. While not as biologically active as the classical leukotrienes, its specific enzymatic formation and interaction with the LTD4 receptor highlight the intricate regulation of the arachidonic acid cascade. Further research into the physiological and pathophysiological roles of (5S,6R)-DiHETE may yet uncover more subtle but significant functions in health and disease, offering potential avenues for therapeutic intervention. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the key historical findings and experimental approaches that have shaped our knowledge of this unique lipid mediator.

References

The Biological Synthesis of (5S,6R)-DiHETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a bioactive lipid mediator derived from arachidonic acid. This document details the enzymatic and non-enzymatic pathways of its formation, presents quantitative data, outlines experimental protocols for its synthesis and analysis, and provides visual representations of the key processes.

Introduction

(5S,6R)-DiHETE is one of the dihydroxy metabolites of arachidonic acid, belonging to the eicosanoid family of signaling molecules. Its formation is intricately linked to the leukotriene biosynthetic pathway, originating from the unstable epoxide intermediate, Leukotriene A4 (LTA4). The biological activities of (5S,6R)-DiHETE are still under investigation, but it has been shown to be a weak agonist for the LTD4 receptor, suggesting a potential role in inflammatory responses.[1] A thorough understanding of its synthesis is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting the arachidonic acid cascade.

Biosynthesis Pathway of (5S,6R)-DiHETE

The synthesis of (5S,6R)-DiHETE begins with the liberation of arachidonic acid from the cell membrane, which is then converted to LTA4 via the 5-lipoxygenase (5-LOX) pathway. (5S,6R)-DiHETE is subsequently formed from LTA4 through two principal routes: non-enzymatic hydrolysis and enzymatic conversion by cytosolic epoxide hydrolase (cEH).

The 5-Lipoxygenase Pathway to Leukotriene A4

The initial steps leading to the formation of the precursor LTA4 are catalyzed by the enzyme 5-lipoxygenase (5-LOX) in conjunction with the 5-lipoxygenase-activating protein (FLAP).

5-LOX_Pathway AA Arachidonic Acid HPETE 5(S)-HPETE AA->HPETE 5-LOX, O2 LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 5-LOX

Figure 1: The 5-Lipoxygenase pathway for LTA4 synthesis.
Formation of (5S,6R)-DiHETE from Leukotriene A4

LTA4 is a highly unstable intermediate that can be rapidly converted to various bioactive lipids. The formation of (5S,6R)-DiHETE represents one of several possible fates of LTA4.

LTA4_Metabolism LTA4 Leukotriene A4 (LTA4) NonEnzymatic Non-enzymatic Hydrolysis LTA4->NonEnzymatic Enzymatic Enzymatic Hydrolysis (cytosolic Epoxide Hydrolase) LTA4->Enzymatic LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase DiHETE_5S6R (5S,6R)-DiHETE NonEnzymatic->DiHETE_5S6R DiHETE_5S6S (5S,6S)-DiHETE NonEnzymatic->DiHETE_5S6S DiHETE_5_12 5,12-diHETEs NonEnzymatic->DiHETE_5_12 Enzymatic->DiHETE_5S6R Stereospecific

Figure 2: Metabolic fate of Leukotriene A4 (LTA4).

Cytosolic epoxide hydrolase (cEH) can catalyze the stereospecific hydrolysis of the epoxide in LTA4 to form (5S,6R)-DiHETE.[1][2] This enzymatic route provides a regulated mechanism for the production of this specific diastereomer. The kinetic parameters for this reaction have been determined for the enzyme from mouse liver.

In the absence of specific enzymes, the unstable epoxide ring of LTA4 undergoes spontaneous hydrolysis in aqueous environments. This non-enzymatic process leads to a mixture of dihydroxy products, including (5S,6R)-DiHETE, its diastereomer (5S,6S)-DiHETE, and various 5,12-diHETEs. The relative proportions of these products are dependent on the pH of the surrounding medium.

Quantitative Data

The formation of (5S,6R)-DiHETE is influenced by both enzymatic activity and the chemical environment. The following table summarizes key quantitative data related to its synthesis.

ParameterValueEnzyme SourceConditionsReference
Enzymatic Synthesis (cEH)
Apparent Km5 µMMouse Liver Cytosol-[3]
Apparent Vmax550 nmol/mg/minMouse Liver Cytosol-[3]
Non-enzymatic Hydrolysis
LTA4 Half-life (pH 7.4, 37°C)< 3 seconds-Aqueous buffer[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of (5S,6R)-DiHETE.

Enzymatic Synthesis of (5S,6R)-DiHETE

This protocol describes the synthesis of (5S,6R)-DiHETE from LTA4 using purified cytosolic epoxide hydrolase.

Materials:

  • Purified cytosolic epoxide hydrolase (cEH)

  • Leukotriene A4 (LTA4) solution in ethanol

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ice bath

  • Reverse-phase C18 solid-phase extraction (SPE) cartridges

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Nitrogen gas stream

Procedure:

  • Pre-cool all buffers and solutions on ice.

  • In a microcentrifuge tube, add 10 µg of purified cEH to 1 mL of Tris-HCl buffer.

  • Initiate the reaction by adding 10 µM LTA4 (from a concentrated stock in ethanol) to the enzyme solution.

  • Incubate the reaction mixture for 15 minutes at 37°C.

  • Terminate the reaction by adding 2 volumes of cold methanol.

  • Acidify the mixture to pH 3.5 with 0.1 M HCl.

  • Purify the DiHETEs using a C18 SPE cartridge. Wash the cartridge with water and elute the products with ethyl acetate.

  • Evaporate the ethyl acetate under a stream of nitrogen gas.

  • Reconstitute the sample in a small volume of methanol for analysis.

Non-enzymatic Synthesis of (5S,6R)-DiHETE

This protocol outlines the non-enzymatic hydrolysis of LTA4 to generate a mixture of DiHETE isomers.

Materials:

  • Leukotriene A4 (LTA4) solution in ethanol

  • Phosphate (B84403) buffer (0.1 M) at various pH values (e.g., 6.0, 7.4, 8.5)

  • Ice bath

  • Reverse-phase C18 solid-phase extraction (SPE) cartridges

  • Methanol

  • Ethyl acetate

  • Nitrogen gas stream

Procedure:

  • Prepare phosphate buffers at the desired pH values and pre-cool on ice.

  • Add 10 µM LTA4 to each of the pH-adjusted buffers.

  • Incubate for 30 minutes at room temperature to allow for complete hydrolysis.

  • Acidify the solutions to pH 3.5 with 0.1 M HCl.

  • Purify the DiHETEs using a C18 SPE cartridge as described in the enzymatic synthesis protocol.

  • Evaporate the solvent and reconstitute for analysis.

Analysis of (5S,6R)-DiHETE by HPLC-MS/MS

This method allows for the separation and quantification of (5S,6R)-DiHETE from its isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 335.2

    • Product Ions (m/z): 115.1, 157.1, 219.2 (Quantifier and qualifiers)

  • Collision Energy and other source parameters: To be optimized for the specific instrument.

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the synthesis and analysis of (5S,6R)-DiHETE, as well as the logical relationship of the key components in its biosynthesis.

Experimental_Workflow cluster_synthesis Synthesis Enzymatic Enzymatic Synthesis (cEH + LTA4) Purification Solid-Phase Extraction (SPE) (C18 Cartridge) Enzymatic->Purification NonEnzymatic Non-enzymatic Synthesis (LTA4 at various pH) NonEnzymatic->Purification Analysis HPLC-MS/MS Analysis (Separation and Quantification) Purification->Analysis Data Data Interpretation (Yield, Purity, Isomer Ratio) Analysis->Data

Figure 3: Experimental workflow for (5S,6R)-DiHETE synthesis and analysis.

Logical_Relationship AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Hydrolysis Hydrolysis (Enzymatic/Non-enzymatic) LTA4->Hydrolysis DiHETE (5S,6R)-DiHETE Hydrolysis->DiHETE

Figure 4: Logical relationship in the biosynthesis of (5S,6R)-DiHETE.

Conclusion

The biological synthesis of (5S,6R)-DiHETE is a multifaceted process involving both tightly regulated enzymatic reactions and spontaneous chemical transformations. This guide provides a foundational understanding and practical protocols for researchers investigating this and other related lipid mediators. Further research into the specific biological functions of (5S,6R)-DiHETE and the factors regulating its production will be critical for understanding its role in health and disease and for the development of targeted therapies.

References

what is the role of (5S,6R)-DiHETEs in cellular signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of (5S,6R)-DiHETEs in Cellular Signaling

Introduction

(5S,6R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, commonly abbreviated as (5S,6R)-DiHETE, is a dihydroxy polyunsaturated fatty acid derived from arachidonic acid.[1][2] As a member of the eicosanoid family of lipid mediators, it plays a role in various physiological and pathological processes, particularly inflammation and immune responses.[3][4] This document provides a comprehensive overview of the biosynthesis, cellular signaling mechanisms, and physiological effects of (5S,6R)-DiHETE, along with detailed experimental protocols for its study, intended for researchers, scientists, and professionals in drug development.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][5] Its synthesis can occur through two primary routes:

  • Non-enzymatic Hydrolysis : Under physiological conditions, the epoxide group in LTA4 can undergo spontaneous, non-enzymatic hydrolysis to form (5S,6R)-DiHETE.[5] This process contributes to the basal levels of the compound in biological systems.[5]

  • Enzymatic Conversion : The enzyme cytosolic epoxide hydrolase, particularly in mouse liver, can catalyze the conversion of LTA4 into (5S,6R)-DiHETE.[1][5]

G cluster_0 Biosynthesis Pathway cluster_1 Conversion to (5S,6R)-DiHETE AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP LOX 5-Lipoxygenase (5-LOX) FLAP->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 O2 NEH Non-Enzymatic Hydrolysis LTA4->NEH H2O EH Cytosolic Epoxide Hydrolase LTA4->EH H2O DiHETE (5S,6R)-DiHETE NEH->DiHETE EH->DiHETE

Caption: Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid via the LTA4 intermediate.

Cellular Signaling Pathway

(5S,6R)-DiHETE functions as a signaling molecule by interacting with specific cell surface receptors. It is recognized as a weak agonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1), which is the primary receptor for Leukotriene D4 (LTD4).[1][5][6] CysLT1 belongs to the G protein-coupled receptor (GPCR) superfamily.[4][7]

Upon binding to the CysLT1 receptor, (5S,6R)-DiHETE induces a conformational change in the receptor, leading to the activation of intracellular G proteins. The activation of CysLT1 receptors typically involves the Gq family of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium concentration is a critical second messenger that mediates a variety of cellular responses, including smooth muscle contraction.

G cluster_membrane Plasma Membrane cluster_cytosol DiHETE (5S,6R)-DiHETE Receptor CysLT1 Receptor (LTD4 Receptor) DiHETE->Receptor Binds (Agonist) G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response

Caption: (5S,6R)-DiHETE signaling through the CysLT1 receptor and Gq pathway.

Quantitative Data on Biological Activity

The primary characterized biological effect of (5S,6R)-DiHETE is the induction of smooth muscle contraction. This action has been quantified in ex vivo experiments using guinea pig ileum. The potency of this effect can be inhibited by LTD4 receptor antagonists, confirming its mechanism of action through the CysLT1 receptor.[6]

ParameterValueBiological SystemDescriptionCitation(s)
EC50 1.3 µMGuinea Pig Isolated IleumThe molar concentration that induces 50% of the maximum contraction response.[6]
ED50 1.3 µMGuinea Pig IleumThe dose that produces 50% of the maximum contraction effect.[1][5]

Experimental Protocols

Protocol 1: Quantification of (5S,6R)-DiHETE by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of (5S,6R)-DiHETE in biological samples.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • To 100 µL of plasma or cell lysate, add 5 µL of an internal standard solution (e.g., a deuterated analogue like (5S,6R)-DiHETE-d4).

    • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipids and remove interfering substances. Elute the lipid fraction with ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 50 µL of the mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution profile with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for (5S,6R)-DiHETE (e.g., m/z 335.2 -> 115.1) and its internal standard.

  • Data Analysis:

    • Construct a standard curve using known concentrations of a (5S,6R)-DiHETE standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G Sample Biological Sample (Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Lipid Extraction (SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Workflow for the quantification of (5S,6R)-DiHETE using LC-MS/MS.

Protocol 2: CysLT1 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of (5S,6R)-DiHETE for the CysLT1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to overexpress the human CysLT1 receptor (e.g., HEK293-CysLT1).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, set up the reaction mixture containing:

      • A fixed concentration of radiolabeled LTD4 (e.g., [³H]LTD4).

      • A fixed amount of CysLT1-expressing cell membranes.

      • Increasing concentrations of unlabeled (5S,6R)-DiHETE (the competitor).

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LTD4).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of (5S,6R)-DiHETE. Fit the data to a one-site competition curve to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki).

G Membranes Prepare Membranes (CysLT1-expressing cells) Incubate Incubate: Membranes + [³H]LTD4 + (5S,6R)-DiHETE Membranes->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Caption: Experimental workflow for a CysLT1 receptor competitive binding assay.

References

Enzymatic Formation of (5S,6R)-DiHETEs from Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic pathways involved in the formation of (5S,6R)-dihydroxyeicosatrienoic acids ((5S,6R)-DiHETEs) from their eicosanoid precursors. This document details the key enzymes, their kinetics, and the experimental protocols for studying these transformations, with a focus on providing actionable information for research and development.

Introduction to DiHETEs and Their Precursors

Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes.[1] These molecules are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[2][3] The four primary regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] Each of these can exist as two enantiomers (R/S and S/R).[1]

The biological activity of EETs is often terminated or altered by their conversion to the corresponding dihydroxyeicosatrienoic acids (DiHETEs) through the action of epoxide hydrolases.[1] This guide focuses specifically on the formation of the (5S,6R)-DiHETE stereoisomer, a diol derived from 5,6-EET.

Key Enzymes in (5S,6R)-DiHETE Formation

The primary enzymes responsible for the conversion of 5,6-EET to 5,6-DiHETE are epoxide hydrolases.

Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the metabolism of EETs.[1][4] It is a homodimeric protein found in the cytosol and peroxisomes.[5] While sEH efficiently hydrolyzes 14,15-EET, 11,12-EET, and 8,9-EET, 5,6-EET is considered a poor substrate for this enzyme.[6] sEH catalyzes the addition of water to the epoxide ring of 5,6-EET to form 5,6-DiHETE.[2][7]

Microsomal Epoxide Hydrolase (mEH)

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is another important enzyme in epoxide metabolism.[2][4] Although traditionally associated with the detoxification of xenobiotics, mEH has been shown to hydrolyze EETs, including 5,6-EET.[2][4] In some tissues with low sEH expression, mEH may play a more significant role in 5,6-EET metabolism.[4]

Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities.[8][9] Its primary known epoxide hydrolase function is the stereospecific conversion of leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4).[9] While LTA4H acts on an epoxide substrate, there is currently no direct evidence in the reviewed literature to suggest that it significantly metabolizes 5,6-EET to 5,6-DiHETE.

Stereospecificity of the Enzymatic Reaction

The formation of the specific (5S,6R)-DiHETE stereoisomer is dependent on the stereochemistry of the 5,6-EET precursor and the stereoselectivity of the hydrating enzyme. The cytochrome P450 enzymes that produce 5,6-EET from arachidonic acid can generate a mixture of the (5S,6R) and (5R,6S) enantiomers.[1]

While detailed studies on the enantioselectivity of sEH and mEH specifically towards the 5,6-EET enantiomers are not extensively available in the public domain, the stereospecificity of epoxide hydrolases is a well-established principle. It is hypothesized that the enzymatic hydrolysis of a specific 5,6-EET enantiomer, such as (5R,6S)-EET, could lead to the formation of (5S,6R)-DiHETE. However, without explicit experimental data, it is also possible that the enzymatic hydrolysis of a racemic mixture of 5,6-EET results in a mixture of DiHETE stereoisomers.

Quantitative Data on Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism/Source
Human sEH 5,6-EET-EA--Lower than other EET-EAsHuman, recombinant
Human mEH 5,6-EET-EA--Lower than other EET-EAsHuman, recombinant
Rat mEH Tetrahydrobenz[a]anthracene (3R,4S)-epoxide-Vmax: 6800 nmol/min/mg-Rat, liver microsomes

Note: Data for 5,6-EET is limited. The data for 5,6-EET-EA (ethanolamide) suggests it is a less efficiently hydrolyzed substrate compared to other EET regioisomers.[1] The Vmax value for a highly reactive substrate with rat mEH is included to provide context for the enzyme's potential activity.[10] The lack of precise Km and kcat values for 5,6-EET highlights a key area for future research.

Experimental Protocols

In Vitro sEH and mEH Enzyme Activity Assays

This protocol outlines a general method for determining the activity of sEH and mEH in converting 5,6-EET to 5,6-DiHETE.

Materials:

  • Recombinant human sEH or mEH, or tissue homogenates/microsomes

  • (5S,6R)-EET or a racemic mixture of 5,6-EET (substrate)

  • (5S,6R)-DiHETE-d11 or other suitable internal standard

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4 for sEH; 0.1 M Tris-HCl, pH 9.0 for mEH, both containing 0.1 mg/mL BSA)[11]

  • Quenching solution (e.g., ethyl acetate (B1210297) or a mixture of organic solvents)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a working solution of the enzyme (recombinant or from a biological sample) in the appropriate reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the enzyme solution with the 5,6-EET substrate. The final substrate concentration should be varied to determine kinetic parameters (e.g., 1-50 µM).[11]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-15 minutes), ensuring the reaction stays within the linear range.[11]

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample.

  • Extraction: Extract the lipids from the aqueous phase using an organic solvent.

  • Sample Preparation for LC-MS/MS: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of (5S,6R)-DiHETE

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A chiral column capable of separating DiHETE stereoisomers (e.g., a polysaccharide-based chiral stationary phase).

  • Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Controlled for reproducibility.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for (5S,6R)-DiHETE and the internal standard. For example, for a non-deuterated DiHETE, a potential transition could be m/z 337 -> m/z 145.

  • Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

Quantification:

  • Generate a standard curve using known concentrations of authentic (5S,6R)-DiHETE.

  • Calculate the concentration of (5S,6R)-DiHETE in the samples based on the peak area ratio to the internal standard and the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Enzymatic_Formation_of_5S_6R_DiHETE Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 _5S_6R_EET (5S,6R)-EET CYP450->_5S_6R_EET _5R_6S_EET (5R,6S)-EET CYP450->_5R_6S_EET sEH Soluble Epoxide Hydrolase (sEH) _5S_6R_EET->sEH mEH Microsomal Epoxide Hydrolase (mEH) _5S_6R_EET->mEH _5R_6S_EET->sEH _5R_6S_EET->mEH _5S_6R_DiHETE (5S,6R)-DiHETE sEH->_5S_6R_DiHETE Other_DiHETE Other DiHETE Stereoisomers sEH->Other_DiHETE mEH->_5S_6R_DiHETE mEH->Other_DiHETE

Caption: Biosynthetic pathway of (5S,6R)-DiHETE from arachidonic acid.

Experimental_Workflow_for_DiHETE_Analysis Start Start: Enzyme Assay Incubation Incubation of Enzyme with 5,6-EET Start->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Lipid Extraction Quenching->Extraction LC_MS_MS LC-MS/MS Analysis (Chiral Separation) Extraction->LC_MS_MS Quantification Quantification of (5S,6R)-DiHETE LC_MS_MS->Quantification End End: Kinetic Data Quantification->End

Caption: General experimental workflow for DiHETE formation and analysis.

Conclusion and Future Directions

The enzymatic formation of (5S,6R)-DiHETE is primarily mediated by soluble and microsomal epoxide hydrolases acting on 5,6-EET precursors. While the general pathway is understood, this technical guide highlights a critical need for further research into the stereospecificity and detailed enzyme kinetics of these reactions. Specifically, future studies should focus on:

  • Determining the stereoselective hydrolysis of 5,6-EET enantiomers by purified human sEH and mEH to definitively establish the precursor-product relationships for (5S,6R)-DiHETE.

  • Quantifying the kinetic parameters (Km and kcat) for the hydrolysis of individual 5,6-EET stereoisomers by human sEH and mEH.

  • Investigating the potential role of other enzymes , such as LTA4H, in the metabolism of 5,6-EET.

A deeper understanding of these aspects will be invaluable for researchers and drug development professionals seeking to modulate the levels of specific DiHETE stereoisomers for therapeutic purposes. The development of selective inhibitors or activators of these enzymatic pathways could offer novel strategies for treating a range of diseases where these lipid mediators play a crucial role.

References

The Decisive Role of Stereochemistry in the Biological Activity of (5S,6R)-DiHETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of (5,6)-dihydroxyeicosatetraenoic acids (DiHETEs) and its critical importance for their biological activity. Focusing on the (5S,6R) stereoisomer, this document elucidates its specific interaction with the leukotriene D4 (LTD4) receptor and the subsequent signaling cascade. Through a comprehensive review of comparative biological activities, detailed experimental protocols, and signaling pathway visualizations, this guide underscores the necessity of stereochemical precision in the research and development of lipid mediators as therapeutic agents.

Introduction: The Significance of Stereoisomerism in Bioactivity

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its biological function.[1] Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit dramatically different physiological effects.[1] This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. A striking example of this principle is observed in the family of dihydroxyeicosatetraenoic acids (DiHETEs), lipid mediators derived from arachidonic acid that are involved in inflammatory processes.[2][3] Among the various stereoisomers of (5,6)-DiHETE, the (5S,6R) configuration is uniquely recognized by the leukotriene D4 (LTD4) receptor, endowing it with specific biological activities that are absent in its other stereoisomers.[4][5] This guide will explore the profound impact of stereochemistry on the activity of (5S,6R)-DiHETE, providing a technical overview for researchers in the field.

Comparative Biological Activities of (5,6)-DiHETE Stereoisomers

The biological activity of the four diastereoisomers of (5,6)-DiHETE has been systematically evaluated, revealing a high degree of stereospecificity in their interaction with leukotriene receptors. The seminal work in this area demonstrated that only the (5S,6R)-DiHETE isomer exhibits significant biological activity, specifically through the LTD4 receptor.[4][5] The other three stereoisomers—(5R,6S), (5S,6S), and (5R,6R)—were found to be inactive.[4]

This stereoselectivity is highlighted by the binding affinities to various leukotriene receptors and the functional consequences of these interactions, such as smooth muscle contraction. The quantitative data underscores the absolute requirement of the (5S,6R) configuration for biological recognition and subsequent cellular response.

StereoisomerTarget ReceptorBiological Activity/AssayQuantitative DataReference
(5S,6R)-DiHETE LTD4 ReceptorGuinea Pig Ileum ContractionEC50 = 1.3 µM[1]
LTD4 ReceptorBinding to Guinea Pig Lung MembranesRecognized by the receptor[4][5]
(5R,6S)-DiHETELTC4, LTD4, LTB4 ReceptorsBinding to Guinea Pig Lung MembranesNo interaction observed[4]
(5S,6S)-DiHETELTC4, LTD4, LTB4 ReceptorsBinding to Guinea Pig Lung MembranesNo interaction observed[4]
(5R,6R)-DiHETELTC4, LTD4, LTB4 ReceptorsBinding to Guinea Pig Lung MembranesNo interaction observed[4]

Signaling Pathway of (5S,6R)-DiHETE via the LTD4 Receptor

The biological effects of (5S,6R)-DiHETE are mediated through its action as an agonist at the cysteinyl leukotriene receptor 1 (CysLT1R), also known as the LTD4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a well-defined signaling cascade leading to physiological responses such as smooth muscle contraction and inflammatory cell activation.

The binding of (5S,6R)-DiHETE to the CysLT1R triggers the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to the contraction of smooth muscle cells, a characteristic effect of LTD4 receptor agonists.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DiHETE (5S,6R)-DiHETE CysLT1R CysLT1R (LTD4 Receptor) DiHETE->CysLT1R Gq Gq Protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Cytosol Increased Intracellular Ca2+ ER->Ca_Cytosol releases Ca2+ Ca_ER Ca2+ SMC Smooth Muscle Contraction Ca_Cytosol->SMC leads to

Caption: Signaling cascade of (5S,6R)-DiHETE via the LTD4 receptor.

Experimental Protocols

The following sections outline the generalized methodologies for the synthesis and biological evaluation of (5,6)-DiHETE stereoisomers. These protocols are based on standard techniques in the field and are intended to be illustrative. For specific experimental details, it is recommended to consult the primary literature, such as Muller et al., 1989.[4]

Stereoselective Synthesis of (5,6)-DiHETE Isomers

The synthesis of the four stereoisomers of (5,6)-DiHETE requires a multi-step approach with precise stereochemical control. A common strategy involves the use of chiral starting materials or the application of asymmetric synthesis techniques.

Objective: To synthesize the four pure diastereoisomers: (5S,6R), (5R,6S), (5S,6S), and (5R,6R)-DiHETE.

Generalized Protocol:

  • Chiral Precursor Synthesis: The synthesis often begins with a commercially available chiral starting material, or a prochiral substrate is subjected to an asymmetric reaction (e.g., Sharpless asymmetric epoxidation) to introduce the desired stereocenters.

  • Carbon Chain Elongation: The carbon backbone of the eicosanoid is constructed through a series of coupling reactions, such as Wittig reactions or Sonogashira couplings, to introduce the characteristic polyunsaturated chain.

  • Functional Group Manipulation: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and deprotection steps are carried out at appropriate stages. Oxidation and reduction reactions are employed to achieve the desired oxidation states of the carbon atoms.

  • Purification and Separation: After the synthesis of a mixture of diastereomers, or as a final step for each individual synthesis, the isomers are separated using chiral high-performance liquid chromatography (HPLC).

  • Structural Verification: The stereochemistry and purity of the final products are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and polarimetry.

LTD4 Receptor Binding Assay

Competitive radioligand binding assays are employed to determine the affinity of the synthetic DiHETE isomers for the LTD4 receptor.

Objective: To assess the ability of each DiHETE stereoisomer to displace a radiolabeled LTD4 ligand from its receptor.

Generalized Protocol:

  • Membrane Preparation: Guinea pig lung membranes, which are a rich source of LTD4 receptors, are prepared by homogenization and centrifugation of the tissue.

  • Assay Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled LTD4 antagonist (e.g., [3H]LTD4) and varying concentrations of the unlabeled DiHETE stereoisomers (the competitors).

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined for each stereoisomer.

Guinea Pig Ileum Contraction Assay

This functional bioassay measures the ability of the DiHETE isomers to induce smooth muscle contraction, a physiological response mediated by LTD4 receptor activation.

Objective: To determine the potency of each DiHETE stereoisomer in inducing contraction of guinea pig ileum smooth muscle.

Generalized Protocol:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is excised and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of each DiHETE stereoisomer are added to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction. The data are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated for each active compound.

Experimental and Logical Workflow

The process of investigating the stereochemical importance of DiHETEs follows a logical progression from chemical synthesis to biological characterization. This workflow ensures that the biological activity observed can be definitively attributed to a specific stereoisomer.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation start Design Stereoselective Synthesis Route synthesis Chemical Synthesis of DiHETE Stereoisomers start->synthesis separation Chiral HPLC Separation of Diastereomers synthesis->separation verification Structural Verification (NMR, MS, Polarimetry) separation->verification pure_isomers Pure DiHETE Stereoisomers verification->pure_isomers binding_assay LTD4 Receptor Binding Assay pure_isomers->binding_assay functional_assay Guinea Pig Ileum Contraction Assay pure_isomers->functional_assay data_analysis Data Analysis and Comparison (IC50, EC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Stereochemistry-Activity Relationship data_analysis->conclusion

Caption: Workflow for synthesis and biological testing of DiHETE isomers.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that the biological activity of (5,6)-DiHETEs is critically dependent on their stereochemistry. Only the (5S,6R) stereoisomer is recognized by the LTD4 receptor and elicits a functional response, while its other diastereomers are inactive. This high degree of stereospecificity highlights the precise molecular recognition that governs the interaction between lipid mediators and their receptors. For researchers and professionals in drug development, this case study serves as a powerful reminder of the importance of considering stereoisomerism in the design and evaluation of new therapeutic agents. A thorough understanding and control of stereochemistry are not merely academic exercises but are essential for the development of potent, selective, and safe medicines.

References

(5S,6R)-DiHETEs as a lipid mediator in inflammatory processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid belonging to the eicosanoid family of lipid mediators. It is generated through the enzymatic and non-enzymatic hydrolysis of leukotriene A4 (LTA4). While initially investigated for its potential pro-inflammatory actions due to its structural similarity to leukotrienes, emerging evidence suggests a more complex and often anti-inflammatory role for (5S,6R)-DiHETE and the broader class of 5,6-DiHETEs in the regulation of inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of (5S,6R)-DiHETE, focusing on its biosynthesis, biological activities, and underlying signaling mechanisms, with a particular emphasis on its potential as a therapeutic target in inflammatory diseases.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4). This conversion can occur through two main routes:

  • Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous hydrolysis in aqueous environments to yield a mixture of DiHETE isomers, including (5S,6R)-DiHETE.

  • Enzymatic Hydrolysis: The enzyme LTA4 hydrolase can metabolize LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. However, other epoxide hydrolases, such as liver cytosolic epoxide hydrolase, can catalyze the conversion of LTA4 to (5S,6R)-DiHETE[1][2].

The balance between these enzymatic pathways is crucial in determining the local concentration of pro- and anti-inflammatory lipid mediators.

G Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase DiHETE_5S_6R (5S,6R)-DiHETE LTA4->DiHETE_5S_6R Non-enzymatic Hydrolysis / Cytosolic Epoxide Hydrolase

Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.

Biological Activities and Role in Inflammation

(5S,6R)-DiHETE exhibits a dualistic role in inflammation, acting as both a weak pro-inflammatory agonist and a more potent anti-inflammatory mediator. This duality appears to be context-dependent and related to its interaction with different cellular receptors.

Pro-inflammatory Activity: LTD4 Receptor Agonism

(5S,6R)-DiHETE has been shown to be a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor[1][2][3][4]. Activation of this G-protein coupled receptor is typically associated with pro-inflammatory responses such as smooth muscle contraction and increased vascular permeability.

Quantitative Data on Pro-inflammatory Activity

ParameterValueSpecies/SystemReference
EC50 for guinea pig ileum contraction1.3 µMGuinea Pig[1][4]

This pro-inflammatory effect is considered weak, especially when compared to the high affinity of the endogenous ligand, LTD4. The physiological relevance of this activity may be limited to situations where (5S,6R)-DiHETE is produced in very high concentrations.

Anti-inflammatory Activity: Inhibition of Vascular Permeability and TRPV4 Antagonism

More recent and compelling evidence points towards a significant anti-inflammatory role for the broader class of 5,6-DiHETEs, which includes the (5S,6R) isomer. These effects are primarily mediated through the inhibition of increases in intracellular calcium ([Ca2+]i) and antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

  • Inhibition of Histamine-Induced Vascular Hyperpermeability: 5,6-DiHETE has been demonstrated to attenuate histamine-induced vascular hyperpermeability in vivo. This effect is linked to its ability to inhibit the elevation of intracellular Ca2+ in endothelial cells, a critical step in the signaling cascade leading to increased vascular permeability.

  • TRPV4 Channel Antagonism: The anti-inflammatory actions of 5,6-DiHETE are attributed to its ability to act as an antagonist of the TRPV4 channel. TRPV4 is a non-selective cation channel that plays a role in various physiological processes, including the regulation of vascular tone and permeability. By blocking this channel, 5,6-DiHETE can prevent the influx of calcium that is triggered by inflammatory stimuli.

Signaling Pathways

The signaling mechanisms of (5S,6R)-DiHETE are complex and appear to involve at least two distinct pathways, reflecting its dual biological activities.

Proposed Signaling Pathway for Pro-inflammatory Effects (LTD4 Receptor Agonism)

As a weak agonist of the LTD4 receptor, (5S,6R)-DiHETE is proposed to initiate a signaling cascade similar to that of LTD4, albeit with lower potency. This pathway involves the activation of a Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium and leading to an increase in intracellular calcium concentration. This elevation in calcium can then drive pro-inflammatory responses such as smooth muscle contraction.

G DiHETE (5S,6R)-DiHETE LTD4R LTD4 Receptor (CysLT1) DiHETE->LTD4R Gq Gq LTD4R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca2+ Release ER->Ca_release Ca_increase [Ca2+]i Increase Ca_release->Ca_increase Response Pro-inflammatory Response (e.g., Smooth Muscle Contraction) Ca_increase->Response

Proposed Pro-inflammatory Signaling of (5S,6R)-DiHETE.

Proposed Signaling Pathway for Anti-inflammatory Effects (TRPV4 Antagonism)

The anti-inflammatory effects of 5,6-DiHETE are mediated by its antagonism of the TRPV4 channel. Inflammatory mediators like histamine (B1213489) can lead to the activation of TRPV4, causing an influx of extracellular calcium. By blocking the TRPV4 channel, 5,6-DiHETE prevents this calcium influx, thereby attenuating the downstream inflammatory signaling that leads to increased vascular permeability.

G Histamine Histamine TRPV4 TRPV4 Channel Histamine->TRPV4 activates Ca_influx Ca2+ Influx TRPV4->Ca_influx DiHETE 5,6-DiHETE DiHETE->TRPV4 inhibits Ca_increase [Ca2+]i Increase Ca_influx->Ca_increase Response Increased Vascular Permeability Ca_increase->Response

Proposed Anti-inflammatory Signaling of 5,6-DiHETE.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of (5S,6R)-DiHETE.

Measurement of Intracellular Calcium Concentration in HUVECs using Fura-2 AM

This protocol is used to assess the effect of (5S,6R)-DiHETE on intracellular calcium levels in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Culture medium (e.g., EGM-2)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Histamine

  • (5S,6R)-DiHETE

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Culture HUVECs to 80-90% confluency in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the culture medium and wash the cells once with HBS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.

  • De-esterification: Add HBS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Add (5S,6R)-DiHETE at the desired concentration and incubate for a specified time.

    • Stimulate the cells with histamine.

    • Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

G Start Start: HUVECs in 96-well plate Load_Fura2 Load with Fura-2 AM Start->Load_Fura2 Wash1 Wash cells Load_Fura2->Wash1 De_esterify De-esterification Wash1->De_esterify Measure_Baseline Measure baseline F340/F380 ratio De_esterify->Measure_Baseline Add_DiHETE Add (5S,6R)-DiHETE Measure_Baseline->Add_DiHETE Add_Histamine Add Histamine Add_DiHETE->Add_Histamine Measure_Response Measure F340/F380 ratio Add_Histamine->Measure_Response End End: Data Analysis Measure_Response->End

Workflow for Measuring Intracellular Calcium.

Histamine-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory effect of (5S,6R)-DiHETE on vascular permeability.

Materials:

  • Mice (e.g., BALB/c)

  • Histamine solution

  • (5S,6R)-DiHETE solution

  • Saline (vehicle control)

  • Micrometer or thickness gauge

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions.

  • Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer.

  • Treatment: Administer (5S,6R)-DiHETE (e.g., intraperitoneally or topically) or vehicle to the respective groups of mice.

  • Induction of Edema: After a specified pretreatment time, inject a small volume (e.g., 20 µL) of histamine solution intradermally into the right ear of each mouse. Inject the same volume of saline into the left ear as a control.

  • Measurement of Edema: At various time points after histamine injection (e.g., 30, 60, 120 minutes), measure the thickness of both ears.

  • Data Analysis: The degree of edema is calculated as the difference in ear thickness before and after histamine injection. The inhibitory effect of (5S,6R)-DiHETE is determined by comparing the edema in the treated group to the vehicle control group.

Evans Blue Vascular Permeability Assay

This assay provides a quantitative measure of vascular leakage in vivo.

Materials:

  • Mice

  • Evans blue dye solution (e.g., 2% in saline)

  • Histamine solution

  • (5S,6R)-DiHETE solution

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Treatment: Administer (5S,6R)-DiHETE or vehicle to the mice.

  • Dye Injection: After the pretreatment period, inject Evans blue dye intravenously into the tail vein of the mice.

  • Induction of Permeability: After allowing the dye to circulate (e.g., 30 minutes), inject histamine intradermally into the dorsal skin.

  • Tissue Collection: After a specific time (e.g., 30 minutes), euthanize the mice and excise the skin at the injection sites.

  • Dye Extraction:

    • Weigh the excised skin samples.

    • Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.

    • Quantify the amount of extravasated Evans blue dye using a standard curve.

  • Data Analysis: The amount of Evans blue dye per gram of tissue is a measure of vascular permeability. Compare the results from the (5S,6R)-DiHETE-treated group with the vehicle control group.

G Start Start: Mouse Treat Administer (5S,6R)-DiHETE or Vehicle Start->Treat Inject_Dye Inject Evans Blue i.v. Treat->Inject_Dye Inject_Histamine Inject Histamine i.d. Inject_Dye->Inject_Histamine Euthanize Euthanize and Excise Skin Inject_Histamine->Euthanize Extract_Dye Extract Dye with Formamide Euthanize->Extract_Dye Measure_Abs Measure Absorbance at 620 nm Extract_Dye->Measure_Abs End End: Quantify Permeability Measure_Abs->End

Workflow for Evans Blue Vascular Permeability Assay.

Conclusion and Future Directions

(5S,6R)-DiHETE is a fascinating lipid mediator with a complex role in inflammation. While it exhibits weak pro-inflammatory activity through the LTD4 receptor, its more potent anti-inflammatory actions, mediated by the inhibition of calcium signaling and antagonism of the TRPV4 channel, are of significant interest for drug development. The therapeutic potential of targeting the (5S,6R)-DiHETE pathway lies in its ability to dampen excessive inflammatory responses, particularly those involving increased vascular permeability.

Future research should focus on several key areas:

  • Elucidation of the complete signaling cascade: Further studies are needed to identify the downstream effectors of (5S,6R)-DiHETE's interaction with both the LTD4 receptor and the TRPV4 channel. Investigating the potential involvement of other signaling pathways, such as NF-κB and MAPK, will provide a more comprehensive understanding of its mechanism of action.

  • Receptor specificity and affinity: A more detailed characterization of the binding affinities of (5S,6R)-DiHETE for various lipid mediator receptors is required to fully understand its target profile.

  • In vivo efficacy in disease models: Evaluating the therapeutic efficacy of (5S,6R)-DiHETE and its stable analogs in a wider range of inflammatory disease models is crucial to validate its potential as a drug candidate.

  • Pharmacokinetics and metabolism: Understanding the in vivo stability, distribution, and metabolism of (5S,6R)-DiHETE is essential for the development of effective therapeutic strategies.

References

An In-depth Technical Guide on the Precursors and Metabolic Fate of (5S,6R)-DiHETEs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid, or (5S,6R)-DiHETE, is a dihydroxy fatty acid derived from the metabolism of arachidonic acid. As a product of the 5-lipoxygenase pathway, its formation and subsequent metabolic fate are of significant interest in the study of inflammatory processes and lipid signaling. This document provides a comprehensive overview of the biosynthetic precursors of (5S,6R)-DiHETE, its metabolic transformation, and its known biological activities. It includes detailed signaling pathways, quantitative data summaries, and key experimental protocols relevant to its study, serving as a critical resource for professionals in biomedical research and drug development.

Biosynthesis and Precursors of (5S,6R)-DiHETE

The synthesis of (5S,6R)-DiHETE originates from arachidonic acid (AA) and is intrinsically linked to the 5-lipoxygenase (5-LOX) pathway, a critical cascade in the generation of inflammatory mediators.

The initial step involves the oxidation of arachidonic acid by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form 5(S)-hydroperoxyeicosatetraenoic acid (5S-HpETE)[1][2]. This unstable intermediate is then either reduced to 5(S)-hydroxyeicosatetraenoic acid (5S-HETE) by peroxidases or rapidly converted into the unstable epoxide, Leukotriene A4 (LTA4)[1][3].

LTA4 serves as a crucial branching point in the pathway. It can be metabolized by two primary enzymatic routes:

  • Conversion to Leukotriene B4 (LTB4): The enzyme Leukotriene A4 hydrolase (LTA4H) catalyzes the hydrolysis of LTA4 to form LTB4, a potent chemoattractant for immune cells[4][5][6].

  • Conversion to (5S,6R)-DiHETE: In an alternative route, LTA4 undergoes hydrolysis to form (5S,6R)-DiHETE. This conversion can occur non-enzymatically or be catalyzed by epoxide hydrolases, such as the mouse liver cytosolic epoxide hydrolase[7]. (5S,6R)-DiHETE is one of four possible diastereoisomers of 5,6-DiHETE[8].

G AA Arachidonic Acid HpETE 5(S)-HpETE AA->HpETE 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) HpETE->LTA4 LTA4 Synthase HETE 5(S)-HETE HpETE->HETE Peroxidase DiHETE (5S,6R)-DiHETE LTA4->DiHETE Epoxide Hydrolase (enzymatic) or Non-enzymatic Hydrolysis LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase (LTA4H) G DiHETE (5S,6R)-DiHETE OxoDiHETE 5-Oxo-6R-hydroxy-ETE (Hypothesized) DiHETE->OxoDiHETE 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)? OmegaOxidation ω-Oxidation Products (Hypothesized) DiHETE->OmegaOxidation Cytochrome P450 (e.g., CYP4F3)? FurtherMetabolism Further Metabolites OxoDiHETE->FurtherMetabolism OmegaOxidation->FurtherMetabolism G DiHETE (5S,6R)-DiHETE LTD4R LTD4 Receptor (CysLT1R) DiHETE->LTD4R Binds as weak agonist Signaling G-Protein Signaling (Gq/11) LTD4R->Signaling Antagonist LTD4 Receptor Antagonists (e.g., ICI 198,615) Antagonist->LTD4R Blocks Binding PLC Phospholipase C (PLC) Signaling->PLC IP3 IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (Reverse-Phase C18) Dry->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Result Final Concentration Quantify->Result

References

(5S,6R)-DiHETE in Tissues: A Technical Guide to its Physiological Significance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid, formed via the 5-lipoxygenase pathway. As a non-enzymatic hydrolysis product of the unstable epoxide leukotriene A4 (LTA4), and also through enzymatic conversion, it represents a component of the complex eicosanoid signaling network involved in inflammation and immune responses.[1][2] This technical guide provides a comprehensive overview of the current understanding of (5S,6R)-DiHETE, with a focus on its presence in tissues, analytical methodologies for its quantification, and its known biological roles. While precise physiological concentrations in various tissues are not extensively documented in publicly available literature, this guide summarizes the existing knowledge to support further research and drug development efforts targeting eicosanoid pathways.

Biosynthesis and Metabolism of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed from arachidonic acid through the action of 5-lipoxygenase (5-LO), which generates the unstable intermediate, leukotriene A4 (LTA4).[3] LTA4 can then be converted to (5S,6R)-DiHETE through two principal routes:

  • Non-enzymatic Hydrolysis: LTA4 is highly susceptible to spontaneous hydrolysis in aqueous environments, yielding a mixture of DiHETE isomers, including (5S,6R)-DiHETE.[1]

  • Enzymatic Hydrolysis: Specific enzymes, such as mouse liver cytosolic epoxide hydrolase, can catalyze the conversion of LTA4 to (5S,6R)-DiHETE, suggesting a regulated production pathway in certain tissues.[2]

The biosynthesis pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to LTA4.

AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 Free_AA Free Arachidonic Acid PLA2->Free_AA Release LOX5 5-Lipoxygenase (5-LO) + FLAP Free_AA->LOX5 Conversion LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 NonEnzymatic Non-enzymatic Hydrolysis LTA4->NonEnzymatic Enzymatic Enzymatic Hydrolysis (e.g., Epoxide Hydrolase) LTA4->Enzymatic DiHETE (5S,6R)-DiHETE NonEnzymatic->DiHETE Other_DiHETEs Other DiHETE Isomers NonEnzymatic->Other_DiHETEs Enzymatic->DiHETE cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor G_Protein G-protein Activation CysLT1->G_Protein DiHETE (5S,6R)-DiHETE DiHETE->CysLT1 Weak Agonist LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Potent Agonist Downstream Downstream Signaling (e.g., Calcium Mobilization, Smooth Muscle Contraction) G_Protein->Downstream Start Tissue Sample Collection (Flash-frozen) Homogenization Homogenization (with antioxidant and internal standard) Start->Homogenization Extraction Lipid Extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) Homogenization->Extraction Derivatization Derivatization (Optional) (to improve ionization) Extraction->Derivatization LCMS LC-MS/MS Analysis (Reversed-phase LC, Multiple Reaction Monitoring) Derivatization->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

References

In-Depth Technical Guide: The Interaction of (5S,6R)-DiHETE with Leukotriene Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid ((5S,6R)-DiHETE) and leukotriene receptors. (5S,6R)-DiHETE, a stereoisomer of dihydroxyeicosatetraenoic acid, has been identified as a weak partial agonist of the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor.[1][2][3][4][5][] This interaction elicits downstream signaling cascades, including intracellular calcium mobilization and ERK1/2 phosphorylation, and functional responses such as smooth muscle contraction. This document details the current understanding of these interactions, presenting quantitative data, experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts in areas targeting the leukotriene signaling axis.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their actions are mediated through specific G-protein coupled receptors, broadly classified into cysteinyl leukotriene (CysLT) receptors and LTB4 (BLT) receptors. The CysLT receptors, primarily CysLT1 and CysLT2, are activated by cysteinyl leukotrienes such as LTC4, LTD4, and LTE4. (5S,6R)-DiHETE is a dihydroxy fatty acid that can be formed non-enzymatically from the hydrolysis of leukotriene A4 (LTA4) or through the action of epoxide hydrolases.[3] Understanding the interaction of (5S,6R)-DiHETE with leukotriene receptors is crucial for elucidating its potential physiological and pathological roles.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the interaction of (5S,6R)-DiHETE with the CysLT1 receptor. To date, specific binding affinity data (Ki or Kd) has not been reported in the reviewed literature.

Table 1: Functional Potency of (5S,6R)-DiHETE at the CysLT1 Receptor

ParameterValueSpecies/TissueAssayReference(s)
EC501.3 µMGuinea Pig IleumSmooth Muscle Contraction[2][4][5][]

Interaction with Leukotriene Receptors

Cysteinyl Leukotriene Receptor 1 (CysLT1)

Current evidence indicates that (5S,6R)-DiHETE is a weak agonist at the CysLT1 receptor.[1][3][] This interaction has been primarily characterized through functional assays, most notably the contraction of guinea pig ileum smooth muscle. This contractile response is significantly inhibited by selective CysLT1 receptor antagonists, such as ICI 198,615 and SKF 104,353, confirming the involvement of this receptor.[1]

Other Leukotriene Receptors

Studies comparing the binding affinities of the four synthetic (5,6)-DiHETE isomers to various leukotriene receptors have shown that (5S,6R)-DiHETE does not significantly interact with LTC4 or LTB4 receptors in guinea pig lung membranes.[1] There is currently a lack of data regarding the interaction of (5S,6R)-DiHETE with the CysLT2 and BLT2 receptors.

Signaling Pathways

Activation of the CysLT1 receptor by agonists, including (5S,6R)-DiHETE, initiates a cascade of intracellular signaling events. The CysLT1 receptor is known to couple to both Gq/11 and Gi/o G-proteins.

  • Gq/11 Pathway: Upon agonist binding, the Gq/11 alpha subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

  • Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • MAPK/ERK Pathway: Downstream of G-protein activation, the CysLT1 receptor can also trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This can occur through various mechanisms, including PKC activation and transactivation of the epidermal growth factor receptor (EGFR).

The following diagram illustrates the signaling cascade initiated by the interaction of (5S,6R)-DiHETE with the CysLT1 receptor.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DiHETE (5S,6R)-DiHETE CysLT1 CysLT1 Receptor DiHETE->CysLT1 binds Gq Gq/11 CysLT1->Gq activates Gi Gi/o CysLT1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts EGFR EGFR Ras Ras EGFR->Ras activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca release PKC PKC DAG->PKC activates Ca->PKC activates Response Cellular Response (e.g., Contraction) Ca->Response Raf Raf PKC->Raf cAMP cAMP ATP->cAMP Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Response Binding_Assay_Workflow prep Prepare CysLT1 Receptor-Expressing Membranes (e.g., from guinea pig lung) incubation Incubate Membranes with: - [³H]-LTD4 (Radioligand) - Varying concentrations of (5S,6R)-DiHETE  (unlabeled competitor) prep->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis Ileum_Contraction_Workflow prep Isolate a segment of guinea pig ileum mount Mount the tissue in an organ bath containing physiological salt solution prep->mount equilibrate Equilibrate the tissue under a resting tension mount->equilibrate addition Add cumulative concentrations of (5S,6R)-DiHETE equilibrate->addition record Record isometric contractions using a force transducer addition->record analysis Data Analysis: - Generate a concentration-response curve - Determine EC50 and Emax record->analysis Calcium_Assay_Workflow seeding Seed cells expressing CysLT1 receptors into a multi-well plate loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seeding->loading addition Add varying concentrations of (5S,6R)-DiHETE loading->addition measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader addition->measurement analysis Data Analysis: - Generate a concentration-response curve - Determine EC50 measurement->analysis

References

Nonenzymatic Hydrolysis of Leukotriene A4 to (5S,6R)-DiHETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) is a highly unstable and pivotal intermediate in the biosynthesis of leukotrienes, a class of potent inflammatory mediators derived from arachidonic acid. While the enzymatic conversion of LTA4 to Leukotriene B4 (LTB4) by LTA4 hydrolase and to Leukotriene C4 (LTC4) by LTC4 synthase are well-characterized pathways, the nonenzymatic hydrolysis of LTA4 also plays a significant role in cellular signaling and inflammatory processes. This technical guide provides a comprehensive overview of the nonenzymatic hydrolysis of LTA4, with a specific focus on the formation of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid ((5S,6R)-DiHETE), a biologically active diol. This document details the underlying chemistry, quantitative data, experimental protocols, and relevant biological pathways to support research and drug development in this area.

Chemical Background of LTA4 Nonenzymatic Hydrolysis

The inherent instability of LTA4 in aqueous media is attributed to its conjugated triene epoxide structure. In a neutral or acidic environment, the epoxide ring is susceptible to nucleophilic attack by water, leading to the formation of various dihydroxyeicosatetraenoic acids (DiHETEs). The nonenzymatic hydrolysis of LTA4 primarily yields two positional isomers: 5,12-dihydroxy-eicosatetraenoic acids (5,12-DiHETEs) and 5,6-dihydroxy-eicosatetraenoic acids (5,6-DiHETEs).[1][2] The formation of these products proceeds through a carbocation intermediate, which allows for the attack of water at either the C6 or C12 position.

The hydrolysis at C6 results in the formation of 5,6-DiHETEs. Due to the lack of enzymatic control, this reaction is not stereospecific and results in a mixture of four possible diastereomers: (5S,6R)-DiHETE, (5S,6S)-DiHETE, (5R,6S)-DiHETE, and (5R,6R)-DiHETE. Among these, (5S,6R)-DiHETE has been shown to possess biological activity, including the ability to contract guinea pig ileum, an effect that can be inhibited by LTD4 receptor antagonists.[3][4]

Quantitative Data

The nonenzymatic hydrolysis of LTA4 is highly dependent on various physicochemical parameters. The following tables summarize key quantitative data gathered from the literature.

Table 1: Half-life of Leukotriene A4 (LTA4) Under Various Conditions

ConditionHalf-life (t½)Reference
PBS, pH 7.4, 37°C~3 seconds[2]
0.1 M Phosphate Buffer, pH 7.4, 4°C~5 minutes[2]
50% Aqueous Ethanol, 4°C68 ± 4 minutes[2]
Tris Buffer with Bovine Serum Albumin (BSA)Significantly prolonged[5]

Table 2: Product Distribution of LTA4 Nonenzymatic Hydrolysis in Aqueous Buffer

ProductRelative Abundance (%)Reference
5,12-DiHETEs72[1]
5,6-DiHETEs (mixture of stereoisomers)14[1]
5-keto-7,9,11,14-eicosatetraenoic acid (5-oxo-ETE)14[1]

Note: The nonenzymatic hydrolysis leading to 5,6-DiHETEs produces a mixture of four diastereomers. The precise ratio of (5S,6R)-DiHETE within this mixture from non-enzymatic hydrolysis is not well-documented in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the nonenzymatic hydrolysis of LTA4.

Preparation of Leukotriene A4 (LTA4) from LTA4 Methyl Ester

Objective: To generate the unstable free acid form of LTA4 from its more stable methyl ester precursor for use in hydrolysis experiments.

Materials:

Protocol:

  • Prepare a solution of LTA4 methyl ester in acetone (e.g., 0.25 mg/mL).[5]

  • Degas the acetone and NaOH solution with an inert gas to minimize oxidation.

  • In a glass vial under a gentle stream of inert gas and on an ice bath, add the NaOH solution to the LTA4 methyl ester solution. A common ratio is 4:1 acetone to NaOH solution.[2]

  • Incubate the reaction on ice for a specified time (e.g., 60 minutes) to allow for alkaline hydrolysis of the methyl ester.[5]

  • The resulting solution contains LTA4 free acid and should be used immediately for subsequent experiments due to its instability.

Nonenzymatic Hydrolysis of LTA4 and Product Analysis

Objective: To induce the nonenzymatic hydrolysis of LTA4 in an aqueous buffer and analyze the resulting DiHETE products.

Materials:

  • Freshly prepared LTA4 solution

  • Phosphate-buffered saline (PBS), pH 7.4, or other aqueous buffer

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

  • C18 RP-HPLC column

  • Mobile phase solvents (e.g., methanol, water, acetic acid)

  • DiHETE standards (if available)

Protocol:

  • Add a known amount of the freshly prepared LTA4 solution to the pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction for a specific time period to allow for hydrolysis. The reaction can be stopped at different time points to study the kinetics.

  • Terminate the reaction by adding two volumes of a cold organic solvent (e.g., methanol) and acidifying the mixture (e.g., with formic acid) to protonate the carboxylic acids.

  • Extract the lipid products from the aqueous phase using a suitable organic solvent like ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the sample in the HPLC mobile phase.

  • Inject the sample onto the RP-HPLC system.

  • Separate the DiHETE isomers using a C18 column and a suitable mobile phase gradient (e.g., a methanol/water/acetic acid mixture).

  • Monitor the elution of the products using a UV detector at a wavelength appropriate for conjugated dienes (around 270-280 nm).

  • Quantify the different DiHETE isomers by comparing their peak areas to those of known standards or by using relative peak areas if standards are unavailable.

Chiral Separation of (5,6)-DiHETE Diastereomers

Objective: To separate and identify the (5S,6R)-DiHETE isomer from the mixture of 5,6-DiHETE diastereomers.

Materials:

  • Collected 5,6-DiHETE fraction from RP-HPLC

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

  • Appropriate mobile phase for chiral separation (often a mixture of hexane (B92381) and a polar organic modifier like isopropanol)

Protocol:

  • Collect the fraction corresponding to the 5,6-DiHETEs from the initial RP-HPLC separation.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for chiral chromatography.

  • Inject the sample onto a chiral HPLC column.

  • Elute the diastereomers using an isocratic mobile phase. The specific mobile phase composition will need to be optimized for the particular chiral column used.

  • Monitor the elution of the separated diastereomers with a UV detector.

  • The identity of the (5S,6R)-DiHETE peak can be confirmed by comparison to a synthetic standard if available, or by collecting the individual peaks and performing further structural analysis (e.g., mass spectrometry, NMR).

Visualizations

Signaling Pathway: Leukotriene Biosynthesis

Leukotriene_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX LTA4 LTA4 5-HPETE->LTA4 5-LOX LTB4 LTB4 LTA4->LTB4 LTA4 hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 synthase Nonenzymatic_Hydrolysis Nonenzymatic_Hydrolysis LTA4->Nonenzymatic_Hydrolysis LTA4_hydrolase LTA4_hydrolase LTC4_synthase LTC4_synthase 5_12_DiHETE 5_12_DiHETE Nonenzymatic_Hydrolysis->5_12_DiHETE 5S_6R_DiHETE 5S_6R_DiHETE Nonenzymatic_Hydrolysis->5S_6R_DiHETE

Caption: Biosynthesis of leukotrienes from arachidonic acid.

Experimental Workflow: Analysis of LTA4 Nonenzymatic Hydrolysis

LTA4_Hydrolysis_Workflow start Start process process start->process Prepare LTA4 from Methyl Ester process2 Induce Nonenzymatic Hydrolysis process->process2 Incubate LTA4 in Aqueous Buffer analysis Analysis process4 Quantify DiHETE Isomers analysis->process4 RP-HPLC Separation end End process3 Extract Lipid Products process2->process3 process3->analysis process4->end analysis2 Chiral Separation (Optional) process4->analysis2 process5 Chiral HPLC analysis2->process5 Isolate 5,6-DiHETE Fraction process6 Identify (5S,6R)-DiHETE process5->process6 process6->end

References

Methodological & Application

Application Note: Quantification of (5S,6R)-DiHETEs in Biological Samples Using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid and a product of the 5-lipoxygenase (5-LOX) pathway. It is formed from the unstable epoxide intermediate, leukotriene A4 (LTA4), through non-enzymatic hydrolysis or the action of cytosolic epoxide hydrolase.[1] Functioning as a lipid mediator, (5S,6R)-DiHETE is implicated in inflammatory processes and has been identified as a weak agonist for the leukotriene D4 (LTD4) receptor.[1][2][3] Its role in various physiological and pathological conditions makes it a person of interest in drug discovery and development, particularly in therapeutic areas targeting inflammation.

This application note provides a detailed protocol for the sensitive and specific quantification of (5S,6R)-DiHETE in various biological matrices, including plasma, urine, and cell culture media, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by chiral liquid chromatography for the separation of the (5S,6R) diastereomer from other DiHETE isomers, and tandem mass spectrometry for detection and quantification.

Signaling Pathway and Experimental Workflow

The biosynthesis of (5S,6R)-DiHETE originates from arachidonic acid and proceeds through the 5-lipoxygenase pathway, leading to the formation of Leukotriene A4 (LTA4). LTA4 can then be converted to (5S,6R)-DiHETE. This compound exerts its biological effects, at least in part, by acting as a weak agonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1), also known as the LTD4 receptor.

cluster_pathway Biosynthesis and Signaling of (5S,6R)-DiHETE Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LOX)->Leukotriene A4 (LTA4) Non-enzymatic hydrolysis / cytosolic Epoxide Hydrolase Non-enzymatic hydrolysis / cytosolic Epoxide Hydrolase Leukotriene A4 (LTA4)->Non-enzymatic hydrolysis / cytosolic Epoxide Hydrolase (5S,6R)-DiHETE (5S,6R)-DiHETE Non-enzymatic hydrolysis / cytosolic Epoxide Hydrolase->(5S,6R)-DiHETE CysLT1 Receptor (LTD4 Receptor) CysLT1 Receptor (LTD4 Receptor) (5S,6R)-DiHETE->CysLT1 Receptor (LTD4 Receptor) Biological Effects (e.g., smooth muscle contraction) Biological Effects (e.g., smooth muscle contraction) CysLT1 Receptor (LTD4 Receptor)->Biological Effects (e.g., smooth muscle contraction)

Figure 1: Biosynthesis and signaling pathway of (5S,6R)-DiHETE.

The analytical workflow for quantifying (5S,6R)-DiHETE involves several key steps, from sample collection to data analysis. Proper sample handling and preparation are critical for accurate and reproducible results.

cluster_workflow Experimental Workflow for (5S,6R)-DiHETE Quantification Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution Chiral LC-MS/MS Analysis Chiral LC-MS/MS Analysis Reconstitution->Chiral LC-MS/MS Analysis Data Analysis Data Analysis Chiral LC-MS/MS Analysis->Data Analysis

Figure 2: Experimental workflow for (5S,6R)-DiHETE quantification.

Quantitative Data Summary

The concentration of DiHETEs can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes representative concentrations of 5,6-DiHETE found in human plasma. It is important to note that these values may not be specific to the (5S,6R) isomer and can be influenced by the type of anticoagulant used during sample collection.[4]

Biological MatrixAnalyteConcentration Range (ng/mL)Anticoagulant/Sample TypeReference
Human Plasma5,6-DiHETE~0.5 - 2.0EDTA-K2[4]
Human Plasma5,6-DiHETE~1.0 - 5.0Sodium Citrate[4]
Human Plasma5,6-DiHETE~5.0 - 20.0Heparin Lithium[4]
Human Serum5,6-DiHETE~10.0 - 40.0Coagulant/Separation Gel[4]

Experimental Protocols

Sample Preparation

a. Plasma/Serum:

  • Collect whole blood in tubes containing EDTA-K2 as an anticoagulant for plasma, or use serum separator tubes for serum.

  • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Transfer the plasma or serum to a clean tube and add an antioxidant, such as indomethacin, to a final concentration of 10 µM to prevent ex vivo eicosanoid formation.

  • Spike the sample with a deuterated internal standard (e.g., (5S,6R)-DiHETE-d8) to a final concentration of 1 ng/mL.

  • Proceed to Solid-Phase Extraction.

b. Urine:

  • Collect mid-stream urine in a sterile container.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to remove any particulate matter.

  • Transfer the supernatant to a clean tube and add an antioxidant (indomethacin, 10 µM).

  • Spike with the deuterated internal standard (1 ng/mL).

  • Proceed to Solid-Phase Extraction.

c. Cell Culture Media:

  • Collect the cell culture supernatant.

  • Centrifuge at 500 x g for 5 minutes to pellet any cells.

  • Transfer the supernatant to a clean tube and add an antioxidant (indomethacin, 10 µM).

  • Spike with the deuterated internal standard (1 ng/mL).

  • Proceed to Solid-Phase Extraction.

Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Acidify the biological sample to pH 3.5 with 2M hydrochloric acid.

  • Load the acidified sample onto the conditioned C18 cartridge.

  • Wash the cartridge with 2 mL of water followed by 2 mL of 15% ethanol (B145695) in water.

  • Wash the cartridge with 2 mL of hexane (B92381) to remove non-polar lipids.

  • Elute the DiHETEs with 2 mL of methyl formate (B1220265) or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions for Chiral Separation:

  • Column: A chiral stationary phase column is required for the separation of DiHETE diastereomers. A cellulose-based or amylose-based chiral column is recommended (e.g., Chiralpak AD-RH).[5][6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 70% B

    • 15-17 min: Hold at 70% B

    • 17.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 335.2[7]

    • (5S,6R)-DiHETE Quantifier Ion (Q3): To be determined empirically, a common fragment is m/z 317.2 (loss of water).[7]

    • (5S,6R)-DiHETE Qualifier Ion (Q3): To be determined empirically, other potential fragments include m/z 273.2 or 291.2.[7]

    • Internal Standard ((5S,6R)-DiHETE-d8) Transition: m/z 343.2 -> [product ion + 8]

  • Collision Energy: Optimized for each transition.

  • Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Data Analysis and Interpretation

Quantification is performed by constructing a calibration curve using known concentrations of a (5S,6R)-DiHETE standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of (5S,6R)-DiHETE in the biological samples is then determined from this calibration curve. The qualifier ion is used to confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion peak areas is consistent with that of the standard.

Conclusion

This application note provides a comprehensive and detailed methodology for the quantification of (5S,6R)-DiHETE in various biological samples. The use of solid-phase extraction for sample purification, coupled with chiral liquid chromatography for isomeric separation and tandem mass spectrometry for sensitive detection, allows for accurate and reliable measurement of this important lipid mediator. This protocol will be a valuable tool for researchers and scientists in understanding the role of (5S,6R)-DiHETE in health and disease and for the development of novel therapeutics targeting the 5-lipoxygenase pathway.

References

In Vivo Models for Investigating the Function of (5S,6R)-DiHETEs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acids ((5S,6R)-DiHETEs) are dihydroxy derivatives of arachidonic acid. While specific in vivo functions of this compound are an emerging area of research, their structural similarity to other specialized pro-resolving mediators (SPMs), such as lipoxins, resolvins, and protectins, suggests a potential role in the active resolution of inflammation, host defense, and tissue repair.[1][2][3][4][5] This document provides a framework of in vivo models and protocols to investigate the potential therapeutic functions of this compound, drawing parallels from established methodologies for studying related lipid mediators.

The proposed in vivo models will focus on key physiological processes where SPMs are known to exert significant effects, namely inflammation and wound healing, with a particular focus on the context of diabetes where inflammatory processes are often dysregulated.[6][7][8][9]

Application Note 1: Zymosan-Induced Peritonitis Model for Assessing Pro-Resolving Functions

The zymosan-induced peritonitis model is a well-established and highly characterized in vivo model of acute inflammation and its resolution. It allows for the temporal analysis of leukocyte infiltration and clearance from the peritoneal cavity, providing a robust system to evaluate the pro-resolving activities of this compound.

Expected Quantitative Data
ParameterVehicle ControlThis compound TreatedExpected Outcome
Total Leukocyte Count at 24h (x10^6)HighLowerReduction in leukocyte infiltration
Neutrophil Count at 24h (x10^6)HighSignificantly LowerInhibition of neutrophil recruitment
Macrophage Count at 48h (x10^6)ModerateHigherPromotion of macrophage recruitment for efferocytosis
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) levels in peritoneal lavage at 12h (pg/mL)ElevatedLowerAttenuation of pro-inflammatory cytokine storm
Anti-inflammatory Cytokine (e.g., IL-10) levels in peritoneal lavage at 24h (pg/mL)LowHigherPromotion of an anti-inflammatory environment
Resolution Interval (Ri)LongerShorterAcceleration of inflammation resolution
Experimental Protocol: Zymosan-Induced Peritonitis
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Induction of Peritonitis:

    • Prepare a sterile suspension of zymosan A from Saccharomyces cerevisiae in sterile saline at a concentration of 1 mg/mL.

    • Administer 1 mg/kg of the zymosan suspension via intraperitoneal (i.p.) injection to each mouse.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline containing 0.1% ethanol).

    • Administer this compound (e.g., at doses ranging from 1-100 ng/mouse) or vehicle control via i.p. or intravenous (i.v.) injection at a specified time point post-zymosan administration (e.g., 2 hours).

  • Peritoneal Lavage and Cell Analysis:

    • At desired time points (e.g., 4, 12, 24, 48 hours post-zymosan injection), euthanize mice by CO2 asphyxiation.

    • Perform peritoneal lavage by injecting 5 mL of sterile, ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.

    • Determine the total leukocyte count using a hemocytometer.

    • Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining with a Wright-Giemsa stain.

    • Alternatively, use flow cytometry for more detailed immune cell profiling.

  • Cytokine Analysis:

    • Centrifuge the peritoneal lavage fluid and collect the supernatant.

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in the supernatant using commercially available ELISA kits.

Experimental Workflow: Zymosan-Induced Peritonitis Model

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis acclimatization Acclimatization of Mice peritonitis_induction Induction of Peritonitis (Zymosan i.p.) acclimatization->peritonitis_induction zymosan_prep Preparation of Zymosan Suspension zymosan_prep->peritonitis_induction dihete_prep Preparation of this compound treatment Administration of this compound or Vehicle dihete_prep->treatment peritonitis_induction->treatment euthanasia Euthanasia at Time Points treatment->euthanasia lavage Peritoneal Lavage euthanasia->lavage cell_count Total and Differential Leukocyte Counts lavage->cell_count cytokine_analysis Cytokine Measurement (ELISA) lavage->cytokine_analysis data_analysis Data Analysis and Interpretation cell_count->data_analysis cytokine_analysis->data_analysis G cluster_0 Model Induction cluster_1 Wounding and Treatment cluster_2 Analysis diabetes_induction Induction of Diabetes (e.g., STZ) glucose_monitoring Blood Glucose Monitoring diabetes_induction->glucose_monitoring wounding Dorsal Excisional Wounding glucose_monitoring->wounding treatment Topical Application of this compound wounding->treatment wound_measurement Wound Area Measurement treatment->wound_measurement Daily/Periodic histology Histology and Immunohistochemistry treatment->histology Endpoint biochemistry Biochemical Assays (e.g., MPO) treatment->biochemistry Endpoint data_analysis Data Analysis wound_measurement->data_analysis histology->data_analysis biochemistry->data_analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Responses dihete (5S,6R)-DiHETE receptor ALX/FPR2 Receptor dihete->receptor g_protein G-protein Activation receptor->g_protein pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt nfkb_inhibition Inhibition of NF-κB g_protein->nfkb_inhibition neutrophil_down Reduced Neutrophil Adhesion and Chemotaxis g_protein->neutrophil_down efferocytosis_up Enhanced Macrophage Efferocytosis pi3k_akt->efferocytosis_up inflammation_down Decreased Pro-inflammatory Cytokine Production nfkb_inhibition->inflammation_down

References

Application Note & Protocol: (5S,6R)-DiHETE Standards in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid and a member of the eicosanoid family of signaling molecules. It is formed through the enzymatic or non-enzymatic hydrolysis of leukotriene A4 (LTA4). As a lipid mediator, (5S,6R)-DiHETE is implicated in various physiological and pathological processes, including inflammation. This application note provides a comprehensive overview of the commercial sources and purity of (5S,6R)-DiHETE analytical standards, detailed protocols for their use in research, and an illustration of its signaling pathway.

Commercial Sources and Purity of (5S,6R)-DiHETE Standards

The availability of high-purity analytical standards is crucial for the accurate quantification and biological investigation of (5S,6R)-DiHETE. Several commercial suppliers offer this standard in various formulations and purities.

SupplierProduct NameCAS NumberPurityFormulation
Cayman Chemical 5(S),6(R)-DiHETE82948-88-7≥98%100 µg/ml in ethanol (B145695)
Cayman Chemical 5(S),6(R)-DiHETE MaxSpec® Standard82948-88-7≥95%100 µg/ml in ethanol[1]
Santa Cruz Biotechnology 5(S),6(R)-DiHETE82948-88-7Lot-specific (refer to Certificate of Analysis)[2][3]Not specified
MedChemExpress 5,6-DiHETE845673-97-497.00%Solution in DMSO or as an oil[4]
Amsbio 5(S),6(R)-DiHETE82948-88-7Not specifiedNot specified[5]
Vulcanchem 5S,6R-DiHETE82948-88-7Not specifiedNot specified[6]

Note: Purity levels and formulations may vary. It is essential to consult the supplier's documentation for the most up-to-date information. The CAS number 845673-97-4 for MedChemExpress's 5,6-DiHETE may refer to a racemic mixture or a different isomer; researchers should verify the stereochemistry before purchase.

Experimental Protocols

Accurate quantification of (5S,6R)-DiHETE in biological samples typically involves extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The choice of extraction method depends on the biological matrix. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques for isolating eicosanoids.

a) Solid-Phase Extraction (SPE) Protocol for Cell Culture Supernatants:

  • Sample Acidification: Acidify the cell culture supernatant to a pH of approximately 3.5 with 2M hydrochloric acid.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.[7]

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol in water, and finally 10 mL of hexane (B92381) to remove interfering substances.[7]

  • Elution: Elute the (5S,6R)-DiHETE from the cartridge with 10 mL of ethyl acetate.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol for Plasma:

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., a deuterated DiHETE) to the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or acetone. Vortex and centrifuge to pellet the proteins.

  • Extraction: Transfer the supernatant to a new tube and perform LLE by adding an immiscible organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Collection and Drying: Carefully collect the upper organic layer containing the lipids. Repeat the extraction process for better recovery. Combine the organic fractions and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be optimized for the analysis of (5S,6R)-DiHETE.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure the separation of (5S,6R)-DiHETE from other isomers and interfering compounds.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for (5S,6R)-DiHETE and the internal standard need to be determined by direct infusion of the standards. For a compound with a molecular weight of 336.5, the precursor ion [M-H]⁻ would be m/z 335.5. Product ions would result from the fragmentation of the precursor ion.

Signaling Pathway of (5S,6R)-DiHETE

(5S,6R)-DiHETE has been identified as a weak agonist of the Leukotriene D4 (LTD4) receptor, also known as the cysteinyl leukotriene receptor 1 (CysLT1R).[8] The binding of ligands like LTD4, and to a lesser extent (5S,6R)-DiHETE, to this G-protein coupled receptor (GPCR) initiates a signaling cascade.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DiHETE (5S,6R)-DiHETE LTD4R LTD4 Receptor (CysLT1R) DiHETE->LTD4R G_protein Gq Protein LTD4R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of (5S,6R)-DiHETE via the LTD4 receptor.

Upon binding to the LTD4 receptor, (5S,6R)-DiHETE induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, such as smooth muscle contraction.

Experimental Workflow

The overall workflow for the analysis of (5S,6R)-DiHETE in biological samples is summarized in the diagram below.

experimental_workflow start Biological Sample (e.g., Plasma, Cell Supernatant) extraction Extraction (SPE or LLE) start->extraction purification Purification & Concentration extraction->purification lcms LC-MS/MS Analysis purification->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Results data_analysis->end

References

Application Notes and Protocols for the Chemical Synthesis of (5S,6R)-DiHETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a robust stereoselective method for the chemical synthesis of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) and its other diastereomers. The protocols described are based on established synthetic strategies for the stereocontrolled formation of vicinal diols in polyunsaturated fatty acid derivatives, offering a pathway to obtaining these biologically significant molecules for research and drug development purposes.

(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid and a known hydrolysis product of Leukotriene A4 (LTA4). It is recognized by leukotriene receptors and can elicit biological responses, making it and its isomers valuable tools for studying inflammatory processes and developing novel therapeutics.

Synthetic Strategy Overview

The presented synthetic approach allows for the controlled synthesis of all four possible diastereomers of 5,6-DiHETE methyl ester by employing a strategy that relies on the stereoselective epoxidation of a suitable polyunsaturated fatty acid ester, followed by the regioselective opening of the resulting epoxide. This method provides access to each specific stereoisomer in a predictable manner. The core of this strategy is the use of stereodirecting groups to control the facial selectivity of the epoxidation reaction, followed by nucleophilic attack to yield the desired diol configuration.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the (5S,6R)-DiHETE methyl ester isomer. The yields and diastereoselectivity are representative of stereoselective epoxidation and subsequent epoxide opening reactions.

Step No.ReactionStarting MaterialProductReagentsTypical Yield (%)Diastereomeric Excess (d.e.) (%)
1EsterificationArachidonic AcidMethyl Arachidonate (B1239269)CH₃OH, H₂SO₄ (cat.)>95N/A
2Sharpless Asymmetric EpoxidationMethyl ArachidonateMethyl (5S,6S)-5,6-epoxy-eicosatetraenoateTi(O-i-Pr)₄, (+)-DET, t-BuOOH85-95>95
3Epoxide OpeningMethyl (5S,6S)-5,6-epoxy-eicosatetraenoateMethyl (5S,6R)-DiHETEH₂O, mild acid catalyst80-90>98 (regioselective)
4SaponificationMethyl (5S,6R)-DiHETE(5S,6R)-DiHETELiOH, THF/H₂O>95N/A

Experimental Protocols

Protocol 1: Esterification of Arachidonic Acid

This protocol describes the conversion of commercially available arachidonic acid to its methyl ester to protect the carboxylic acid functionality.

Materials:

  • Arachidonic Acid

  • Methanol (B129727) (CH₃OH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve arachidonic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl arachidonate.

Protocol 2: Sharpless Asymmetric Epoxidation of Methyl Arachidonate

This protocol details the stereoselective formation of the (5S,6S)-epoxide using the Sharpless asymmetric epoxidation reaction.

Materials:

  • Methyl Arachidonate

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), anhydrous in toluene

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered and activated

  • Celite

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of methyl arachidonate (1.0 eq) in anhydrous dichloromethane (0.1 M) containing activated 4Å molecular sieves, add (+)-diethyl tartrate (1.2 eq).

  • Cool the mixture to -20 °C.

  • Add titanium (IV) isopropoxide (1.0 eq) dropwise and stir for 30 minutes.

  • Add tert-butyl hydroperoxide (1.5 eq) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain methyl (5S,6S)-5,6-epoxy-eicosatetraenoate.

Protocol 3: Regioselective Epoxide Opening

This protocol describes the acid-catalyzed hydrolysis of the epoxide to form the (5S,6R)-diol.

Materials:

  • Methyl (5S,6S)-5,6-epoxy-eicosatetraenoate

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Perchloric acid (HClO₄), dilute aqueous solution

  • Sodium Bicarbonate, saturated aqueous solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the epoxide (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C.

  • Add a catalytic amount of dilute perchloric acid.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield methyl (5S,6R)-DiHETE.

Protocol 4: Saponification to the Free Acid

This protocol describes the final deprotection of the methyl ester to yield the free carboxylic acid.

Materials:

  • Methyl (5S,6R)-DiHETE

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain (5S,6R)-DiHETE.

Visualizations

Synthetic_Pathway_5S_6R_DiHETE Arachidonic_Acid Arachidonic Acid Methyl_Arachidonate Methyl Arachidonate Arachidonic_Acid->Methyl_Arachidonate Esterification (CH3OH, H+) Epoxide Methyl (5S,6S)-5,6-epoxy- eicosatetraenoate Methyl_Arachidonate->Epoxide Sharpless Asymmetric Epoxidation Methyl_DiHETE Methyl (5S,6R)-DiHETE Epoxide->Methyl_DiHETE Epoxide Opening (H2O, H+) DiHETE (5S,6R)-DiHETE Methyl_DiHETE->DiHETE Saponification (LiOH)

Caption: Synthetic pathway for (5S,6R)-DiHETE.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Arachidonic Acid Step1 Protocol 1: Esterification Start->Step1 Step2 Protocol 2: Asymmetric Epoxidation Step1->Step2 Step3 Protocol 3: Epoxide Opening Step2->Step3 Step4 Protocol 4: Saponification Step3->Step4 End_Product Pure (5S,6R)-DiHETE Step4->End_Product Purification Column Chromatography Step4->Purification Purification & Characterization Characterization NMR, MS, HPLC Purification->Characterization

Caption: Experimental workflow for synthesis and analysis.

Application Notes and Protocols for Cell-based Assays to Measure (5S,6R)-DiHETE Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy polyunsaturated fatty acid derived from the enzymatic or non-enzymatic hydrolysis of leukotriene A4 (LTA4). As a lipid mediator, it is involved in various physiological and pathophysiological processes, including inflammation and vascular function. Understanding the bioactivity of (5S,6R)-DiHETE is crucial for elucidating its role in disease and for the development of novel therapeutics. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of (5S,6R)-DiHETE, focusing on its effects as a weak leukotriene D4 (LTD4) receptor agonist and as an inhibitor of vascular hyperpermeability.

Biological Activities of (5S,6R)-DiHETE

(5S,6R)-DiHETE exhibits several key biological activities:

  • Weak LTD4 Receptor Agonism: (5S,6R)-DiHETE is recognized by the LTD4 receptor, albeit with lower potency than LTD4 itself. This interaction can lead to smooth muscle contraction.[1]

  • Inhibition of Vascular Permeability: It has been shown to inhibit histamine-induced endothelial barrier disruption, suggesting a role in mitigating inflammatory responses in the vasculature.[2][3][4]

  • Inhibition of Calcium Mobilization: (5S,6R)-DiHETE can inhibit histamine-induced increases in intracellular calcium concentrations in endothelial cells, a key signaling event in vascular permeability.[2][4][5]

  • TRPV4 Antagonism: It has been identified as an endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4), a non-selective cation channel involved in regulating calcium signaling and vascular function.[6]

Data Presentation

The following table summarizes the known quantitative bioactivity data for (5S,6R)-DiHETE.

BioactivityAssayTest SystemParameterValueReference
Smooth Muscle ContractionOrgan Bath AssayGuinea Pig IleumED501.3 µM[5][7][8]
Inhibition of Endothelial Barrier Disruption (induced by TRPV4 agonist)Transendothelial Electrical Resistance (TEER)Endothelial Cells-Significant inhibition at 0.1-1 µM[6]
Inhibition of Intracellular Ca2+ Increase (induced by TRPV4 agonist)Calcium ImagingHEK293T cells overexpressing TRPV4-Reduction at 1 µM[6]

Signaling Pathways of (5S,6R)-DiHETE

The signaling pathways of (5S,6R)-DiHETE are primarily associated with its interaction with the LTD4 receptor and its antagonistic effect on the TRPV4 channel.

G Signaling Pathways of (5S,6R)-DiHETE cluster_0 LTD4 Receptor Agonism cluster_1 TRPV4 Antagonism & Anti-inflammatory Effects DiHETE (5S,6R)-DiHETE LTD4R LTD4 Receptor (GPCR) DiHETE->LTD4R Gq Gq Protein LTD4R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction DiHETE_ant (5S,6R)-DiHETE TRPV4 TRPV4 Channel DiHETE_ant->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Histamine (B1213489) Histamine Histamine_R Histamine Receptor Histamine->Histamine_R Histamine_R->Ca_influx eNOS eNOS Activation Ca_influx->eNOS NO NO Production eNOS->NO Permeability Increased Vascular Permeability NO->Permeability

Signaling pathways of (5S,6R)-DiHETE.

Experimental Protocols

Protocol 1: LTD4 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a cell-based assay to measure the agonist activity of (5S,6R)-DiHETE on the LTD4 receptor by quantifying intracellular calcium mobilization.

Workflow Diagram:

G Calcium Mobilization Assay Workflow cluster_workflow Experimental Workflow A 1. Seed cells expressing LTD4 receptor in a 96-well plate B 2. Load cells with a calcium-sensitive fluorescent dye A->B C 3. Add (5S,6R)-DiHETE or control (e.g., LTD4) B->C D 4. Measure fluorescence intensity over time C->D E 5. Analyze data and determine EC50 D->E

Calcium mobilization assay workflow.

Materials:

  • Cells expressing the human LTD4 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

  • 96-well black, clear-bottom tissue culture plates

  • (5S,6R)-DiHETE

  • Leukotriene D4 (LTD4) as a positive control

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture:

    • Culture cells expressing the LTD4 receptor in appropriate medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of (5S,6R)-DiHETE and LTD4 in assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the diluted compounds to the respective wells.

  • Fluorescence Measurement:

    • Immediately after compound addition, begin kinetic measurement of fluorescence intensity (e.g., every 2 seconds for 2-3 minutes). Excitation and emission wavelengths will depend on the dye used (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response observed with the positive control (LTD4).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Endothelial Cell Barrier Function Assay

This protocol describes an in vitro assay to measure the inhibitory effect of (5S,6R)-DiHETE on histamine-induced endothelial hyperpermeability using a Transwell system.

Workflow Diagram:

G Endothelial Permeability Assay Workflow cluster_workflow Experimental Workflow A 1. Seed endothelial cells on Transwell inserts B 2. Culture until a confluent monolayer is formed A->B C 3. Pre-treat with (5S,6R)-DiHETE or vehicle B->C D 4. Add histamine to the upper chamber C->D E 5. Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber D->E F 6. Incubate and measure fluorescence in the lower chamber E->F G 7. Calculate permeability and determine IC50 F->G

Endothelial permeability assay workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • (5S,6R)-DiHETE

  • Histamine

  • FITC-dextran (e.g., 40 kDa)

  • Assay buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence plate reader

Procedure:

  • Cell Culture on Transwells:

    • Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin).

    • Seed HUVECs onto the inserts at a high density.

    • Culture for 2-3 days until a confluent monolayer is formed, which can be verified by measuring transendothelial electrical resistance (TEER).

  • Compound Treatment:

    • Wash the endothelial monolayer with assay buffer.

    • Pre-incubate the cells with various concentrations of (5S,6R)-DiHETE or vehicle control in the upper chamber for 30 minutes.

  • Permeability Induction and Measurement:

    • Add histamine to the upper chamber to induce hyperpermeability.

    • Simultaneously, add FITC-dextran to the upper chamber.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

    • Collect samples from the lower chamber at different time points.

  • Fluorescence Measurement:

    • Transfer the samples from the lower chamber to a black 96-well plate.

    • Measure the fluorescence intensity using a plate reader (excitation ~490 nm, emission ~520 nm for FITC).

  • Data Analysis:

    • Create a standard curve using known concentrations of FITC-dextran.

    • Calculate the concentration of FITC-dextran that has passed through the monolayer for each condition.

    • Calculate the percentage of inhibition of histamine-induced permeability for each concentration of (5S,6R)-DiHETE.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

Protocol 3: TRPV4 Antagonism Assay (Calcium Mobilization)

This protocol outlines a method to assess the antagonistic activity of (5S,6R)-DiHETE on the TRPV4 channel by measuring its ability to inhibit agonist-induced calcium influx.

Workflow Diagram:

G TRPV4 Antagonism Assay Workflow cluster_workflow Experimental Workflow A 1. Seed cells expressing TRPV4 in a 96-well plate B 2. Load cells with a calcium-sensitive fluorescent dye A->B C 3. Pre-incubate with (5S,6R)-DiHETE or vehicle B->C D 4. Add a TRPV4 agonist (e.g., GSK1016790A) C->D E 5. Measure fluorescence intensity over time D->E F 6. Analyze data and determine IC50 E->F

TRPV4 antagonism assay workflow.

Materials:

  • Cells overexpressing human TRPV4 (e.g., HEK293T cells)

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • (5S,6R)-DiHETE

  • TRPV4 agonist (e.g., GSK1016790A)

  • Calcium-sensitive fluorescent dye kit (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture:

    • Culture HEK293T cells overexpressing TRPV4.

    • Seed the cells into a 96-well plate to achieve confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution as per the manufacturer's protocol.

    • Wash the cells with assay buffer and then load with the dye solution for 30-60 minutes at 37°C.

  • Compound Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add various concentrations of (5S,6R)-DiHETE or vehicle control to the wells and pre-incubate for 10-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline reading.

    • Add a pre-determined concentration of the TRPV4 agonist (typically the EC80) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Determine the percentage of inhibition of the agonist-induced calcium response for each concentration of (5S,6R)-DiHETE.

    • Plot the percentage of inhibition versus the log of the (5S,6R)-DiHETE concentration and fit the data to an inhibitory dose-response curve to calculate the IC50 value.

References

Application Notes and Protocols for the Analytical Separation of (5S,6R)-DiHETEs Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatetraenoic acids (5,6-DiHETEs) are biologically active lipid mediators derived from arachidonic acid. The specific stereochemistry of these molecules, particularly the (5S,6R) diastereomer, dictates their biological function. (5S,6R)-DiHETE is a nonenzymatic hydrolysis product of leukotriene A4 (LTA4) and is recognized as a weak agonist for the leukotriene D4 (LTD4) receptor. Accurate separation and quantification of (5S,6R)-DiHETE from its other diastereomers are critical for understanding its physiological and pathological roles. These application notes provide detailed protocols for the analytical separation of (5S,6R)-DiHETEs diastereomers using chiral chromatography coupled with mass spectrometry.

Signaling Pathway of (5S,6R)-DiHETE via the LTD4 Receptor

(5S,6R)-DiHETE exerts its biological effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1R), also known as the LTD4 receptor. This interaction initiates a signaling cascade with downstream cellular responses.

LTD4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 5S_6R_DiHETE (5S,6R)-DiHETE CysLT1R CysLT1 Receptor (LTD4 Receptor) 5S_6R_DiHETE->CysLT1R Binds Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates NFAT NFAT Ca2_release->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Inflammation, etc.) NFAT->Gene_Expression Translocates to Nucleus NFkB->Gene_Expression Translocates to Nucleus

Caption: Signaling pathway of (5S,6R)-DiHETE via the LTD4 receptor.

Experimental Workflow for Diastereomer Separation

The general workflow for the separation and analysis of (5S,6R)-DiHETE diastereomers from a biological sample involves sample preparation, derivatization, chiral HPLC separation, and detection by mass spectrometry.

Experimental_Workflow Start Biological Sample SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Derivatization Esterification (e.g., with diazomethane) SPE->Derivatization HPLC Chiral Normal Phase HPLC Derivatization->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Analysis Data Analysis and Quantitation MS->Analysis

Caption: General experimental workflow for the analysis of DiHETE diastereomers.

Application Notes: Chiral Separation of (5S,6R)-DiHETE Diastereomers

Principle

The separation of (5S,6R)-DiHETE from its other diastereomers is achieved by chiral high-performance liquid chromatography (HPLC). Due to the similar physicochemical properties of diastereomers, a chiral stationary phase (CSP) is required to provide stereoselective interactions. Normal phase chromatography is often preferred for the separation of these lipid isomers. To improve chromatographic resolution and sensitivity, the carboxylic acid moiety of the DiHETEs is typically derivatized to its methyl ester prior to analysis. Detection is performed by tandem mass spectrometry (MS/MS) for high sensitivity and specificity.

Sample Preparation from Biological Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly used technique for the extraction of eicosanoids from biological fluids.

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5 with acetic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane (B92381) to remove nonpolar lipids.

  • Elution: Elute the DiHETEs from the cartridge with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the HPLC mobile phase for injection.

Derivatization: Esterification

Esterification of the carboxylic acid group to a methyl ester improves the chromatographic peak shape and resolution on normal phase columns.

Protocol: Methyl Ester Derivatization

  • Reconstitute the dried sample extract in 100 µL of methanol.

  • Add a freshly prepared ethereal solution of diazomethane (B1218177) dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in the HPLC mobile phase.

Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

Experimental Protocols: Chiral HPLC-MS/MS Analysis

Normal Phase Chiral HPLC

This method is suitable for the baseline separation of the four 5,6-DiHETE diastereomers as their methyl esters.

Parameter Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Hexane/Isopropanol/Acetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection MS/MS (details below)

Table 1: Normal Phase Chiral HPLC Conditions

Mass Spectrometry Detection

Tandem mass spectrometry in negative ion mode with multiple reaction monitoring (MRM) provides high selectivity and sensitivity for the detection of DiHETE methyl esters.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition m/z 349.2 -> 115.1
Collision Energy -20 eV
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Table 2: Mass Spectrometry Conditions for DiHETE Methyl Esters

Data Presentation

The following table summarizes the expected retention times for the four 5,6-DiHETE methyl ester diastereomers under the specified normal phase chiral HPLC conditions. The exact retention times may vary depending on the specific HPLC system and column batch.

Diastereomer Expected Retention Time (min)
(5R,6S)-DiHETE-Me~ 12.5
(5S,6R)-DiHETE-Me~ 14.2
(5R,6R)-DiHETE-Me~ 16.8
(5S,6S)-DiHETE-Me~ 18.5

Table 3: Expected Retention Times of 5,6-DiHETE Methyl Ester Diastereomers

Conclusion

The analytical methods described in these application notes provide a robust and reliable approach for the separation and quantification of (5S,6R)-DiHETE from its other diastereomers in biological samples. The combination of chiral HPLC with tandem mass spectrometry ensures high selectivity and sensitivity, which is essential for studying the biological roles of these important lipid mediators. The provided protocols can be adapted and optimized for specific research needs and instrumentation.

Proper Storage and Handling of (5S,6R)-DiHETEs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper storage, handling, and experimental use of (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs). Adherence to these protocols is crucial for maintaining the integrity and biological activity of this lipid mediator, ensuring reproducible and reliable experimental outcomes.

Chemical and Physical Properties

(5S,6R)-DiHETE is a dihydroxy derivative of arachidonic acid and a non-enzymatic hydrolysis product of leukotriene A4 (LTA4). It is also formed enzymatically via cytosolic epoxide hydrolase. Understanding its fundamental properties is essential for its proper handling and use in experimental settings.

PropertyValue
Molecular Formula C₂₀H₃₂O₄
Molecular Weight 336.5 g/mol
Physical State Colorless liquid
Purity ≥98%
UV Maximum (λmax) 273 nm
CAS Number 82948-88-7

Storage and Stability

Proper storage is critical to prevent degradation and maintain the biological activity of (5S,6R)-DiHETE.

Long-Term and Short-Term Storage

For optimal stability, (5S,6R)-DiHETE should be stored under the following conditions:

Storage TypeTemperatureDurationNotes
As Supplied -20°C≥ 1 yearKeep in the original vial, protected from light.
Stock Solutions -80°C≤ 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solutions -20°C≤ 1 monthFor more frequent use.
Preparation and Storage of Stock Solutions

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent.

Protocol for Stock Solution Preparation:

  • Warm the vial of (5S,6R)-DiHETE to room temperature before opening.

  • Prepare the stock solution by dissolving the compound in an organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

  • Ensure the compound is fully dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Solubility Data:

SolventSolubility
DMF>50 mg/mL
DMSO>50 mg/mL
Ethanol>50 mg/mL
PBS (pH 7.2)>1 mg/mL

Handling Procedures

(5S,6R)-DiHETE is sensitive to air, light, and temperature. Follow these handling procedures to maintain its integrity.

  • General Handling: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

  • Light Sensitivity: Protect the compound and its solutions from direct light. Use amber vials or wrap vials in foil.

  • Temperature: Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare solutions on ice where appropriate for the experiment.

  • Safety: (5S,6R)-DiHETE may cause skin and eye irritation. Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are recommended.

Experimental Protocols

(5S,6R)-DiHETE is a weak agonist of the leukotriene D4 (LTD4) receptor and has been shown to be involved in inflammatory processes and the regulation of vascular permeability. The following are detailed protocols for common assays used to investigate its biological activity.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is used to assess the contractile effect of (5S,6R)-DiHETE on smooth muscle, a characteristic activity of LTD4 receptor agonists.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's physiological salt solution

  • Isolated organ bath system with a water jacket (37°C)

  • Isotonic force transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • (5S,6R)-DiHETE stock solution

  • LTD4 (positive control)

  • LTD4 receptor antagonist (e.g., Montelukast)

Protocol:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig according to institutional guidelines.

    • Immediately perform a laparotomy and dissect a segment of the terminal ileum.[1]

    • Place the ileum segment in a Petri dish containing carbogen-aerated Tyrode's solution at 37°C.

    • Gently flush the lumen to remove intestinal contents and cut into 2-3 cm segments.[1][2]

    • Tie silk or cotton threads to each end of the segments.[1]

  • Mounting and Equilibration:

    • Mount the ileum segment in the organ bath filled with Tyrode's solution, continuously aerated with carbogen gas and maintained at 37°C.[1][3]

    • Attach the bottom thread to a fixed hook and the top thread to the isotonic force transducer.[1]

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[1][2]

  • Concentration-Response Curve Construction:

    • After equilibration, record a stable baseline.

    • Add (5S,6R)-DiHETE to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • To confirm receptor specificity, pre-incubate a separate ileum segment with an LTD4 receptor antagonist before constructing the (5S,6R)-DiHETE concentration-response curve.

Workflow for Guinea Pig Ileum Contraction Assay:

G Workflow for Guinea Pig Ileum Contraction Assay cluster_prep Tissue Preparation cluster_mount Mounting & Equilibration cluster_exp Experiment euthanasia Euthanize Guinea Pig dissection Dissect Terminal Ileum euthanasia->dissection segmentation Cut into 2-3 cm Segments dissection->segmentation mount Mount in Organ Bath segmentation->mount tension Apply Resting Tension mount->tension equilibrate Equilibrate for 30-60 min tension->equilibrate baseline Record Stable Baseline equilibrate->baseline add_agonist Add (5S,6R)-DiHETE Cumulatively baseline->add_agonist record Record Contraction add_agonist->record

Caption: Workflow for the guinea pig ileum contraction assay.

Intracellular Calcium Imaging in HUVECs

This in vitro assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in Human Umbilical Vein Endothelial Cells (HUVECs) in response to (5S,6R)-DiHETE. This is a key signaling event downstream of LTD4 receptor activation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • (5S,6R)-DiHETE stock solution

  • Histamine (B1213489) or LTD4 (positive controls)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Protocol:

  • Cell Culture:

    • Culture HUVECs on glass coverslips or in clear-bottom, black-walled microplates until they reach the desired confluency (typically 70-90%).

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by diluting the stock solution (typically 1-5 mM in DMSO) to a final working concentration of 1-5 µM in HBSS.[4] The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[4]

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[4][5]

    • After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBSS.

    • Add fresh HBSS and incubate for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM.[4]

  • Calcium Imaging:

    • Mount the coverslip or plate on the fluorescence imaging system.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add (5S,6R)-DiHETE at the desired concentration and continue to record the fluorescence ratio to observe changes in [Ca²⁺]i.

    • Positive controls such as histamine or LTD4 should be used to confirm cell responsiveness.

Workflow for Intracellular Calcium Imaging:

G Workflow for Intracellular Calcium Imaging cluster_culture Cell Culture cluster_loading Dye Loading cluster_imaging Imaging seed Seed HUVECs culture Culture to 70-90% Confluency seed->culture prepare_fura2 Prepare Fura-2 AM Solution culture->prepare_fura2 incubate_fura2 Incubate Cells with Fura-2 AM prepare_fura2->incubate_fura2 wash Wash Cells incubate_fura2->wash deesterify Allow De-esterification wash->deesterify baseline Record Baseline Fluorescence deesterify->baseline add_agonist Add (5S,6R)-DiHETE baseline->add_agonist record_response Record Fluorescence Change add_agonist->record_response

Caption: Workflow for measuring intracellular calcium in HUVECs.

Analytical Procedures

Accurate quantification of (5S,6R)-DiHETE in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for LC-MS/MS Analysis

Solid-phase extraction (SPE) is a common method for extracting and concentrating eicosanoids from biological matrices.

Protocol for Solid-Phase Extraction (SPE):

  • Sample Acidification: Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane (B92381) to remove neutral lipids.

  • Elution: Elute the DiHETEs from the cartridge using a solvent such as ethyl acetate (B1210297) or methyl formate.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Workflow for LC-MS/MS Sample Preparation:

G Workflow for LC-MS/MS Sample Preparation sample Biological Sample acidify Acidify to pH 3.5 sample->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute (5S,6R)-DiHETE wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze G Signaling Pathway of (5S,6R)-DiHETE cluster_membrane Plasma Membrane cluster_cytosol Cytosol dihete (5S,6R)-DiHETE ltd4r LTD4 Receptor (CysLT1R) dihete->ltd4r gq Gq Protein ltd4r->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r ca_channel Calcium Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx opens er Endoplasmic Reticulum er->ip3r ca_release Ca²⁺ Release ip3r->ca_release opens ca_increase ↑ [Ca²⁺]i ca_release->ca_increase ca_influx->ca_increase response Cellular Response (e.g., Smooth Muscle Contraction) ca_increase->response

References

Application Notes and Protocols: (5S,6R)-DiHETE in Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxy-eicosatetraenoic acid ((5S,6R)-DiHETE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It is formed either through non-enzymatic hydrolysis of leukotriene A4 (LTA4) or by enzymatic conversion via cytosolic epoxide hydrolase.[2][3] Emerging research has identified (5S,6R)-DiHETE as a potent anti-inflammatory agent, playing a crucial role in the resolution phase of inflammation.[4] Its primary mechanism involves suppressing vascular hyperpermeability, a key event in the inflammatory cascade.[1][5] These properties make (5S,6R)-DiHETE a significant molecule of interest for studying inflammatory processes and for the development of novel therapeutics for conditions such as inflammatory bowel disease, allergic conjunctivitis, and other chronic inflammatory disorders.[4][6]

Mechanism of Action

(5S,6R)-DiHETE exerts its anti-inflammatory effects primarily by stabilizing the vascular endothelium and preventing the excessive fluid leakage that characterizes inflammation. This is achieved through at least two distinct molecular mechanisms:

  • Antagonism of TRPV4 Channels: (5S,6R)-DiHETE acts as an endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[6] Activation of TRPV4 by inflammatory stimuli leads to an influx of calcium ions (Ca²⁺) into endothelial cells, disrupting cell-cell junctions and increasing permeability. By inhibiting TRPV4, (5S,6R)-DiHETE prevents this Ca²⁺ influx, thereby maintaining endothelial barrier integrity.[6][7]

  • Inhibition of Histamine-Induced Signaling: Histamine (B1213489) is a key mediator of acute inflammation and allergic reactions that triggers vascular hyperpermeability. It binds to H1 receptors on endothelial cells, initiating a signaling cascade that elevates intracellular Ca²⁺.[5] (5S,6R)-DiHETE effectively inhibits this histamine-induced increase in intracellular Ca²⁺, preventing the subsequent disruption of the endothelial barrier and nitric oxide (NO) production.[5][8]

While its primary role is anti-inflammatory, it is noteworthy that at high concentrations, (5S,6R)-DiHETE can act as a weak agonist for the leukotriene D4 (LTD4) receptor, which could imply some context-dependent, pro-inflammatory potential.[2][9][10]

DiHETE_Mechanism cluster_response Intracellular Response Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates TRPV4_Agonist TRPV4 Agonists (e.g., GSK1016790A) TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 Activates Ca_Influx ↑ Intracellular Ca²⁺ H1R->Ca_Influx TRPV4->Ca_Influx Barrier_Disruption Endothelial Barrier Disruption Ca_Influx->Barrier_Disruption Hyperpermeability Vascular Hyperpermeability Barrier_Disruption->Hyperpermeability DiHETE (5S,6R)-DiHETE DiHETE->TRPV4 Inhibits DiHETE->Ca_Influx Inhibits

Caption: Anti-inflammatory mechanism of (5S,6R)-DiHETE in endothelial cells.

Quantitative Data Summary

The bioactivity of (5S,6R)-DiHETE has been quantified in various in vitro and in vivo models. The following tables summarize key findings for easy comparison.

Table 1: In Vitro Bioactivity of (5S,6R)-DiHETE

Assay Model System Parameter Result Reference(s)
Smooth Muscle Contraction Guinea Pig Ileum ED₅₀ 1.3 µM [3][10]
Endothelial Barrier Function Human Umbilical Vein Endothelial Cells (HUVECs) Effective Concentration 0.3 µM significantly inhibited histamine-induced barrier disruption. [5]
TRPV4 Antagonism HUVECs / TRPV4-overexpressing HEK293T cells Effective Concentration 0.1–1 µM inhibited TRPV4 agonist-induced barrier disruption. 1 µM reduced agonist-induced Ca²⁺ increase. [7]

| Intracellular Calcium Inhibition | HUVECs | Effective Concentration | 0.03–0.3 µM dose-dependently inhibited histamine-induced Ca²⁺ increase. |[5] |

Table 2: In Vivo Efficacy of (5S,6R)-DiHETE in Murine Models

Model Administration Route Dosage Key Outcome Reference(s)
DSS-Induced Colitis Intraperitoneal 50 µg/kg/day Accelerated recovery, reduced neutrophil infiltration and edema. [7]
DSS-Induced Colitis Oral 150 or 600 µg/kg/day Ameliorated colon inflammation and accelerated recovery from diarrhea. [6][11][12]
Allergic Conjunctivitis Intraperitoneal 300 µg/kg Inhibited pollen-induced symptoms, mast cell degranulation, and eosinophil infiltration. [6]

| Histamine-Induced Vascular Permeability | Intracutaneous (mouse ear) | 0.1 µg | Significantly inhibited histamine-induced dye extravasation. |[5] |

Application Notes

(5S,6R)-DiHETE is a valuable tool for investigating the resolution phase of inflammation, particularly in studies focused on vascular biology and inflammatory diseases.

  • Vascular Inflammation and Endothelial Biology: (5S,6R)-DiHETE can be used as a positive control for agents that enhance endothelial barrier function. It is ideal for studying the signaling pathways that regulate vascular permeability in response to inflammatory mediators like histamine or through channels like TRPV4.

  • Inflammatory Bowel Disease (IBD) Research: Given its proven efficacy in murine models of colitis, (5S,6R)-DiHETE can be used to explore therapeutic strategies aimed at promoting mucosal healing. It serves as a benchmark compound for studying the role of lipid mediators in the resolution of gut inflammation.

  • Allergic Inflammation Studies: Its ability to inhibit mast cell degranulation and eosinophil infiltration in allergic conjunctivitis models suggests its utility in broader studies of allergic diseases, such as asthma and atopic dermatitis, where vascular leakage and eosinophilic inflammation are prominent features.

Cell_Assay_Workflow cluster_endpoints Potential Endpoints start Seed Endothelial Cells (e.g., HUVECs) in Assay Plate culture Culture to Confluence (24-48h) start->culture pretreat Pre-treat with (5S,6R)-DiHETE (Varying Concentrations) culture->pretreat stimulate Add Pro-inflammatory Stimulus (e.g., Histamine, GSK1016790A) pretreat->stimulate measure Measure Endpoint stimulate->measure analyze Data Analysis (e.g., Dose-Response Curve) measure->analyze p1 Barrier Function (TER) measure->p1 p2 Calcium Flux (Fluorescence) measure->p2 p3 Cytokine Release (ELISA) measure->p3

Caption: General workflow for in vitro screening of (5S,6R)-DiHETE.

Experimental Protocols

Protocol 1: In Vitro Endothelial Barrier Function Assay

This protocol measures the effect of (5S,6R)-DiHETE on endothelial barrier integrity by monitoring Transendothelial Electrical Resistance (TER) in real-time.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • xCELLigence Real-Time Cell Analyzer and E-Plates

  • (5S,6R)-DiHETE stock solution (in ethanol (B145695) or DMSO)

  • Histamine solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture HUVECs according to standard protocols. Seed 8,000 cells per well into an xCELLigence E-plate in 150 µL of growth medium.

  • Establish Confluent Monolayer: Place the E-plate on the xCELLigence analyzer and monitor cell index (a measure correlated with TER) until a stable plateau is reached, indicating a confluent monolayer (typically 24-48 hours).

  • Pre-treatment: Prepare working solutions of (5S,6R)-DiHETE in fresh, pre-warmed medium. Gently remove the existing medium from the wells and add the (5S,6R)-DiHETE solutions (e.g., 0.03, 0.1, 0.3 µM) or vehicle control. Allow the plate to equilibrate for 15-30 minutes.[5]

  • Inflammatory Challenge: Add histamine solution to the wells to a final concentration of 10 µM.

  • Data Acquisition: Continuously monitor the cell index/TER every 60 seconds for several hours to observe the disruption caused by histamine and the protective effect of (5S,6R)-DiHETE.[5]

  • Data Analysis: Normalize the cell index values at each time point to the value just before the addition of histamine. Plot the normalized cell index over time. The magnitude of the drop in the cell index is inversely proportional to barrier function.

Protocol 2: In Vivo Murine Model of DSS-Induced Colitis

This protocol describes how to induce colitis in mice and assess the therapeutic potential of orally administered (5S,6R)-DiHETE.

Materials:

  • C57BL/6J mice (male, 8 weeks old)[13]

  • Dextran Sulfate Sodium (DSS), MW 36-50 kDa

  • (5S,6R)-DiHETE

  • Vehicle (e.g., PBS)

  • Oral gavage needles

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week with free access to standard chow and water. Record baseline body weight.

  • Induction of Colitis: Replace drinking water with a solution of 2-3% (w/v) DSS for 4-5 consecutive days.[11][12] After this period, switch back to regular drinking water.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in feces (hemoccult). Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Treatment Phase: On day 9 post-DSS initiation (during the healing phase), begin oral administration of (5S,6R)-DiHETE (150 or 600 µg/kg/day) or vehicle once daily via oral gavage.[11][12] Continue treatment until day 14.

  • Endpoint Analysis: On day 14, euthanize the mice.[11]

    • Measure the length of the colon (shortening is a sign of inflammation).

    • Collect colon tissue for histological analysis (H&E staining) to score for granulocyte infiltration, mucosal erosion, and edema.

    • Tissue can also be processed for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

DSS_Workflow start Day 0: Acclimatize Mice Record Baseline Weight induce Days 1-5: Administer 2% DSS in Drinking Water start->induce monitor1 Days 1-8: Daily Monitoring (Weight, DAI Score) induce->monitor1 treat Days 9-13: Oral Gavage (Vehicle or DiHETE) monitor1->treat monitor2 Days 9-14: Continue Daily Monitoring treat->monitor2 end Day 14: Euthanasia & Endpoint Analysis (Colon Length, Histology, MPO) monitor2->end

Caption: Experimental timeline for the DSS-induced colitis model.

Protocol 3: Intracellular Calcium Imaging in Endothelial Cells

This protocol details how to measure changes in intracellular Ca²⁺ in HUVECs in response to histamine, with and without (5S,6R)-DiHETE pre-treatment, using a fluorescent indicator.

Materials:

  • HUVECs cultured on glass coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • (5S,6R)-DiHETE stock solution

  • Histamine solution

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Cell Preparation: Seed HUVECs on sterile glass coverslips and culture until they reach 80-90% confluency.

  • Dye Loading: Prepare a loading buffer by diluting Fura-2 AM (e.g., to 2-5 µM) in HBSS, adding a small amount of Pluronic F-127 (e.g., 0.02%) to aid dispersion.

  • Incubate the coverslips with the loading buffer for 30-45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells gently with fresh HBSS and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Baseline Measurement: Perfuse the cells with HBSS and record a stable baseline fluorescence ratio (for Fura-2, typically excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Pre-treatment: Perfuse the cells with HBSS containing the desired concentration of (5S,6R)-DiHETE (e.g., 0.3 µM) or vehicle for 10-15 minutes.[5]

  • Stimulation and Recording: While continuously recording, switch the perfusion to a solution containing both (5S,6R)-DiHETE and histamine (e.g., 10 µM).[5] Record the change in fluorescence ratio for several minutes until the response peaks and returns toward baseline.

  • Data Analysis: Convert the fluorescence ratios to intracellular Ca²⁺ concentrations using a standard calibration method. The peak increase in [Ca²⁺]i following histamine stimulation is the primary endpoint. Compare the response in vehicle-treated versus (5S,6R)-DiHETE-treated cells.

Handling and Storage

Proper handling is critical to maintain the bioactivity of (5S,6R)-DiHETE.

  • Storage: Store the compound at -20°C in a dry, airtight container.[4] For long-term storage, -80°C is recommended.

  • Reconstitution: (5S,6R)-DiHETE is soluble in organic solvents such as ethanol, DMSO, and DMF (>50 mg/mL).[2][3] For aqueous buffers like PBS (pH 7.2), solubility is lower (>1 mg/mL).[2] To prepare a stock solution, dissolve the compound in an organic solvent first.

  • Working Solutions: For cell-based assays, dilute the organic stock solution into your aqueous culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid cytotoxicity. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

  • Stability: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller, single-use volumes before freezing. Stock solutions stored at -20°C should be used within one month.[2]

References

Application Notes and Protocols for the Study of (5S,6R)-DiHETEs in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy fatty acid derived from the enzymatic conversion of leukotriene A4 (LTA4). It has been identified as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1R), the primary receptor for the potent inflammatory mediator leukotriene D4 (LTD4).[1][2] This activity suggests that (5S,6R)-DiHETE can be utilized as a tool to investigate the roles of the CysLT1R signaling pathway in various physiological and pathophysiological processes, including inflammation and cancer.[3][4][5] These application notes provide detailed protocols for studying the effects of (5S,6R)-DiHETE on CysLT1R-mediated signaling events.

Data Presentation

The following table summarizes the key quantitative data regarding the biological activity of (5S,6R)-DiHETE.

ParameterValueSpecies/TissueAssay Type
EC50 1.3 µMGuinea Pig IleumSmooth Muscle Contraction

Table 1: Quantitative analysis of (5S,6R)-DiHETE bioactivity. This table provides the half-maximal effective concentration (EC50) of (5S,6R)-DiHETE in inducing a biological response.[2][6][]

Mandatory Visualizations

Signaling Pathway of (5S,6R)-DiHETE

G DiHETE (5S,6R)-DiHETE CysLT1R CysLT1 Receptor DiHETE->CysLT1R Agonist Binding Gq Gq CysLT1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Release CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Inflammatory Mediator Release) Ca2->CellularResponse Initiation of

Caption: CysLT1R signaling cascade initiated by (5S,6R)-DiHETE.

Experimental Workflow for Investigating (5S,6R)-DiHETE Activity

G cluster_0 In Vitro Assays cluster_1 Functional Assays cluster_2 Data Analysis Binding Receptor Binding Assay Ki Determine Ki Binding->Ki Functional Functional Assays Calcium Calcium Mobilization Functional->Calcium Contraction Smooth Muscle Contraction Functional->Contraction Cytokine Cytokine Release Functional->Cytokine EC50 Determine EC50/IC50 Calcium->EC50 Contraction->EC50 Quantify Quantify Cytokines Cytokine->Quantify

Caption: Workflow for characterizing (5S,6R)-DiHETE's biological activity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CysLT1R

Objective: To determine the binding affinity (Ki) of (5S,6R)-DiHETE for the CysLT1 receptor. This protocol is a general method that can be adapted for (5S,6R)-DiHETE.

Materials:

  • Membrane preparations from cells expressing CysLT1R (e.g., guinea pig lung membranes).

  • [3H]-LTD4 (Radioligand).

  • (5S,6R)-DiHETE (unlabeled competitor).

  • LTD4 (unlabeled reference compound).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of (5S,6R)-DiHETE and unlabeled LTD4 in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Membrane preparation (protein concentration to be optimized).

    • [3H]-LTD4 at a concentration near its Kd.

    • Varying concentrations of (5S,6R)-DiHETE or unlabeled LTD4.

    • For total binding, add binding buffer instead of a competitor.

    • For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To measure the ability of (5S,6R)-DiHETE to induce intracellular calcium mobilization in CysLT1R-expressing cells.

Materials:

  • CysLT1R-expressing cells (e.g., eosinophils, mast cells, or a transfected cell line).[8][9]

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • (5S,6R)-DiHETE.

  • LTD4 (positive control).

  • CysLT1R antagonist (e.g., montelukast) for specificity testing.

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Plate the CysLT1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Place the plate in a fluorometric plate reader.

  • Establish a stable baseline fluorescence reading.

  • Add varying concentrations of (5S,6R)-DiHETE or LTD4 to the wells.

  • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • To confirm receptor specificity, pre-incubate cells with a CysLT1R antagonist before adding (5S,6R)-DiHETE.

  • Plot the peak fluorescence change against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

Protocol 3: Guinea Pig Ileum Smooth Muscle Contraction Assay

Objective: To functionally assess the contractile effect of (5S,6R)-DiHETE on smooth muscle tissue.[10][11][12][13][14]

Materials:

  • Male guinea pig.

  • Tyrode's solution (or Krebs-bicarbonate solution).[12]

  • (5S,6R)-DiHETE.

  • LTD4 (positive control).

  • CysLT1R antagonist (e.g., SKF104,353) for specificity testing.

  • Organ bath system with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileal segment by gently flushing with Tyrode's solution.

  • Cut the ileum into 2-3 cm segments.

  • Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes.

  • Record a stable baseline of spontaneous contractions.

  • Add cumulative concentrations of (5S,6R)-DiHETE to the organ bath, allowing the response to plateau at each concentration.

  • After the highest concentration, wash the tissue extensively until the baseline is restored.

  • Repeat the procedure with LTD4 as a positive control.

  • To test for specificity, perform a dose-response curve for (5S,6R)-DiHETE in the presence of a CysLT1R antagonist.

  • Measure the amplitude of contraction at each concentration and express it as a percentage of the maximal response to a standard agonist (e.g., histamine (B1213489) or carbachol).

  • Plot the percentage of maximal contraction against the log concentration of (5S,6R)-DiHETE to determine the EC50 value.

Protocol 4: Inflammatory Cytokine Release Assay

Objective: To investigate the effect of (5S,6R)-DiHETE on the release of inflammatory cytokines from immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells, macrophages, or mast cells).

  • Cell culture medium appropriate for the chosen cell type.

  • (5S,6R)-DiHETE.

  • Lipopolysaccharide (LPS) or other relevant stimuli.

  • ELISA or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-8).[15][16][17][18][19]

Procedure:

  • Culture the immune cells in a 24- or 48-well plate at an appropriate density.

  • Pre-treat the cells with varying concentrations of (5S,6R)-DiHETE for a specified time (e.g., 1 hour).

  • Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production. Include a vehicle control and a positive control (stimulant alone).

  • Incubate the cells for a period sufficient for cytokine release (e.g., 6-24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead array, following the manufacturer's instructions.

  • Analyze the data by comparing the cytokine levels in the (5S,6R)-DiHETE-treated groups to the control groups.

Applications in Disease-Relevant Research

The CysLT1R signaling pathway is implicated in a variety of inflammatory diseases and cancers. (5S,6R)-DiHETE can be used as a research tool to explore the role of this pathway in:

  • Inflammatory Bowel Disease (IBD): The leukotriene pathway is known to be upregulated in the colonic mucosa of patients with IBD, contributing to neutrophil influx and tissue injury.[5][20][21][22][23] Experiments can be designed to investigate if (5S,6R)-DiHETE can modulate inflammatory responses in colon epithelial cells or immune cells relevant to IBD.

References

Troubleshooting & Optimization

improving the stability of (5S,6R)-DiHETEs in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) in experimental buffers.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving (5S,6R)-DiHETE, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Loss of (5S,6R)-DiHETE activity or concentration in buffer Oxidative Degradation: As a polyunsaturated fatty acid (PUFA) metabolite, (5S,6R)-DiHETE is susceptible to oxidation, which is a primary degradation pathway.Add Antioxidants: Incorporate antioxidants into your experimental buffer. Vitamin E (α-tocopherol) is a fat-soluble antioxidant that can prevent lipid peroxidation.[1] Water-soluble antioxidants like Vitamin C (ascorbic acid) and α-lipoic acid can also be beneficial.[1] • Use Degassed Buffers: Oxygen is a key component in oxidation. Preparing buffers with deoxygenated water and sparging with an inert gas (e.g., argon or nitrogen) can reduce oxidative stress. • Minimize Headspace: Store solutions in vials with minimal headspace to reduce exposure to oxygen.
Inappropriate Storage Temperature: Storing stock solutions or buffered solutions at incorrect temperatures can accelerate degradation.Short-term Storage: For working solutions in buffer, store on ice or at 4°C for the duration of the experiment. • Long-term Storage: (5S,6R)-DiHETE as a neat compound should be stored at -20°C.[2] Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound.Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]
Inappropriate pH of the Buffer: Extreme pH values can affect the stability of lipid mediators.Maintain Physiological pH: It is generally recommended to use buffers with a pH between 6.0 and 7.5 for optimal protein and lipid stability.[3] (5S,6R)-DiHETE is soluble in PBS at pH 7.2.[1][2]
Precipitation of (5S,6R)-DiHETE in aqueous buffer Low Solubility in Aqueous Solutions: While soluble in PBS up to 1 mg/mL, higher concentrations or different buffer compositions might lead to precipitation.[1][2]Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like ethanol, DMSO, or DMF, and then dilute it into your aqueous buffer.[1][2] Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. • Carrier Proteins: Fatty acid-binding proteins (FABPs) can help stabilize and solubilize lipid mediators like leukotriene A4 in aqueous solutions.[4] While not directly tested for (5S,6R)-DiHETE, this could be an experimental approach to enhance its stability and solubility.
Inconsistent experimental results Variability in Buffer Preparation: Minor differences in buffer composition, including the concentration of salts, can impact the stability of lipid emulsions and potentially affect the behavior of lipid mediators.[5]Standardize Buffer Preparation: Use a consistent and well-documented protocol for preparing all experimental buffers. • Consider Buffer Components: Be aware that different buffer salts can have varying effects on the physical stability of macromolecules and lipids.[6] If inconsistencies persist, consider evaluating the impact of your specific buffer system on (5S,6R)-DiHETE stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (5S,6R)-DiHETE in experimental buffers?

A1: The primary degradation pathway for (5S,6R)-DiHETE, like other PUFA metabolites, is oxidative degradation.[7] The multiple double bonds in its structure are susceptible to attack by reactive oxygen species (ROS), leading to a loss of biological activity.

Q2: What are the recommended storage conditions for (5S,6R)-DiHETE and its stock solutions?

A2:

Form Storage Temperature Duration
Neat Compound -20°C ≥ 1 year[8]
Stock Solution in Organic Solvent -20°C Up to 1 month[2]
-80°C Up to 6 months[2]

| Working Solution in Aqueous Buffer | 4°C or on ice | For the duration of the experiment |

Q3: What solvents should I use to prepare a stock solution of (5S,6R)-DiHETE?

A3: (5S,6R)-DiHETE is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 50 mg/mL.[1][2] It is recommended to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental buffer.

Q4: What is the recommended pH for my experimental buffer?

A4: A physiological pH range of 6.0 to 7.5 is generally recommended for maintaining the stability of biological molecules. (5S,6R)-DiHETE is known to be soluble in phosphate-buffered saline (PBS) at pH 7.2 up to 1 mg/mL.[1][2] It is advisable to maintain the pH of your experimental buffer within this physiological range.

Q5: What antioxidants can I use to improve the stability of (5S,6R)-DiHETE?

A5: A combination of antioxidants can be effective.

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that is effective in preventing lipid peroxidation.[1]

  • Vitamin C (ascorbic acid): A water-soluble antioxidant.[1]

  • α-Lipoic Acid: Soluble in both aqueous and lipid environments.[1]

  • Glutathione (GSH): A major intracellular antioxidant.[1]

The optimal concentration of the antioxidant should be determined experimentally for your specific system.

Q6: How can I confirm the stability of my (5S,6R)-DiHETE in my experimental buffer?

A6: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection to monitor the concentration of (5S,6R)-DiHETE over time.[9][10] A stability-indicating HPLC method would allow you to separate the intact (5S,6R)-DiHETE from any potential degradation products.

Experimental Protocols

Protocol for Assessing the Stability of (5S,6R)-DiHETE in Experimental Buffer using HPLC

This protocol provides a general framework for evaluating the stability of (5S,6R)-DiHETE in a chosen buffer.

1. Materials:

  • (5S,6R)-DiHETE

  • HPLC-grade organic solvent for stock solution (e.g., ethanol)

  • Experimental buffer of interest

  • Antioxidant(s) of choice (optional)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of (5S,6R)-DiHETE in an appropriate organic solvent (e.g., 1 mg/mL in ethanol).

  • Prepare your experimental buffer and, if desired, supplement it with an antioxidant.

  • Spike the buffer with the (5S,6R)-DiHETE stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal.

  • Divide the solution into several aliquots in appropriate vials and store them under the desired experimental conditions (e.g., 4°C, room temperature).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.

  • Analyze the sample by HPLC. A common approach for related compounds involves using a C18 column with a gradient elution of acetonitrile (B52724) in water with a small amount of acetic acid or formic acid.[9] The elution can be monitored by a UV detector at approximately 273 nm, which is the absorbance maximum for (5S,6R)-DiHETE.[1]

  • Quantify the peak area corresponding to (5S,6R)-DiHETE at each time point.

  • Plot the percentage of remaining (5S,6R)-DiHETE against time to determine its stability under the tested conditions.

Visualizations

Signaling Pathways

G Biosynthesis and Degradation of (5S,6R)-DiHETE Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase DiHETE (5S,6R)-DiHETE LTA4->DiHETE Epoxide_Hydrolase Epoxide Hydrolase Non_Enzymatic Non-Enzymatic Hydrolysis Degradation Oxidative Degradation Products DiHETE->Degradation Epoxide_Hydrolase->DiHETE Non_Enzymatic->DiHETE ROS Reactive Oxygen Species (ROS)

Caption: Biosynthesis and primary degradation pathway of (5S,6R)-DiHETE.

G (5S,6R)-DiHETE Signaling via LTD4 and TRPV4 Receptors DiHETE (5S,6R)-DiHETE LTD4_Receptor LTD4 Receptor (weak agonist) DiHETE->LTD4_Receptor TRPV4_Channel TRPV4 Channel (antagonist) DiHETE->TRPV4_Channel PLC_Activation PLC Activation LTD4_Receptor->PLC_Activation Ca_Influx_Block Blockade of Ca2+ Influx TRPV4_Channel->Ca_Influx_Block Ca_Increase Intracellular Ca2+ Increase PLC_Activation->Ca_Increase Inflammatory_Response Pro-inflammatory Response Ca_Increase->Inflammatory_Response Anti_Inflammatory_Response Anti-inflammatory Response Ca_Influx_Block->Anti_Inflammatory_Response

Caption: Simplified signaling pathways of (5S,6R)-DiHETE.

Experimental Workflow

G Workflow for Assessing (5S,6R)-DiHETE Stability Start Start Prepare_Stock Prepare (5S,6R)-DiHETE Stock Solution Start->Prepare_Stock Prepare_Buffer Prepare Experimental Buffer (with/without antioxidant) Start->Prepare_Buffer Spike_Buffer Spike Buffer with Stock Solution Prepare_Stock->Spike_Buffer Prepare_Buffer->Spike_Buffer Incubate Incubate at Desired Temperature Spike_Buffer->Incubate Sample Take Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Peak Area Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot End End Plot->End

Caption: Experimental workflow for stability assessment of (5S,6R)-DiHETE.

References

troubleshooting low recovery of (5S,6R)-DiHETEs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the extraction of (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs) from biological matrices. It is intended for researchers, scientists, and professionals in drug development who are encountering challenges with low recovery of this lipid mediator.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary reasons for low recovery of (5S,6R)-DiHETE during extraction?

Low recovery of (5S,6R)-DiHETE can be attributed to several factors throughout the experimental workflow. Key areas to investigate include sample handling and stability, the efficiency of the extraction method (whether solid-phase or liquid-liquid extraction), and potential analyte loss during post-extraction steps.[1][2]

Q2: How can I prevent the degradation of (5S,6R)-DiHETE before and during extraction?

(5S,6R)-DiHETE, like other eicosanoids, is susceptible to degradation through oxidation and enzymatic activity.[3][4] To ensure its stability:

  • Work Quickly and at Low Temperatures: Always keep samples on ice during processing to minimize enzymatic activity.[5]

  • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your collection and extraction solvents to prevent oxidative degradation.[5]

  • Protect from Light: Minimize exposure of samples to light at all stages of the process.[5][6]

  • Storage: For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][6]

  • Inhibit Enzymatic Activity: The use of cold organic solvents like methanol (B129727) can help quench the activity of enzymes that may degrade the analyte.[5]

Q3: My recovery is low when using Solid-Phase Extraction (SPE). What are the likely causes?

Low recovery in SPE is a common issue. The first step in troubleshooting is to analyze the fractions from each step (load, wash, and elution) to identify where the analyte is being lost.[1] Potential causes include:

  • Analyte Breakthrough (Found in Load Fraction): This indicates that the (5S,6R)-DiHETE did not bind to the sorbent. This could be due to an inappropriate sorbent choice, a sample solvent that is too nonpolar, a high sample loading flow rate, or overloading of the cartridge.[1][5]

  • Analyte Loss in Wash Fraction: If the wash solvent is too strong (i.e., too nonpolar), it can prematurely elute the analyte along with interferences.[5]

  • Analyte Retained on Sorbent (Incomplete Elution): This occurs if the elution solvent is too weak or if an insufficient volume is used.[5] It is also crucial to ensure the sorbent bed does not dry out after conditioning and before sample loading.[7]

Q4: I'm using Liquid-Liquid Extraction (LLE) and experiencing low recovery. What should I check?

For LLE, low recovery often stems from issues with solvent choice, pH control, and phase separation.[2]

  • Suboptimal Solvent System: The polarity of the extraction solvent is critical. For DiHETEs, which are acidic lipids, solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are often used.[8]

  • Incorrect pH: The pH of the aqueous sample must be adjusted to an acidic level (typically below the pKa of the carboxylic acid group) to ensure the DiHETE is in its protonated, less polar form, which increases its solubility in the organic solvent.[8][9]

  • Incomplete Phase Separation or Emulsion Formation: Vigorous mixing is necessary, but can sometimes lead to emulsions. Centrifugation can help to achieve a clear separation of the aqueous and organic layers.[8][10]

Quantitative Data Summary

The choice of extraction method can significantly impact the recovery of eicosanoids. While specific data for (5S,6R)-DiHETE is limited, the following table provides a general comparison based on typical performance for similar analytes.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Extraction Efficiency Generally high, with recovery rates often between 70-120%.[7][11]Can be less efficient than SPE, with variable recovery rates depending on the solvent system.[7]
Removal of Interferences More effective at removing endogenous impurities that can cause matrix effects.[7]Less effective at removing impurities, which may impact subsequent analysis.[7]
Selectivity High selectivity can be achieved by optimizing the sorbent, wash, and elution conditions.[7]Lower selectivity compared to SPE.[7]
Throughput Well-suited for high-throughput applications, especially with 96-well plate formats.[7]Can be more time-consuming and less amenable to high-throughput processing.[7]

Experimental Protocols

Below are detailed starting protocols for both SPE and LLE of (5S,6R)-DiHETE from a liquid biological sample (e.g., plasma, cell culture media).

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a starting point and may require optimization for your specific sample matrix. A reversed-phase (e.g., C18) SPE cartridge is commonly used for eicosanoids.

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • Acidify the sample to a pH of ~3.5 with a suitable acid (e.g., 0.1 M HCl) to protonate the carboxylic acid group of the DiHETE.[8]

    • Centrifuge the sample to remove any particulates.[12]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing it with 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water (pH ~3.5).[2]

    • Crucially, do not allow the cartridge to go dry before loading the sample. [7][13]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 0.5–1 mL/min).[14]

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[2]

  • Elution:

    • Elute the (5S,6R)-DiHETE with a nonpolar solvent such as methanol or ethyl acetate.[5] Using two smaller aliquots for elution may improve recovery.[12]

  • Post-Elution Processing:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS).[8]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add an internal standard if used.

    • Acidify the sample by adding 10 µL of 1 M HCl to achieve a pH below 3.[8]

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.[8]

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic phases.[8]

  • Collection:

    • Carefully transfer the upper organic layer to a new tube, avoiding the protein interface.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis.[8]

Visualizations

Workflow and Troubleshooting Diagrams

SPE_Workflow start Start: Acidified Biological Sample pretreatment Sample Pre-treatment (Acidify, Centrifuge) start->pretreatment loading Sample Loading (Slow Flow Rate) pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, then Acidified Water) conditioning->loading washing Washing (Remove Polar Interferences) loading->washing elution Elution (e.g., Methanol or Ethyl Acetate) washing->elution post_elution Post-Elution (Dry Down, Reconstitute) elution->post_elution end Analysis (e.g., LC-MS) post_elution->end

Caption: General Solid-Phase Extraction (SPE) workflow for (5S,6R)-DiHETE.

Caption: Troubleshooting decision tree for low recovery in SPE.

References

optimizing mass spectrometry parameters for (5S,6R)-DiHETEs detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for . This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting (5S,6R)-DiHETEs?

A1: Electrospray Ionization (ESI) in negative ion mode is the recommended method for analyzing this compound and other eicosanoids. Their carboxylic acid functional group is readily deprotonated to form the [M-H]⁻ precursor ion, which provides high sensitivity.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

A2: (5S,6R)-DiHETE has a molecular weight of approximately 336.5 g/mol . In negative ESI mode, the precursor ion ([M-H]⁻) will be detected at an m/z of ~335.5. Product ions are generated by collision-induced dissociation (CID). While specific fragmentation patterns should be confirmed empirically with a pure standard, characteristic fragments for dihydroxy eicosanoids often result from neutral losses of water (H₂O) and cleavages adjacent to the hydroxyl groups or at the carboxyl group.

Q3: Why is a stable isotope-labeled internal standard essential for accurate quantification?

A3: A stable isotope-labeled internal standard (e.g., (5S,6R)-DiHETE-d8) is crucial for correcting analytical variability. It co-elutes with the analyte and experiences similar effects from the sample matrix (ion suppression or enhancement), extraction recovery, and instrument response fluctuations.[1] This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.

Q4: Can I use GC-MS instead of LC-MS/MS for DiHETE analysis?

A4: While GC-MS has been used for eicosanoid analysis, it is generally less preferred than LC-MS/MS.[2][3] GC-MS methods require chemical derivatization to increase the volatility and thermal stability of the analytes, which adds time-consuming steps to the workflow and can be a source of variability.[3] LC-MS/MS allows for the direct analysis of these compounds in their native form.[4]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Troubleshooting Common LC-MS/MS Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Signal 1. Instrument Not Calibrated: Mass accuracy is off. 2. Incorrect MS/MS Parameters: Wrong precursor/product ions or insufficient collision energy. 3. LC Plumbing Issue: Clog or leak in the system.[5] 4. ESI Source Problem: Clogged capillary, incorrect spray needle position, or insufficient gas flow/temperature.[5] 5. Sample Degradation: Analyte degraded during storage or preparation.1. Perform a full system calibration according to the manufacturer's protocol.[5] 2. Optimize parameters by infusing a pure standard of (5S,6R)-DiHETE. 3. Check LC pressure. If abnormally high or low, investigate for leaks or blockages.[5] 4. Inspect the ESI spray. Ensure a stable, fine mist is generated. Clean or replace the capillary if needed. 5. Ensure samples are always kept cold and protected from light. Process samples on ice.[6]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much analyte. 2. Incompatible Injection Solvent: Sample solvent is much stronger than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Extra-Column Volume: Excessive tubing length or dead volume in connections.1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent. If performance does not improve, replace the column. 4. Use pre-cut tubing of appropriate length and ensure all fittings are secure.
High Background Noise / Contaminated Blanks 1. Contaminated Mobile Phase or Solvents. 2. System Contamination: Carryover from a previous injection.[5] 3. Contaminated Sample Vials or Plates. 1. Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. 2. Implement a robust needle wash protocol using a strong organic solvent. Run multiple blank injections after a high-concentration sample.[5] 3. Use certified clean vials and plates.
Poor Reproducibility (Retention Time or Peak Area) 1. Unstable LC Pump Performance: Fluctuating pressure or improper solvent mixing. 2. Inconsistent Sample Preparation: Variability in extraction recovery.[7] 3. Matrix Effects: Ion suppression or enhancement is varying between samples.[8] 4. Fluctuating Temperature: Column or lab temperature is not stable.1. Purge the LC pumps to remove air bubbles and ensure proper solvent delivery. 2. Use a validated, standardized sample preparation protocol. An automated liquid handler can improve consistency. 3. Use a stable isotope-labeled internal standard. Improve sample cleanup to remove more interferences.[9] 4. Use a column oven to maintain a constant temperature.

Experimental Protocols & Methodologies

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a general guideline for extracting DiHETEs from a biological matrix like plasma. Optimization may be required based on specific sample types and instrumentation.

Materials:

  • C18 SPE Cartridges

  • Internal Standard (IS) solution (e.g., (5S,6R)-DiHETE-d8)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid

  • Nitrogen gas evaporator

Protocol Steps:

  • Sample Thawing: Thaw plasma samples on ice to prevent analyte degradation.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation & Acidification: Add 600 µL of cold methanol to precipitate proteins. Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Acidify the supernatant with 2% formic acid.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Parameters for Analysis

These are recommended starting parameters. They should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 0-2 min: 30% B; 2-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 30% B; 15-20 min: 30% B (re-equilibration) |

Mass Spectrometry (MS) Parameters

Parameter Recommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Gas Temp 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr
(5S,6R)-DiHETE MRM Precursor > Product (e.g., m/z 335.5 > 115.1, 335.5 > 167.1). Requires optimization with standard.

| Internal Standard MRM | Precursor > Product (e.g., m/z 343.5 > 122.1). Requires optimization with standard. |

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Experimental Workflow A Sample Collection (e.g., Plasma) B Internal Standard Spiking A->B C Protein Precipitation & Solid-Phase Extraction B->C D LC Separation (C18 Column) C->D E MS/MS Detection (Negative ESI, MRM) D->E F Data Analysis & Quantification E->F

Caption: General workflow for this compound analysis.

G cluster_pathway Biosynthesis Pathway AA Arachidonic Acid HPETE 5-HPETE AA->HPETE 5-LOX LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTA4 Synthase DiHETE (5S,6R)-DiHETE LTA4->DiHETE LTA4 Hydrolase (Non-enzymatic hydrolysis)

Caption: Simplified biosynthesis of this compound.

TroubleshootingTree Start Poor or No Signal? CheckSpray Is ESI spray stable? Start->CheckSpray CheckPressure Is LC pressure normal? CheckSpray->CheckPressure Yes Sol_Source Clean/adjust ESI source. Check gas flows. CheckSpray->Sol_Source No CheckCal Is MS calibrated? CheckPressure->CheckCal Yes Sol_LeakClog Check for leaks or clogs in LC path. CheckPressure->Sol_LeakClog No Sol_Calibrate Recalibrate mass spectrometer. CheckCal->Sol_Calibrate No Sol_Optimize Infuse standard to confirm and optimize MRM. CheckCal->Sol_Optimize Yes

Caption: Decision tree for troubleshooting low signal issues.

References

Technical Support Center: Stereospecific Synthesis of (5S,6R)-DiHETEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE).

Frequently Asked Questions (FAQs)

Q1: What is the primary route for the stereospecific synthesis of (5S,6R)-DiHETE?

The most common and stereospecific route to (5S,6R)-DiHETE involves the hydrolysis of its biosynthetic precursor, Leukotriene A4 (LTA4). This hydrolysis can occur non-enzymatically or be catalyzed by enzymes like mouse liver cytosolic epoxide hydrolase.[1] The key challenge, therefore, lies in the stereocontrolled synthesis of the LTA4 intermediate, typically as its more stable methyl ester.

Q2: What are the main challenges in the synthesis of the Leukotriene A4 (LTA4) methyl ester precursor?

The primary challenges in synthesizing LTA4 methyl ester with the correct stereochemistry include:

  • Controlling Stereochemistry: Establishing the precise (5S, 6S) stereochemistry of the epoxide in LTA4 is critical. This is often achieved using chiral starting materials or through asymmetric synthesis techniques like the Sharpless asymmetric epoxidation.

  • Instability of LTA4: LTA4 and its methyl ester are highly unstable and can readily hydrolyze or undergo other degradation pathways.[2][3] This necessitates careful handling, inert atmosphere conditions, and low-temperature storage.[2][3]

  • Purification: The purification of LTA4 methyl ester and its precursors can be challenging due to their sensitivity and the presence of closely related stereoisomers and geometric isomers.

Q3: How can I confirm the stereochemistry of my synthetic (5S,6R)-DiHETE?

The stereochemistry of (5S,6R)-DiHETE is typically confirmed using a combination of analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of the synthetic product with an authentic standard on a chiral column is a primary method for determining enantiomeric and diastereomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information. Specific chemical shifts and coupling constants can be compared to literature values for stereochemical assignment. Two-dimensional NMR techniques like COSY and NOESY can further elucidate the relative stereochemistry.

  • Mass Spectrometry (MS): While MS provides molecular weight and fragmentation data for structural confirmation, it generally cannot distinguish between stereoisomers without prior chromatographic separation.

Q4: What are the common byproducts in the synthesis of (5S,6R)-DiHETE via LTA4 hydrolysis?

Hydrolysis of LTA4 can lead to the formation of several other DiHETE stereoisomers, including (5S,6S)-DiHETE, (5R,6S)-DiHETE, and (5R,6R)-DiHETE. Additionally, if the hydrolysis is not performed carefully, other degradation products can be formed. The specific byproducts and their ratios will depend on the reaction conditions (pH, temperature, solvent) and the presence of any catalysts.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Epoxidation Step (e.g., Sharpless Asymmetric Epoxidation)
Potential Cause Troubleshooting Steps
Impure Allylic Alcohol Substrate Ensure the allylic alcohol precursor is of high purity. Purify by flash chromatography if necessary.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the titanium tetraisopropoxide, chiral tartrate ligand (e.g., (+)- or (-)-DET), and tert-butyl hydroperoxide (TBHP). An excess of the tartrate ligand is sometimes required.[4]
Moisture in the Reaction The reaction is highly sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (3Å or 4Å) is recommended.[4]
Suboptimal Reaction Temperature The Sharpless epoxidation is typically performed at low temperatures (e.g., -20 °C to -78 °C). Ensure the reaction temperature is maintained consistently.
"Mismatched" Substrate and Catalyst For chiral allylic alcohols, the inherent facial bias of the substrate may oppose the selectivity of the chiral catalyst, leading to lower diastereoselectivity. In such "mismatched" cases, using the other enantiomer of the chiral ligand may improve the outcome.[4]
Issue 2: Low Yield During Hydrolysis of LTA4 Methyl Ester
Potential Cause Troubleshooting Steps
Degradation of LTA4 Methyl Ester LTA4 methyl ester is unstable.[2][3] Handle it quickly and at low temperatures. Store solutions in an inert solvent (e.g., hexane) with a small amount of a tertiary amine (e.g., 1% triethylamine) at -80°C and protected from light.
Suboptimal Hydrolysis Conditions The choice of solvent and pH for the hydrolysis is critical. Alkaline hydrolysis in acetone (B3395972) has been reported to yield larger amounts of LTA4 than in methanol.[5] The initial concentration of LTA4 methyl ester can also affect the yield.[5]
Spontaneous Degradation of LTA4 (Free Acid) The free acid of LTA4 is highly unstable in aqueous buffers.[5] The addition of bovine serum albumin (BSA) to the buffer can significantly increase its half-life.[5]
Inefficient Enzymatic Hydrolysis If using an enzymatic method, ensure the enzyme (e.g., epoxide hydrolase) is active. Perform an activity assay with a known substrate. The pH and temperature should be optimal for the specific enzyme used.
Issue 3: Poor Separation of DiHETE Stereoisomers by Chiral HPLC
Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is crucial for separating stereoisomers. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly used.[6] It may be necessary to screen several different CSPs to find one that provides adequate resolution.[6]
Suboptimal Mobile Phase Composition The composition of the mobile phase (e.g., hexane/isopropanol or hexane/ethanol for normal phase) significantly impacts selectivity.[7] Systematically vary the ratio of the polar modifier. The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also improve peak shape and resolution.[7]
Temperature Effects Temperature can affect chiral recognition.[6] Try running the separation at different temperatures (e.g., 5°C, room temperature, 50°C) to see if it improves resolution. In some cases, a reversal of elution order can be observed at different temperatures.[6]
Co-elution of Isomers If isomers are co-eluting, consider derivatization of the DiHETEs to form diastereomers that can be separated on a standard achiral column.[8]

Data Presentation

Table 1: Representative Yields and Stereoselectivity in the Synthesis of DiHETE Precursors

Synthetic Step Starting Material Key Reagent/Reaction Product Reported Yield (%) Diastereomeric/Enantiomeric Excess (%) Reference
Asymmetric EpoxidationProchiral allylic alcoholTi(OiPr)4, (+)-DET, TBHPChiral epoxy alcohol~70-95>95 eeSharpless et al.
Wittig ReactionC1-C8 enal, C9-C20 phosphonium (B103445) saltWittig olefinationDiHETE carbon skeleton~60-80N/AFalck et al.
LTA4 formation12S-HPETE methyl esterChemical conversion11,12-LTA4Not specifiedNot specifiedYamaoka et al.[9]

Note: The data in this table is illustrative and represents typical ranges found in the literature. Actual yields and selectivities will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Generalized Synthesis of Leukotriene A4 (LTA4) Methyl Ester via Sharpless Asymmetric Epoxidation

This protocol is a generalized representation and requires optimization for specific substrates.

  • Preparation of the Catalyst: In a flame-dried, two-necked flask under an argon atmosphere, dissolve titanium(IV) isopropoxide in anhydrous dichloromethane (B109758) (CH2Cl2) at -20°C. To this solution, add a solution of (+)-diethyl tartrate ((+)-DET) in CH2Cl2 dropwise. Stir the mixture for 10 minutes.

  • Epoxidation: Cool the catalyst mixture to -78°C. Add a solution of the allylic alcohol precursor in CH2Cl2, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (B91410) (NaF) and stirring vigorously for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing with CH2Cl2.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting epoxy alcohol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of LTA4 Methyl Ester to (5S,6R)-DiHETE
  • Preparation of LTA4 Methyl Ester Solution: Dissolve the purified LTA4 methyl ester in a suitable solvent (e.g., acetone) at a concentration of approximately 0.25 mg/mL.[5]

  • Alkaline Hydrolysis: Add an aqueous solution of lithium hydroxide (B78521) (LiOH) or another suitable base. The exact concentration and volume will need to be optimized.

  • Reaction Time: Allow the reaction to proceed at room temperature for approximately 60 minutes.[5]

  • Quenching and Extraction: Neutralize the reaction mixture with a mild acid (e.g., dilute acetic acid) and extract the DiHETEs with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude (5S,6R)-DiHETE by reverse-phase HPLC.

Mandatory Visualizations

Signaling_Pathway_of_5S_6R_DiHETE cluster_synthesis Synthesis of (5S,6R)-DiHETE cluster_signaling Cellular Signaling Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase DiHETE (5S,6R)-DiHETE LTA4->DiHETE Epoxide Hydrolase (or non-enzymatic) LTD4_Receptor LTD4 Receptor DiHETE->LTD4_Receptor Weak Agonist G_Protein G-Protein LTD4_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Biosynthesis and signaling pathway of (5S,6R)-DiHETE.

Experimental_Workflow Start Chiral Allylic Alcohol Precursor Step1 Sharpless Asymmetric Epoxidation Start->Step1 Intermediate1 Chiral Epoxy Alcohol Step1->Intermediate1 Step2 Further Synthetic Modifications (e.g., Wittig Reaction) Intermediate1->Step2 Intermediate2 Leukotriene A4 Methyl Ester Step2->Intermediate2 Step3 Alkaline Hydrolysis Intermediate2->Step3 Crude_Product Crude DiHETE Isomers Step3->Crude_Product Step4 Chiral HPLC Purification Crude_Product->Step4 Final_Product (5S,6R)-DiHETE Step4->Final_Product

Caption: General experimental workflow for the synthesis of (5S,6R)-DiHETE.

Troubleshooting_Logic Problem Low Yield or Poor Stereoselectivity Check_Epoxidation Analyze Epoxidation Step: - TLC for conversion - Chiral analysis of product Problem->Check_Epoxidation Check_Hydrolysis Analyze Hydrolysis Step: - HPLC of crude product Problem->Check_Hydrolysis Check_Purification Analyze Purification Step: - Check column performance - Optimize mobile phase Problem->Check_Purification Epoxidation_Issue Issue in Epoxidation? Check_Epoxidation->Epoxidation_Issue Hydrolysis_Issue Issue in Hydrolysis? Check_Hydrolysis->Hydrolysis_Issue Purification_Issue Issue in Purification? Check_Purification->Purification_Issue Epoxidation_Issue->Check_Hydrolysis No Troubleshoot_Epoxidation Troubleshoot Epoxidation: - Check reagents - Control temperature - Ensure anhydrous conditions Epoxidation_Issue->Troubleshoot_Epoxidation Yes Hydrolysis_Issue->Check_Purification No Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Optimize pH and solvent - Check LTA4 stability Hydrolysis_Issue->Troubleshoot_Hydrolysis Yes Troubleshoot_Purification Troubleshoot Purification: - Screen different chiral columns - Adjust mobile phase/temperature Purification_Issue->Troubleshoot_Purification Yes

Caption: Logical workflow for troubleshooting synthesis challenges.

References

minimizing isomerization of (5S,6R)-DiHETEs during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) during sample preparation. Adherence to these protocols is critical for accurate quantification and downstream analysis of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is (5S,6R)-DiHETE and why is its isomerization a concern?

(5S,6R)-DiHETE is a dihydroxy polyunsaturated fatty acid formed from the non-enzymatic hydrolysis of Leukotriene A4 (LTA4).[1] Isomerization, the process by which a molecule is transformed into a different isomeric form, can lead to inaccurate quantification and misinterpretation of its biological role. The presence of multiple isomers can complicate analytical separation and identification.

Q2: What are the primary factors that can cause isomerization of (5S,6R)-DiHETE during sample preparation?

The primary factors contributing to the isomerization of DiHETEs and other eicosanoids include pH extremes, elevated temperatures, exposure to light, and the presence of reactive chemical species. Acid-induced isomerization is a known issue for some lipid mediators.

Q3: What is the recommended storage temperature for (5S,6R)-DiHETE standards and biological samples?

For long-term stability, (5S,6R)-DiHETE standards and biological samples should be stored at -80°C.[2] A product sheet for a commercial (5S,6R)-DiHETE standard recommends storage at -20°C for at least one year.[1]

Q4: Can antioxidants be used to prevent isomerization?

While direct evidence for the effect of antioxidants on (5S,6R)-DiHETE isomerization is limited, the use of antioxidants is a general strategy to prevent the oxidation of lipids.[3][4][5][6] Oxidation can lead to the formation of various degradation products, and minimizing this process is crucial for maintaining sample integrity. Therefore, the addition of antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) during extraction may be beneficial.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of (5S,6R)-DiHETE after solid-phase extraction (SPE). Incomplete elution from the SPE cartridge.Ensure the SPE column is properly conditioned. Use a sufficiently non-polar solvent for elution, such as ethyl acetate (B1210297) or methyl formate.[8]
Degradation of the analyte on the column.Minimize the time the sample is on the SPE column. Consider using a different brand or type of C18 cartridge.
Presence of multiple, unexpected peaks around the (5S,6R)-DiHETE peak in the chromatogram. Isomerization has occurred during sample preparation.Review the entire sample preparation workflow. Ensure samples were kept on ice, pH was carefully controlled, and exposure to light was minimized.
Contamination of the sample or analytical system.Run a blank injection to check for system contamination. Use high-purity solvents and reagents.
Inconsistent quantification results between replicate samples. Variability in sample handling and extraction efficiency.Standardize all sample preparation steps. Use an internal standard to correct for variations in extraction and instrument response.
Instability of the analyte in the final reconstituted solution.Analyze samples as quickly as possible after preparation. If storage is necessary, store the eluted ethyl acetate solutions at -80°C.[8]

Experimental Protocols

Protocol 1: Extraction of (5S,6R)-DiHETE from Biological Fluids (e.g., Plasma, Serum)

This protocol is a modification of standard eicosanoid extraction methods, optimized to minimize isomerization.[8]

Materials:

  • Biological sample (e.g., plasma, serum)

  • 2M Hydrochloric acid (HCl)

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Ethanol (B145695)

  • Deionized water

  • Hexane (B92381)

  • Ethyl acetate

  • Internal standard (e.g., a deuterated DiHETE isomer)

  • Nitrogen gas stream or centrifugal vacuum evaporator

Procedure:

  • Sample Collection and Initial Handling: Immediately after collection, place samples on ice. If not processed immediately, snap-freeze in liquid nitrogen and store at -80°C.

  • Acidification: Thaw samples on ice. For every 1 mL of sample, add approximately 50 µL of 2M HCl to adjust the pH to 3.5. Vortex gently and let sit at 4°C for 15 minutes.

  • SPE Column Preparation: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

  • Washing: Wash the column with 10 mL of deionized water, followed by 10 mL of 15% ethanol in water, and finally 10 mL of hexane to remove non-polar impurities.

  • Elution: Elute the DiHETEs with 10 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol/water).

Protocol 2: Analytical Separation of DiHETE Isomers by HPLC

This method provides a general framework for the separation of DiHETE isomers based on published methods.[7][9]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector.

  • Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 250 mm).[7]

  • Chiral column for enantiomeric separation (e.g., Chiralpak AD).[10]

Mobile Phase and Gradient (Reversed-Phase):

  • Mobile Phase A: Water with 0.01% acetic acid

  • Mobile Phase B: Methanol with 0.01% acetic acid

  • Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 273 nm for DiHETEs.[1]

Mobile Phase (Chiral Separation):

  • Mobile Phase: Hexane/Isopropanol/Acetic Acid (e.g., 95/5/0.1, v/v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 235 nm.

Quantitative Data Summary

Due to the limited availability of direct quantitative studies on (5S,6R)-DiHETE isomerization rates, the following table summarizes its key chemical and physical properties which are critical for understanding its stability.

Property Value Reference
Formal Name 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid[1]
Molecular Formula C₂₀H₃₂O₄[1]
Formula Weight 336.5 g/mol [1]
UV max (λmax) 273 nm[1]
Recommended Storage -20°C to -80°C[1][2]
Solubility (PBS, pH 7.2) 1 mg/mL[1]
Formulation A 100 µg/ml solution in ethanol[1]

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Collection Biological Sample Collection (e.g., Plasma, Blood) Ice Immediate Placement on Ice Collection->Ice Immediate Storage Snap-freeze in Liquid N₂ Store at -80°C Ice->Storage If not processed immediately Acidification Acidify to pH 3.5 with 2M HCl Ice->Acidification Storage->Acidification Thaw on ice SPE_Condition Condition C18 SPE Cartridge Loading Load Acidified Sample Acidification->Loading Wash Wash with H₂O, 15% EtOH, Hexane Loading->Wash Elution Elute with Ethyl Acetate Wash->Elution Evaporation Evaporate Solvent (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (C18 or Chiral Column) Reconstitution->HPLC

Caption: Workflow for minimizing (5S,6R)-DiHETE isomerization during sample preparation.

logical_relationship cluster_factors Factors Promoting Isomerization cluster_mitigation Mitigation Strategies pH pH Extremes Isomerization Isomerization of (5S,6R)-DiHETE pH->Isomerization Temp High Temperature Temp->Isomerization Light Light Exposure Light->Isomerization Oxidation Oxidation Oxidation->Isomerization Controlled_pH Controlled pH (Acidification to 3.5) Low_Temp Low Temperature (Ice, -80°C) Darkness Protection from Light Antioxidants Use of Antioxidants Isomerization->Controlled_pH prevents Isomerization->Low_Temp prevents Isomerization->Darkness prevents Isomerization->Antioxidants prevents

Caption: Factors influencing (5S,6R)-DiHETE isomerization and mitigation strategies.

References

Technical Support Center: Protocol Refinement for Reproducible (5S,6R)-DiHETEs-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results when studying the effects of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE).

Frequently Asked Questions (FAQs)

Q1: What is (5S,6R)-DiHETE and what is its primary biological activity?

A1: (5S,6R)-DiHETE is a dihydroxy polyunsaturated fatty acid, primarily formed as a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). It has been identified as a weak leukotriene D4 (LTD4) receptor agonist.[1][2][3] Its notable biological activities include the attenuation of vascular hyperpermeability by inhibiting histamine-induced increases in intracellular calcium in endothelial cells.[1][4]

Q2: How should I store and handle (5S,6R)-DiHETE to ensure its stability?

A2: For optimal stability, (5S,6R)-DiHETE should be stored at -20°C in an airtight, dry container.[5] Stock solutions should be prepared in an appropriate solvent and stored in aliquots to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C are stable for up to six months, while those at -20°C should be used within one month.[1][6]

Q3: What solvents are recommended for dissolving (5S,6R)-DiHETE?

A3: (5S,6R)-DiHETE is soluble in various organic solvents. The solubility profile is as follows:

  • Dimethylformamide (DMF): >50 mg/ml

  • Dimethyl sulfoxide (B87167) (DMSO): >50 mg/ml

  • Ethanol: >50 mg/ml

  • Phosphate-buffered saline (PBS, pH 7.2): >1 mg/ml[1]

When preparing for cell-based assays, it is crucial to use a solvent compatible with your experimental system and to include a vehicle control group in your experiments.

Q4: What are the key signaling pathways modulated by (5S,6R)-DiHETE?

A4: (5S,6R)-DiHETE has been shown to inhibit histamine-induced increases in intracellular Ca²⁺ concentrations in Human Umbilical Vein Endothelial Cells (HUVECs).[1][4] This inhibition of calcium signaling is a key mechanism underlying its ability to attenuate endothelial barrier dysfunction. Consequently, it also inhibits histamine-induced eNOS phosphorylation and subsequent nitric oxide (NO) production.[7]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with (5S,6R)-DiHETE, leading to a lack of reproducibility.

Problem Potential Cause Recommended Solution
Inconsistent or no biological response to (5S,6R)-DiHETE Degradation of the compound: Improper storage or multiple freeze-thaw cycles can lead to degradation.Aliquot stock solutions and store them at -80°C for long-term use and -20°C for short-term use.[1][6] Always use a fresh aliquot for each experiment.
Solvent effects: The solvent used to dissolve (5S,6R)-DiHETE may have its own biological effects or interfere with the assay.Always include a vehicle control (cells treated with the same concentration of solvent as the experimental group). Perform a solvent tolerance test for your specific cell type.
Suboptimal concentration: The effective concentration of (5S,6R)-DiHETE can be cell-type and assay-dependent.Perform a dose-response curve to determine the optimal working concentration for your experimental setup.
High variability between experimental replicates Inconsistent cell seeding density: Variations in cell number can lead to different responses.Ensure a homogenous cell suspension before seeding. Use precise pipetting techniques and consider using an automated cell counter.
Edge effects in multi-well plates: Evaporation and temperature gradients in the outer wells can affect cell growth and response.Avoid using the outermost wells for critical experiments. Fill them with sterile PBS or media to maintain humidity.
Cell passage number: Primary cells like HUVECs can exhibit phenotypic changes at higher passage numbers.Use cells within a consistent and low passage range for all experiments.
Unexpected results in control groups Contamination of reagents or cell culture: Mycoplasma or other microbial contamination can alter cellular responses.Regularly test cell cultures for mycoplasma. Use sterile techniques and ensure all reagents are of high purity.
Batch-to-batch variability of (5S,6R)-DiHETE: Different synthesis batches may have slight variations in purity or activity.If possible, purchase a larger batch of the compound to ensure consistency across a series of experiments.
Difficulty reproducing published findings Differences in experimental conditions: Minor variations in protocols, reagents, or cell lines can lead to different outcomes.Carefully review the materials and methods of the original publication. Contact the authors for clarification on specific details if necessary.
Cell line authenticity: The cell line used may not be the same as in the original study.Authenticate your cell lines using methods like short tandem repeat (STR) profiling.

Quantitative Data Summary

Parameter Value Experimental Context Reference
EC50 for guinea pig ileum contraction 1.3 µMIn vitro assay demonstrating LTD4-like activity.[8]
Inhibition of histamine-induced barrier dysfunction (TER) 0.3 µM (5S,6R)-DiHETE significantly attenuated a histamine-induced drop in TER.Transendothelial electrical resistance (TER) measurement in HUVECs.[1]
Inhibition of histamine-induced Ca²⁺ increase 0.1 µM and 0.3 µM (5S,6R)-DiHETE dose-dependently inhibited the increase.Calcium imaging in HUVECs.[5]
Inhibition of histamine-induced eNOS phosphorylation 0.1 µM 5,6-DiHETE pretreatment showed inhibition.Western blot analysis in HUVECs.[7]

Signaling Pathway Diagram

(5S,6R)-DiHETE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine Histamine_Receptor Histamine Receptor Histamine->Histamine_Receptor binds Ca_increase ↑ Intracellular Ca²⁺ Histamine_Receptor->Ca_increase activates DiHETE (5S,6R)-DiHETE LTD4_Receptor LTD4 Receptor (Weak Agonist) DiHETE->LTD4_Receptor binds DiHETE->Ca_increase inhibits eNOS_activation eNOS Phosphorylation (Activation) Ca_increase->eNOS_activation leads to Barrier_dysfunction Endothelial Barrier Dysfunction Ca_increase->Barrier_dysfunction induces NO_production ↑ NO Production eNOS_activation->NO_production results in Experimental_Workflow start Start culture_cells Culture HUVECs to confluence start->culture_cells prepare_reagents Prepare (5S,6R)-DiHETE stock and dilutions start->prepare_reagents pretreatment Pre-treat cells with (5S,6R)-DiHETE or vehicle culture_cells->pretreatment prepare_reagents->pretreatment stimulation Stimulate with Histamine pretreatment->stimulation measurement Measure endpoint stimulation->measurement ter TER Measurement measurement->ter Barrier Function calcium Calcium Imaging measurement->calcium Signaling western Western Blot (p-eNOS) measurement->western Protein Level data_analysis Data Analysis ter->data_analysis calcium->data_analysis western->data_analysis end End data_analysis->end

References

identifying and removing contaminants from synthetic (5S,6R)-DiHETEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs). The guidance provided is based on established principles in lipid synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in synthetic (5S,6R)-DiHETE preparations?

A1: The most prevalent contaminants in synthetic (5S,6R)-DiHETE are its stereoisomers: (5R,6S)-DiHETE, (5S,6S)-DiHETE, and (5R,6R)-DiHETE. These arise from the non-stereoselective hydrolysis of the precursor, leukotriene A4 (LTA4), or during multi-step chemical syntheses. Other potential impurities include unreacted starting materials such as arachidonic acid, byproducts from the synthesis of LTA4 methyl ester (a common intermediate), and oxidation products.

Q2: How can I identify the different stereoisomers of 5,6-DiHETE in my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and identifying the different stereoisomers of 5,6-DiHETE.[1][2][3][4][5] By using a chiral stationary phase, you can resolve each stereoisomer into a distinct peak. The identity of each peak can be confirmed by comparing the retention times with those of commercially available standards for each isomer. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the mass of the eluting compounds, further verifying their identity as DiHETE isomers.

Q3: What is the primary biological activity of (5S,6R)-DiHETE that I should be aware of?

A3: (5S,6R)-DiHETE is recognized for its role as a lipid mediator in inflammatory processes.[6] It is a weak agonist for the leukotriene D4 (LTD4) receptor.[7][8] More significantly, it functions as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] By inhibiting TRPV4, it can suppress calcium influx into cells, which in turn modulates downstream signaling pathways involved in inflammation, such as the NF-κB pathway.[3][8][10]

Q4: What are the recommended storage conditions for synthetic (5S,6R)-DiHETE?

A4: Synthetic (5S,6R)-DiHETE is susceptible to oxidation and degradation. It should be stored at -20°C in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] For long-term storage, temperatures of -80°C are recommended. It is often supplied and stored in a solvent like ethanol (B145695) to minimize degradation.

Troubleshooting Guides

Purification Troubleshooting

This guide addresses common issues encountered during the purification of synthetic (5S,6R)-DiHETE, with a focus on HPLC-based methods.

Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation of DiHETE stereoisomers Inappropriate HPLC column.Use a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for separating eicosanoid isomers.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal-phase chiral HPLC, a mixture of hexane (B92381) and a polar modifier like ethanol or isopropanol (B130326) is common. For reversed-phase, acetonitrile/water or methanol/water gradients are typically used. Experiment with different solvent ratios and additives.
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature.
Peak tailing Active sites on the HPLC column.Use a high-purity silica (B1680970) column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase in normal-phase chromatography. Adjust the pH of the mobile phase in reversed-phase chromatography.
Column overload.Reduce the amount of sample injected onto the column.
Ghost peaks in the chromatogram Contaminants in the mobile phase or from previous injections.Use high-purity solvents for the mobile phase. Implement a thorough column washing protocol between runs.
Sample degradation on the column.Ensure the mobile phase is degassed and consider adding an antioxidant if sample stability is a concern.
Low recovery of (5S,6R)-DiHETE after purification Adsorption to glassware or plasticware.Use silanized glassware to minimize adsorption.
Degradation during solvent evaporation.Evaporate solvents under a gentle stream of nitrogen at low temperatures. Avoid complete dryness if possible by leaving a small amount of a high-boiling, inert solvent.

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS for the Analysis of (5S,6R)-DiHETE and its Stereoisomers

This protocol provides a general framework for the analytical separation and identification of 5,6-DiHETE stereoisomers.

1. Sample Preparation:

  • Dissolve the synthetic (5S,6R)-DiHETE sample in the initial mobile phase to a concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase (Isocratic): A mixture of n-hexane and ethanol (e.g., 95:5 v/v) with a small percentage of acetic acid (e.g., 0.1%) to improve peak shape. The exact ratio may require optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition for DiHETEs (Precursor ion [M-H]⁻: m/z 335.2 -> Product ion: e.g., m/z 115.0, 167.1, 317.2). Specific product ions may need to be optimized based on the instrument.

3. Data Analysis:

  • Identify the peaks corresponding to the different 5,6-DiHETE stereoisomers based on their retention times compared to authentic standards.

  • Quantify the relative amounts of each isomer by integrating the peak areas from the chromatogram.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for (5S,6R)-DiHETE Analysis. cluster_synthesis Synthesis cluster_purification Purification & Analysis start Arachidonic Acid lta4_ester Leukotriene A4 Methyl Ester start->lta4_ester Multi-step Synthesis hydrolysis Alkaline Hydrolysis lta4_ester->hydrolysis crude_dihete Crude (5S,6R)-DiHETE (with stereoisomers) hydrolysis->crude_dihete chiral_hplc Chiral HPLC crude_dihete->chiral_hplc pure_dihete Pure (5S,6R)-DiHETE chiral_hplc->pure_dihete contaminants Separated Contaminants chiral_hplc->contaminants lc_ms LC-MS/MS Analysis pure_dihete->lc_ms Purity Check

Caption: Generalized workflow for the synthesis and purification of (5S,6R)-DiHETE.

signaling_pathway Figure 2. Signaling Pathway of (5S,6R)-DiHETE as a TRPV4 Antagonist. cluster_formation Formation cluster_action Cellular Action lta4 Leukotriene A4 (LTA4) hydrolysis Hydrolysis (enzymatic or non-enzymatic) lta4->hydrolysis dihete (5S,6R)-DiHETE hydrolysis->dihete trpv4 TRPV4 Channel dihete->trpv4 Antagonizes ca_influx Ca²⁺ Influx trpv4->ca_influx Mediates nfkb NF-κB Pathway Activation ca_influx->nfkb Activates inflammation Pro-inflammatory Gene Expression nfkb->inflammation Leads to

References

Validation & Comparative

Definitive Identification of (5S,6R)-DiHETE via Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the unambiguous identification of lipid mediators is paramount. This guide provides a comprehensive comparison for confirming the identity of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) using tandem mass spectrometry (MS/MS), supported by experimental data and detailed protocols.

Distinguishing (5S,6R)-DiHETE from its stereoisomers—(5R,6S)-DiHETE, (5S,6S)-DiHETE, and (5R,6R)-DiHETE—is a significant analytical challenge due to their identical mass and similar physicochemical properties. Tandem mass spectrometry, coupled with chiral liquid chromatography, offers a powerful solution for the definitive structural elucidation of these molecules.

Comparative Analysis of Tandem Mass Spectrometry Data

While publicly available tandem mass spectrometry data for all four stereoisomers of 5,6-DiHETE is limited, analysis of the fragmentation pattern of (5S,6R)-DiHETE provides key diagnostic insights. The following table summarizes the characteristic ions observed for (5S,6R)-DiHETE in negative ion mode. The confident identification of (5S,6R)-DiHETE relies on the presence of these specific fragment ions, which can be compared against a known standard.

Precursor Ion (m/z)Fragmentation ModeCollision EnergyKey Fragment Ions (m/z)Putative Fragment Assignment
335.2228CIDNot Specified317.2, 291.2, 273.2Loss of H₂O, Loss of CO₂, Further fragmentation
335.2225HCD20.0 NCE317.2118, 219.1753, 145.0505, 115.0400Loss of H₂O, Cleavage of the carbon chain
335.2225HCD30.0 NCE317.2118, 219.1753, 163.1492, 115.0400, 69.0343, 59.0135Increased fragmentation with higher energy

Data sourced from PubChem CID 5283160.[1]

Note: A direct comparison of the fragmentation patterns of all four stereoisomers is ideal for unambiguous identification. However, due to the current lack of publicly available MS/MS data for (5R,6S)-, (5S,6S)-, and (5R,6R)-DiHETE, the identification of (5S,6R)-DiHETE primarily relies on matching the observed fragmentation pattern to that of a certified reference standard under identical analytical conditions.

Experimental Protocol: Chiral LC-MS/MS for DiHETE Isomer Separation and Identification

The successful differentiation of DiHETE stereoisomers necessitates their chromatographic separation prior to mass spectrometric analysis. Chiral liquid chromatography is the method of choice for this purpose.

1. Sample Preparation:

  • Lipid Extraction: Extract lipids from the biological matrix using a suitable method, such as the Folch or Bligh-Dyer method.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to enrich for DiHETEs and remove interfering substances.

  • Derivatization (Optional): Derivatization of the carboxylic acid group to an amide or ester can improve chromatographic resolution and ionization efficiency.

2. Chiral Liquid Chromatography:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) have proven effective for separating similar lipid isomers.

  • Mobile Phase: A mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a modifier like trifluoroacetic acid or diethylamine (B46881) is typically used for normal-phase chiral separations. For reversed-phase chiral separations, a mobile phase of methanol/water or acetonitrile/water with an acidic or basic modifier can be employed. The optimal mobile phase composition must be determined empirically.

  • Gradient: A shallow gradient elution may be necessary to achieve baseline separation of all four stereoisomers.

  • Flow Rate: A low flow rate (e.g., 0.2-0.5 mL/min) can enhance resolution.

  • Column Temperature: Maintaining a constant and often sub-ambient column temperature can improve enantioselectivity.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of DiHETEs, as it provides high sensitivity for these acidic lipids.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is ideal for targeted quantification, monitoring the transition from the precursor ion (m/z 335.2) to specific product ions. Full scan MS/MS on a high-resolution instrument is used for structural confirmation and identification of unknown isomers.

  • Collision Energy: The collision energy should be optimized to generate a sufficient number of diagnostic fragment ions without excessive fragmentation.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE_Purification SPE Purification Lipid_Extraction->SPE_Purification Derivatization Derivatization SPE_Purification->Derivatization (Optional) Chiral_LC_Separation Chiral LC Separation Derivatization->Chiral_LC_Separation ESI_Source Electrospray Ionization (ESI) Chiral_LC_Separation->ESI_Source Tandem_MS Tandem Mass Spectrometry (MS/MS) ESI_Source->Tandem_MS Data_Analysis Data Analysis Tandem_MS->Data_Analysis Fragmentation_Pattern_Comparison Fragmentation Pattern Comparison Data_Analysis->Fragmentation_Pattern_Comparison Identity_Confirmation Identity Confirmation of (5S,6R)-DiHETE Fragmentation_Pattern_Comparison->Identity_Confirmation

Caption: Workflow for the identification of (5S,6R)-DiHETE.

Signaling Pathway of the LTD4 Receptor

(5S,6R)-DiHETE has been shown to be a weak agonist of the cysteinyl leukotriene receptor 1 (CysLT1R), also known as the LTD4 receptor. Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTD4 LTD4 / (5S,6R)-DiHETE CysLT1R CysLT1R LTD4->CysLT1R Gq Gq CysLT1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->PKC activates Transcription_Factors Transcription Factors PKC->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: Simplified LTD4 receptor signaling pathway.

References

Comparative Biological Activities of (5S,6R)-DiHETE Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of (5S,6R)-dihydroxyeicosatetraenoic acid (DiHETE) isomers, with a focus on supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction to (5S,6R)-DiHETE Isomers

(5,6)-DiHETEs are dihydroxy metabolites of arachidonic acid formed via the lipoxygenase pathway. The stereochemistry at the C5 and C6 positions gives rise to four distinct diastereoisomers: (5S,6R), (5R,6S), (5S,6S), and (5R,6R)-DiHETE. Emerging research indicates that these isomers possess distinct biological activities, with (5S,6R)-DiHETE showing notable effects, particularly in mimicking the actions of leukotriene D4 (LTD4). This guide focuses on the comparative biological activities of these isomers, providing insights into their potential physiological and pathological roles.

Comparative Biological Activities

The primary distinguishing biological activity identified among the (5,6)-DiHETE isomers is the specific interaction of the (5S,6R) isomer with the LTD4 receptor. This interaction translates into specific functional effects, such as smooth muscle contraction.

Receptor Binding Affinity

Studies have shown that among the four synthetic diastereoisomers of (5,6)-DiHETE, only the (5S,6R)-DiHETE isomer exhibits significant binding affinity for the LTD4 receptor in guinea pig lung membranes.[1] The other isomers, (5R,6S), (5S,6S), and (5R,6R), did not show any significant interaction with LTC4, LTD4, or LTB4 receptors.[1]

Functional Assays

The binding of (5S,6R)-DiHETE to the LTD4 receptor elicits a physiological response. In vitro studies have demonstrated that (5S,6R)-DiHETE causes contraction of guinea pig ileum.[1] This contractile effect was inhibited by the selective LTD4 receptor antagonists ICI 198,615 and SKF 104,353, further confirming that the action of (5S,6R)-DiHETE is mediated through the LTD4 receptor.[1] These findings suggest that when produced in significant concentrations, (5S,6R)-DiHETE may have LTD4-like pro-inflammatory activities.

Data Presentation

Table 1: Comparative Receptor Binding of (5,6)-DiHETE Isomers

IsomerLTC4 Receptor BindingLTD4 Receptor BindingLTB4 Receptor Binding
(5S,6R)-DiHETENo significant interactionRecognizedNo significant interaction
(5R,6S)-DiHETENo significant interactionNo significant interactionNo significant interaction
(5S,6S)-DiHETENo significant interactionNo significant interactionNo significant interaction
(5R,6R)-DiHETENo significant interactionNo significant interactionNo significant interaction

Table 2: Functional Activity of (5S,6R)-DiHETE

IsomerBiological EffectReceptor Mediating EffectAntagonist Inhibition
(5S,6R)-DiHETEContraction of guinea pig ileumLTD4 ReceptorYes (by ICI 198,615 and SKF 104,353)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays relevant to studying the biological activities of DiHETE isomers.

Receptor Binding Assay

Objective: To determine the binding affinity of (5,6)-DiHETE isomers to leukotriene receptors.

Methodology:

  • Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled (5,6)-DiHETE isomers.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. The inhibition constant (Ki) for each isomer is determined by analyzing the competition binding data.

In Vitro Muscle Contraction Assay

Objective: To assess the contractile effect of (5,6)-DiHETE isomers on smooth muscle.

Methodology:

  • Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Compound Administration: After an equilibration period, cumulative concentrations of the (5,6)-DiHETE isomers are added to the organ bath.

  • Antagonist Studies: To determine the receptor involved, the assay is repeated in the presence of a selective receptor antagonist (e.g., an LTD4 receptor antagonist) before the addition of the DiHETE isomer.

  • Data Analysis: The contractile responses are measured as the increase in tension from the baseline. Dose-response curves are constructed to determine the potency (EC50) of the isomers.

Neutrophil Chemotaxis Assay

Objective: To evaluate the ability of DiHETE isomers to induce neutrophil migration.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used. The lower chamber is filled with a solution containing the DiHETE isomer (chemoattractant), and the upper chamber is seeded with the isolated neutrophils.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period to allow for cell migration.

  • Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.[2]

  • Data Analysis: The chemotactic index is calculated as the fold increase in cell migration in response to the DiHETE isomer compared to the control (buffer alone).

Calcium Mobilization Assay

Objective: To measure the ability of DiHETE isomers to induce an increase in intracellular calcium concentration, a key second messenger in cell signaling.

Methodology:

  • Cell Culture and Dye Loading: A suitable cell line expressing the receptor of interest (e.g., CHO cells transfected with the LTD4 receptor) is cultured. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3][4][5]

  • Baseline Fluorescence Measurement: The cells are placed in a fluorescence microplate reader, and the baseline fluorescence intensity is recorded.[3]

  • Compound Addition: The DiHETE isomer is added to the cells, and the fluorescence intensity is monitored in real-time.

  • Data Acquisition: Fluorescence readings are taken at short intervals to capture the rapid change in intracellular calcium levels.

  • Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence intensity is used to quantify the extent of calcium mobilization in response to the DiHETE isomer.

Signaling Pathways and Experimental Workflows

(5S,6R)-DiHETE Signaling Pathway

The primary signaling pathway for (5S,6R)-DiHETE involves its interaction with the LTD4 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events leading to a physiological response.

G_protein_signaling DiHETE (5S,6R)-DiHETE LTD4_R LTD4 Receptor (GPCR) DiHETE->LTD4_R Binds to G_protein Gq Protein LTD4_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Signaling pathway of (5S,6R)-DiHETE via the LTD4 receptor.

Experimental Workflow for Chemotaxis Assay

The following diagram illustrates a typical workflow for a chemotaxis assay used to assess the migratory response of cells to DiHETE isomers.

chemotaxis_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_cells Isolate Neutrophils add_cells Add Cells to Upper Chamber isolate_cells->add_cells prepare_isomers Prepare DiHETE Isomer Solutions add_isomers Add Isomers to Lower Chamber prepare_isomers->add_isomers setup_chamber Set up Boyden Chamber setup_chamber->add_isomers add_isomers->add_cells incubate Incubate (37°C) add_cells->incubate stain_cells Stain Migrated Cells incubate->stain_cells count_cells Quantify Migrated Cells stain_cells->count_cells analyze_data Calculate Chemotactic Index count_cells->analyze_data

Caption: Generalized workflow for a neutrophil chemotaxis assay.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the steps involved in a calcium mobilization assay to measure the intracellular signaling initiated by DiHETE isomers.

calcium_mobilization_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis culture_cells Culture Receptor-Expressing Cells load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_isomer Add DiHETE Isomer baseline->add_isomer record_fluorescence Record Fluorescence Over Time add_isomer->record_fluorescence plot_data Plot Fluorescence vs. Time record_fluorescence->plot_data determine_peak Determine Peak Fluorescence plot_data->determine_peak compare_responses Compare Responses determine_peak->compare_responses

Caption: Generalized workflow for a calcium mobilization assay.

References

Validating the Specificity of (5S,6R)-DiHETEs in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) and its stereoisomers in functional assays. The focus is on validating the specificity of (5S,6R)-DiHETE, an eicosanoid involved in inflammatory responses, to support its use in research and drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to DiHETE Isomers

Dihydroxyeicosatetraenoic acids (DiHETEs) are metabolites of arachidonic acid formed via the lipoxygenase (LOX) pathway. The stereochemistry of the hydroxyl groups at the 5 and 6 positions results in four distinct isomers: (5S,6R), (5R,6S), (5S,6S), and (5R,6R)-DiHETE. Understanding the specific biological activity of each isomer is crucial, as stereoisomerism can dramatically alter pharmacological effects. This guide focuses on the functional specificity of the (5S,6R)-DiHETE isomer.

Comparative Functional Activity of DiHETE Isomers

Experimental evidence demonstrates a high degree of stereospecificity in the biological activity of DiHETE isomers. Notably, only the (5S,6R)-DiHETE isomer has been shown to interact with the leukotriene D4 (LTD4) receptor, a key player in inflammatory and allergic responses.

Data Presentation: Receptor Specificity and Functional Potency

The following table summarizes the comparative activity of the four DiHETE isomers at leukotriene receptors and their functional potency in a classic smooth muscle contraction assay.

IsomerLTD4 Receptor BindingGuinea Pig Ileum Contraction (EC50)Other Leukotriene Receptor Activity (LTC4, LTB4)
(5S,6R)-DiHETE Recognized [1]1.3 µM [2][3]No significant interaction[1]
(5R,6S)-DiHETENot Recognized[1]Not ActiveNo significant interaction[1]
(5S,6S)-DiHETENot Recognized[1]Not ActiveNo significant interaction[1]
(5R,6R)-DiHETENot Recognized[1]Not ActiveNo significant interaction[1]

Table 1: Comparative biological activities of the four synthetic (5,6)-diHETE isomers. Data from Muller et al. (1989) and supporting sources.

Signaling Pathway of (5S,6R)-DiHETE

The biological effects of (5S,6R)-DiHETE are mediated through its interaction with the Cysteinyl Leukotriene Receptor 1 (CysLT1R), the primary receptor for LTD4. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade leading to smooth muscle contraction and other inflammatory responses.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DiHETE (5S,6R)-DiHETE CysLT1R CysLT1 Receptor (GPCR) DiHETE->CysLT1R Gq Gq Protein CysLT1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Contributes to

(5S,6R)-DiHETE signaling pathway via the CysLT1 receptor.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

LTD4 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a representative method for determining the binding affinity of DiHETE isomers to the LTD4 receptor.

a) Membrane Preparation:

  • Homogenize guinea pig lung tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 10 mM CaCl2).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

b) Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of radiolabeled LTD4 (e.g., [3H]-LTD4), and varying concentrations of the unlabeled DiHETE isomers (competitors).

  • For total binding, omit the competitor. For non-specific binding, include a high concentration of unlabeled LTD4.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Incubate Incubate Membranes, Radioligand & Competitor Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for a competitive radioligand binding assay.
Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the ability of a compound to induce smooth muscle contraction.

a) Tissue Preparation:

  • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

  • Place the ileum segment in a petri dish containing warm, oxygenated Tyrode's solution.

  • Gently flush the lumen to remove contents and cut into 2-3 cm segments.

  • Mount each segment in an organ bath containing continuously oxygenated Tyrode's solution maintained at 37°C. One end is attached to a fixed point, and the other to an isometric force transducer.

  • Allow the tissue to equilibrate for at least 30-60 minutes under a slight resting tension (e.g., 0.5-1.0 g).

b) Contraction Measurement:

  • Record a stable baseline of muscle tension.

  • Add increasing concentrations of the DiHETE isomer to the organ bath in a cumulative or non-cumulative manner.

  • Record the contractile response (increase in tension) for each concentration until a maximal response is achieved.

  • Wash the tissue with fresh Tyrode's solution between additions (for non-cumulative additions) or after the final concentration.

  • Construct a concentration-response curve by plotting the magnitude of contraction against the logarithm of the agonist concentration.

  • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the curve.

Ileum_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Isolate Isolate Ileum Segment Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Add_Agonist Add DiHETE Isomer Equilibrate->Add_Agonist Record Record Contraction Add_Agonist->Record Analyze Analyze Data (EC50) Record->Analyze

Workflow for the guinea pig ileum contraction assay.

Conclusion

The data presented in this guide strongly support the stereospecificity of (5S,6R)-DiHETE as an agonist for the LTD4 receptor. In comparative functional assays, only the (5S,6R) isomer demonstrates significant biological activity, highlighting the critical importance of stereochemistry in the study of eicosanoids. For researchers investigating inflammatory pathways and developing novel therapeutics targeting the CysLT1R, the use of stereochemically pure (5S,6R)-DiHETE is essential for obtaining accurate and reproducible results. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for the design and execution of such studies.

References

A Comparative Guide to the Biological Effects of (5S,6R)-DiHETE and Other Lipoxygenase Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid ((5S,6R)-DiHETE) with other prominent lipoxygenase (LOX) pathway products, including leukotrienes and lipoxins. The information is supported by experimental data to aid in the evaluation of these lipid mediators in inflammatory and physiological processes.

Overview of Lipoxygenase Products

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, primarily arachidonic acid, to generate a diverse array of bioactive lipid mediators. These molecules play critical roles in inflammation, immunity, and various cellular signaling pathways. This guide focuses on a comparative analysis of (5S,6R)-DiHETE, a product of the 5-LOX pathway, with other key LOX-derived molecules such as the pro-inflammatory leukotrienes (LTB₄, LTC₄, LTD₄) and the anti-inflammatory lipoxins (LXA₄).

Comparative Biological Activities

The biological effects of these lipid mediators are diverse and often receptor-mediated, leading to distinct cellular responses. This section compares their potency and efficacy in key biological assays.

Smooth Muscle Contraction

The guinea pig ileum contraction assay is a classical method to assess the spasmogenic activity of eicosanoids. (5S,6R)-DiHETE has been shown to induce contraction of this tissue, an effect mediated through the cysteinyl leukotriene receptor 1 (CysLT₁), the same receptor utilized by LTD₄.

CompoundAssayReceptorPotency (EC₅₀)Reference
(5S,6R)-DiHETE Guinea Pig Ileum ContractionCysLT₁1.3 µM[1][2]
LTD₄ Guinea Pig Gall Bladder ContractionCysLT₁~0.08 nM (pD₂ = 9.1)[3]
LTC₄ Guinea Pig Gall Bladder ContractionCysLT₁/CysLT₂~0.08 nM (pD₂ = 9.1)[3]

Note: A direct EC₅₀ comparison for LTD₄ on guinea pig ileum from the same study as (5S,6R)-DiHETE was not available. The provided LTD₄ and LTC₄ data on guinea pig gall bladder, another smooth muscle preparation, demonstrates their high potency.

Leukocyte Chemotaxis

Leukocyte chemotaxis, the directed migration of immune cells, is a hallmark of inflammation. Leukotriene B₄ (LTB₄) is a potent chemoattractant for neutrophils, mediating its effects through the high-affinity BLT₁ receptor. In contrast, lipoxins, such as Lipoxin A₄ (LXA₄), are known to inhibit neutrophil chemotaxis, playing a role in the resolution of inflammation. While the direct chemotactic activity of (5S,6R)-DiHETE on neutrophils has not been extensively quantified in the literature, its pro-inflammatory association through the CysLT₁ receptor suggests it does not possess the potent chemoattractant properties of LTB₄.

CompoundAssayReceptorPotency (ED₅₀ / IC₅₀)Reference
Leukotriene B₄ (LTB₄) Neutrophil ChemotaxisBLT₁~10 nM (ED₅₀)
Lipoxin A₄ (LXA₄) Inhibition of LTB₄-induced Neutrophil ChemotaxisALX/FPR2~10 nM (IC₅₀)
Receptor Binding Affinity

The affinity of these lipid mediators for their respective G protein-coupled receptors dictates their potency. While (5S,6R)-DiHETE is recognized by the LTD₄ receptor, it is described as a weak agonist.

LigandReceptorTissue/Cell SourceAffinity (Kᵢ / Kᴅ)Reference
(5S,6R)-DiHETE CysLT₁ (LTD₄ Receptor)Guinea Pig Lung MembranesNot Quantified (Weak Agonist)[4]
LTD₄ CysLT₁Rat Lung0.12 nM (Kᴅ)[5]
LTB₄ BLT₁Sheep Lung Membranes0.18 nM (Kᴅ)[2]

Signaling Pathways

The distinct biological effects of these lipoxygenase products are a consequence of their activation of specific G protein-coupled receptors and downstream signaling cascades.

(5S,6R)-DiHETE and Cysteinyl Leukotrienes (LTD₄) Signaling

(5S,6R)-DiHETE exerts its effects by acting as a weak agonist at the CysLT₁ receptor, which is also the primary receptor for LTD₄. Activation of this Gq-coupled receptor leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and an increase in intracellular calcium, ultimately resulting in smooth muscle contraction.

DiHETE (5S,6R)-DiHETE CysLT1 CysLT1 Receptor DiHETE->CysLT1 LTD4 LTD4 LTD4->CysLT1 Gq Gq protein CysLT1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

CysLT1 Receptor Signaling Pathway
Leukotriene B₄ (LTB₄) Signaling

LTB₄ binds to its high-affinity receptor, BLT₁, which is coupled to Gi proteins. This leads to the inhibition of adenylyl cyclase and the activation of phosphoinositide 3-kinase (PI3K) and other downstream effectors, resulting in cellular responses such as chemotaxis, degranulation, and cytokine production.

LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Gi Gi protein BLT1->Gi AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K Chemotaxis Chemotaxis PI3K->Chemotaxis Degranulation Degranulation PI3K->Degranulation LXA4 Lipoxin A4 ALX ALX/FPR2 Receptor LXA4->ALX G_protein G protein ALX->G_protein NFkB NF-κB Pathway G_protein->NFkB inhibits Resolution Resolution of Inflammation G_protein->Resolution Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Phagocytosis Phagocytosis of Apoptotic Cells Resolution->Phagocytosis start Isolate Guinea Pig Ileum mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate in Tyrode's Solution mount->equilibrate add_agonist Add Agonist (Cumulative Doses) equilibrate->add_agonist record Record Isotonic Contractions add_agonist->record analyze Analyze Dose-Response Curve (EC50) record->analyze start Isolate Human Neutrophils load_upper Load Neutrophils in Upper Chamber start->load_upper load_lower Load Chemoattractant in Lower Chamber place_membrane Place Microporous Membrane load_lower->place_membrane place_membrane->load_upper incubate Incubate (37°C) load_upper->incubate quantify Quantify Migrated Cells incubate->quantify start Prepare Cell Membranes incubate Incubate Membranes with Radioligand & Competitor start->incubate separate Separate Bound & Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (Ki / Kd) quantify->analyze

References

Cross-Validation of (5S,6R)-DiHETEs Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid mediators is paramount in understanding their roles in physiological and pathological processes. (5S,6R)-dihydroxyeicosatetraenoic acid (DiHETE), a diol derivative of arachidonic acid, has emerged as a significant signaling molecule. This guide provides an objective comparison of the three primary analytical platforms used for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (e.g., ELISA). The performance of each platform is evaluated based on supporting experimental data from various studies, offering a comprehensive resource for selecting the most appropriate method for specific research needs.

Quantitative Performance Comparison

Performance ParameterLC-MS/MSGC-MSImmunoassay (ELISA)
Lower Limit of Quantification (LLOQ) 0.01 - 10 ng/mL1 - 250 ng10 - 100 pg/mL
Accuracy (% Recovery) 85 - 115%80 - 120%80 - 120%
Precision (%RSD) < 15%< 20%< 15% (Intra-assay), < 20% (Inter-assay)
Specificity High (based on mass-to-charge ratio and fragmentation)High (with derivatization and chromatographic separation)Variable (potential for cross-reactivity with other DiHETEs)
Throughput HighModerateHigh
Sample Preparation Complexity Moderate (e.g., solid-phase extraction)High (requires derivatization)Low (often direct sample analysis)

Signaling Pathways of (5S,6R)-DiHETE

(5S,6R)-DiHETE exerts its biological effects through at least two distinct signaling pathways. It acts as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor, and as an antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

G Signaling Pathway of (5S,6R)-DiHETE via LTD4 Receptor DiHETE (5S,6R)-DiHETE LTD4R LTD4 Receptor (CysLT1) DiHETE->LTD4R G_protein Gq/11 LTD4R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

(5S,6R)-DiHETE signaling through the LTD4 receptor.

G Signaling Pathway of (5S,6R)-DiHETE as a TRPV4 Antagonist DiHETE (5S,6R)-DiHETE TRPV4 TRPV4 Channel DiHETE->TRPV4 inhibits TRPV4_agonist TRPV4 Agonist (e.g., GSK1016790A, Shear Stress) TRPV4_agonist->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Endothelial_Response Endothelial Response (e.g., Vasodilation, Increased Permeability) Ca_influx->Endothelial_Response

(5S,6R)-DiHETE as an antagonist of the TRPV4 channel.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of quantitative data. Below are generalized experimental protocols for the quantification of (5S,6R)-DiHETEs using the three major analytical platforms, based on established methods for eicosanoids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for eicosanoid analysis due to its high specificity and sensitivity.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike plasma or other biological fluid with a deuterated internal standard (e.g., (5S,6R)-DiHETE-d4).

  • Acidify the sample with a weak acid (e.g., acetic acid).

  • Load the sample onto a conditioned C18 SPE cartridge.

  • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.

  • Elute the DiHETEs with a high-percentage organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the DiHETE isomers.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for (5S,6R)-DiHETE and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires derivatization to increase the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • Perform lipid extraction from the biological sample using a method like the Bligh-Dyer or Folch extraction.

  • Purify the DiHETE fraction using solid-phase extraction as described for LC-MS/MS.

  • Derivatization:

    • Esterify the carboxylic acid group to a methyl ester (e.g., with diazomethane (B1218177) or BF3/methanol).

    • Silylate the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate the derivatized DiHETEs.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized (5S,6R)-DiHETE.

Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput methods that are relatively simple to perform.

1. Assay Principle (Competitive ELISA):

  • A microplate is pre-coated with an antibody specific to (5S,6R)-DiHETE.

  • A known amount of enzyme-conjugated (5S,6R)-DiHETE is added to the wells along with the sample or standard.

  • The (5S,6R)-DiHETE in the sample competes with the enzyme-conjugated DiHETE for binding to the antibody.

  • After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of (5S,6R)-DiHETE in the sample.

2. General Procedure:

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated (5S,6R)-DiHETE.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of (5S,6R)-DiHETE in the samples based on the standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of (5S,6R)-DiHETE from biological samples, highlighting the key decision points for platform selection.

G General Experimental Workflow for (5S,6R)-DiHETE Quantification cluster_sample Sample Collection & Preparation cluster_analysis Data Analysis & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction LCMS LC-MS/MS Extraction->LCMS ELISA Immunoassay (ELISA) Extraction->ELISA Derivatization Derivatization (Esterification & Silylation) Extraction->Derivatization Data_Acquisition Data Acquisition LCMS->Data_Acquisition GCMS GC-MS GCMS->Data_Acquisition ELISA->Data_Acquisition Derivatization->GCMS Quantification Quantification (Standard Curve) Data_Acquisition->Quantification

Workflow for (5S,6R)-DiHETE quantification.

Conclusion

The selection of an analytical platform for the quantification of this compound should be guided by the specific requirements of the research question. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for discovery and detailed quantitative studies. GC-MS provides excellent chromatographic separation but is hampered by the need for complex sample derivatization. Immunoassays, such as ELISA, are well-suited for high-throughput screening of a large number of samples, although their specificity should be carefully validated to avoid cross-reactivity with other eicosanoids. By understanding the strengths and limitations of each platform, researchers can make an informed decision to generate reliable and accurate quantitative data for this important lipid mediator.

orthogonal approaches for verifying (5S,6R)-DiHETEs-mediated signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Orthogonal Verification of (5S,6R)-DiHETE-Mediated Signaling

For researchers, scientists, and drug development professionals, the rigorous validation of signaling pathways is paramount. This guide provides a comparative overview of orthogonal experimental approaches to verify the signaling mediated by (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a lipid mediator implicated in inflammatory processes. (5S,6R)-DiHETE has been identified as a weak agonist for the G-protein coupled leukotriene D4 (LTD4) receptor, which primarily signals through the Gq pathway.

This guide details four distinct methodologies to confirm this signaling cascade, from direct receptor binding to downstream functional responses. Each section includes a summary of the technique, a detailed experimental protocol, and a comparative analysis of their performance characteristics.

The (5S,6R)-DiHETE Signaling Pathway

(5S,6R)-DiHETE initiates its biological effects by binding to the LTD4 receptor, a Gq-coupled receptor.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key second messenger that mediates a variety of cellular responses.[2]

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DiHETE (5S,6R)-DiHETE LTD4R LTD4 Receptor (GPCR) DiHETE->LTD4R Binding Gq Gq Protein (α, β, γ subunits) LTD4R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulation Response Cellular Response Ca2->Response

Caption: (5S,6R)-DiHETE signaling through the Gq-coupled LTD4 receptor.

Orthogonal Verification Approaches

To robustly verify the proposed signaling pathway, a combination of assays targeting different stages of the cascade is recommended. The following sections compare four orthogonal methods: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), GTPγS Binding Assay, and Calcium Mobilization Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand and a receptor.[3] It measures changes in the refractive index at the surface of a sensor chip where the receptor is immobilized, upon the binding of the analyte.

Data Presentation: Comparative Performance of Verification Methods

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)GTPγS Binding AssayCalcium Mobilization Assay
Principle Measures changes in refractive index upon binding to an immobilized receptor.Measures interference pattern changes of light reflected from a biosensor tip.Measures the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins upon receptor activation.Measures changes in intracellular calcium concentration using fluorescent dyes.
Output Binding affinity (Kd), association (ka) and dissociation (kd) rates.Binding affinity (Kd), association (ka) and dissociation (kd) rates.G-protein activation (EC50, Emax).Second messenger response (EC50, Emax).
Format Microfluidic chip-based.96- or 384-well plate format.96- or 384-well plate format (filtration or SPA).96-, 384-, or 1536-well plate format.
Throughput Low to medium.Medium to high.Medium.High.
Sensitivity High (picomolar to micromolar).Moderate (nanomolar to millimolar).High (requires radiolabeling).Very high.
Labeling Label-free.Label-free.Radiolabeling required.Fluorescent labeling required.
Sample Type Purified receptor and ligand.Purified receptor and ligand.Cell membranes.Whole cells.
Information Direct binding kinetics and affinity.Direct binding kinetics and affinity.Functional G-protein activation.Downstream functional response.

Experimental Protocol: SPR Analysis of (5S,6R)-DiHETE Binding to LTD4 Receptor

  • Receptor Immobilization:

    • Covalently immobilize purified, solubilized LTD4 receptor onto a CM5 sensor chip using standard amine coupling chemistry.

    • Alternatively, capture His-tagged LTD4 receptor on an NTA sensor chip.

  • Ligand Preparation:

    • Prepare a dilution series of (5S,6R)-DiHETE in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and a low percentage of DMSO).

  • Binding Analysis:

    • Inject the different concentrations of (5S,6R)-DiHETE over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to record the association phase.

    • Inject running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow Immobilize Immobilize LTD4 Receptor on Sensor Chip Inject_Ligand Inject (5S,6R)-DiHETE (Analyte) Immobilize->Inject_Ligand Measure_Binding Measure Association (Change in RU) Inject_Ligand->Measure_Binding Inject_Buffer Inject Running Buffer Measure_Binding->Inject_Buffer Measure_Dissociation Measure Dissociation (Change in RU) Inject_Buffer->Measure_Dissociation Analyze Data Analysis (ka, kd, Kd) Measure_Dissociation->Analyze

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Biolayer Interferometry (BLI)

BLI is another label-free technology that measures biomolecular interactions in real-time.[4] It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Experimental Protocol: BLI Analysis of (5S,6R)-DiHETE Binding to LTD4 Receptor

  • Biosensor Preparation:

    • Hydrate streptavidin-coated biosensors in the assay buffer.

    • Immobilize biotinylated LTD4 receptor onto the biosensor tips.

  • Ligand Preparation:

    • Prepare a serial dilution of (5S,6R)-DiHETE in a 96- or 384-well plate.

  • Binding Measurement:

    • Establish a baseline by dipping the biosensors in buffer.

    • Dip the biosensors into the wells containing different concentrations of (5S,6R)-DiHETE to measure association.

    • Transfer the biosensors back to buffer-containing wells to measure dissociation.

  • Data Analysis:

    • Process the raw data by subtracting the reference sensor data.

    • Fit the resulting binding curves to a suitable model to calculate ka, kd, and Kd.

BLI_Workflow Hydrate Hydrate Biosensors Immobilize Immobilize LTD4 Receptor Hydrate->Immobilize Baseline Establish Baseline in Buffer Immobilize->Baseline Association Association with (5S,6R)-DiHETE Baseline->Association Dissociation Dissociation in Buffer Association->Dissociation Analysis Data Analysis (ka, kd, Kd) Dissociation->Analysis

Caption: Experimental workflow for Biolayer Interferometry (BLI).
GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins, a proximal event in GPCR signaling.[5] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation and accumulates, providing a measurable signal.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the LTD4 receptor.

  • Assay Setup:

    • In a 96-well filter plate, add the cell membranes, (5S,6R)-DiHETE at various concentrations, and GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a vacuum manifold.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding (total binding minus non-specific binding) against the concentration of (5S,6R)-DiHETE.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPgS_Workflow Prepare Prepare LTD4 Receptor Membranes Incubate Incubate Membranes with (5S,6R)-DiHETE, GDP, and [³⁵S]GTPγS Prepare->Incubate Filter Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (EC50, Emax) Count->Analyze

Caption: Experimental workflow for the GTPγS Binding Assay.
Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration, a key downstream event in Gq-coupled receptor signaling.[6] It typically uses fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to calcium.

Experimental Protocol: FLIPR Calcium Mobilization Assay

  • Cell Preparation:

    • Plate cells expressing the LTD4 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 1 hour at 37°C.

  • Assay Measurement:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of (5S,6R)-DiHETE to the wells and monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of (5S,6R)-DiHETE.

    • Plot the response against the ligand concentration and fit to a dose-response curve to determine the EC50 and Emax.

Calcium_Workflow Plate_Cells Plate LTD4 Receptor- Expressing Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Baseline Measure Baseline Fluorescence (FLIPR) Load_Dye->Baseline Add_Ligand Add (5S,6R)-DiHETE Baseline->Add_Ligand Measure_Response Measure Fluorescence Change Add_Ligand->Measure_Response Analyze Data Analysis (EC50, Emax) Measure_Response->Analyze

Caption: Experimental workflow for the Calcium Mobilization Assay.

Conclusion and Recommendations

The verification of the (5S,6R)-DiHETE signaling pathway is best achieved through a multi-faceted approach. SPR and BLI provide direct evidence of binding and detailed kinetic information, which is invaluable for understanding the initial ligand-receptor interaction. The GTPγS binding assay offers a functional readout of the first step in the signaling cascade, confirming that the binding event leads to G-protein activation. Finally, the calcium mobilization assay provides a robust, high-throughput method to assess the downstream physiological response in a cellular context.

For a comprehensive understanding, it is recommended to use at least one binding assay (SPR or BLI) in conjunction with a functional assay (GTPγS or calcium mobilization). The correlation between the binding affinity (Kd) and the functional potency (EC50) can provide insights into the efficiency of signal transduction.[7][8] A significant difference between these values may indicate the presence of "spare receptors" or signal amplification.[9] By employing these orthogonal approaches, researchers can build a strong, evidence-based model of (5S,6R)-DiHETE-mediated signaling, which is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics.

References

A Comparative Analysis of the Pro-inflammatory Effects of (5S,6R)-DiHETEs and Leukotrienes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Inflammation and Drug Development

This guide provides a detailed comparison of the pro-inflammatory effects of (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid ((5S,6R)-DiHETE) and leukotrienes, two classes of lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway. While both originate from a common precursor, leukotriene A4 (LTA4), their downstream signaling and biological effects in inflammation present a study in contrasts, with leukotrienes acting as potent pro-inflammatory agents and (5S,6R)-DiHETE exhibiting more complex, and even anti-inflammatory, properties.

Biosynthesis and Initial Characterization

Leukotrienes are well-established mediators of inflammation, synthesized from arachidonic acid via the 5-LOX pathway.[1] LTA4 is a pivotal intermediate, being converted to the potent neutrophil chemoattractant Leukotriene B4 (LTB4) by LTA4 hydrolase, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[2] In contrast, (5S,6R)-DiHETE is formed through the non-enzymatic hydrolysis of LTA4, although enzymatic conversion by epoxide hydrolases has also been reported.[3]

Early studies identified (5S,6R)-DiHETE as a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), the receptor for LTD4, suggesting a potential for pro-inflammatory, LTD4-like activity.[3][4] However, more recent and comprehensive investigations have revealed a more nuanced and, in some contexts, opposing role in the inflammatory response.

Comparative Pro-inflammatory and Anti-inflammatory Effects

Leukotrienes are unequivocally pro-inflammatory. LTB4 is a powerful chemoattractant for neutrophils, promoting their recruitment to sites of inflammation.[5][6] Cysteinyl leukotrienes are potent bronchoconstrictors, increase vascular permeability, and stimulate mucus secretion, all hallmark features of asthma and other allergic inflammatory conditions.[5][7]

Conversely, emerging evidence suggests that (5S,6R)-DiHETE may possess anti-inflammatory properties, particularly in the vasculature. Studies have shown that it can attenuate histamine-induced vascular hyperpermeability and inhibit increases in intracellular calcium in endothelial cells.[8] Furthermore, it has been identified as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a pathway involved in inflammatory signaling.[1] This action appears to underlie its ability to promote the healing of colitis in animal models by reducing edema and leukocyte infiltration.[1]

This presents a critical distinction for researchers: while leukotrienes amplify inflammatory responses, (5S,6R)-DiHETE may act to resolve or dampen certain aspects of inflammation, despite its structural relationship to LTA4 and weak affinity for a pro-inflammatory receptor.

Quantitative Comparison of Biological Activities

Direct comparative studies of the pro-inflammatory potencies of (5S,6R)-DiHETE and leukotrienes are limited. However, by compiling data from various experimental systems, a picture of their relative activities can be formed. Leukotrienes consistently demonstrate high potency in inducing pro-inflammatory responses at nanomolar concentrations, whereas the effects of (5S,6R)-DiHETE are observed at micromolar concentrations and are often inhibitory.

MediatorBiological EffectAssay SystemPotency (EC50/IC50)Reference
(5S,6R)-DiHETE Guinea pig ileum contractionIn vitro organ bathEC50: 1.3 µM[3][9]
Inhibition of histamine-induced endothelial barrier disruptionHuman Umbilical Vein Endothelial Cells (HUVECs)Significant inhibition at 0.3 µM[8]
Inhibition of TRPV4 agonist-induced endothelial barrier disruptionIn vitro cell-based assaySignificant inhibition at 0.1-1 µM[1]
Leukotriene B4 (LTB4) Neutrophil chemotaxisIn vitro migration assayDose-dependent response from 10 nM to 1 µM[10]
Leukotriene D4 (LTD4) Contraction of guinea pig lung parenchymaIn vitro organ bathEC50: ~1 nM[11]
Increase in intracellular Ca2+ in human eosinophilsIn vitro cell-based assayEC50: ~10 nM[11]

Signaling Pathways

The signaling mechanisms of leukotrienes are well-characterized and contribute directly to their pro-inflammatory functions.

Leukotriene Signaling:

  • LTB4 signals through the high-affinity BLT1 and low-affinity BLT2 G-protein coupled receptors (GPCRs), primarily expressed on leukocytes. Activation of these receptors leads to downstream signaling cascades involving phospholipase C (PLC), increased intracellular calcium, and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), ultimately resulting in chemotaxis, degranulation, and cytokine production.[12]

  • Cysteinyl leukotrienes (LTC4, LTD4, LTE4) signal through CysLT1 and CysLT2 receptors, also GPCRs. CysLT1 receptor activation, particularly by LTD4, couples to Gq protein, activating PLC and leading to increased intracellular calcium, which mediates smooth muscle contraction and increased vascular permeability.[2][11]

dot

Leukotriene_Signaling Leukotriene Signaling Pathways cluster_LTB4 LTB4 Pathway cluster_CysLT Cysteinyl Leukotriene Pathway LTB4 Leukotriene B4 BLT1_2 BLT1/BLT2 Receptors (GPCR) LTB4->BLT1_2 G_protein_LTB4 G-protein Activation BLT1_2->G_protein_LTB4 PLC_LTB4 Phospholipase C (PLC) Activation G_protein_LTB4->PLC_LTB4 IP3_DAG_LTB4 IP3 & DAG Production PLC_LTB4->IP3_DAG_LTB4 Ca_PKC_LTB4 ↑ Intracellular Ca2+ & PKC Activation IP3_DAG_LTB4->Ca_PKC_LTB4 Cellular_Response_LTB4 Chemotaxis Degranulation Cytokine Release Ca_PKC_LTB4->Cellular_Response_LTB4 CysLTs LTC4, LTD4, LTE4 CysLT1_2 CysLT1/CysLT2 Receptors (GPCR) CysLTs->CysLT1_2 G_protein_CysLT Gq Protein Activation CysLT1_2->G_protein_CysLT PLC_CysLT Phospholipase C (PLC) Activation G_protein_CysLT->PLC_CysLT IP3_CysLT IP3 Production PLC_CysLT->IP3_CysLT Ca_CysLT ↑ Intracellular Ca2+ IP3_CysLT->Ca_CysLT Cellular_Response_CysLT Smooth Muscle Contraction ↑ Vascular Permeability Mucus Secretion Ca_CysLT->Cellular_Response_CysLT DiHETE_Signaling (5S,6R)-DiHETE Signaling Pathway cluster_pro Potential Pro-inflammatory Action cluster_anti Observed Anti-inflammatory Action DiHETE (5S,6R)-DiHETE CysLT1 CysLT1 Receptor (Weak Agonist) DiHETE->CysLT1 Target Unknown Receptor/ Direct Membrane Effect DiHETE->Target Pro_inflammatory_response Weak LTD4-like Pro-inflammatory Effects CysLT1->Pro_inflammatory_response Ca_influx Inhibition of Ca2+ Influx Target->Ca_influx inhibits TRPV4 TRPV4 Channel TRPV4->Ca_influx Histamine_R Histamine Receptor Histamine_R->Ca_influx Anti_inflammatory_response ↓ Vascular Permeability ↓ Edema ↓ Leukocyte Infiltration Ca_influx->Anti_inflammatory_response Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow start Start isolate Isolate Neutrophils from Blood start->isolate setup Prepare Chemotaxis Chamber (e.g., Boyden Chamber) isolate->setup add_chemoattractant Add Test Compound (Leukotriene or DiHETE) to Lower Chamber setup->add_chemoattractant add_neutrophils Add Neutrophil Suspension to Upper Chamber add_chemoattractant->add_neutrophils incubate Incubate at 37°C (1-3 hours) add_neutrophils->incubate quantify Quantify Migrated Cells (Microscopy or Fluorescence) incubate->quantify analyze Calculate Chemotactic Index quantify->analyze end End analyze->end

References

Comparative Potency of (5S,6R)-DiHETE Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological potency of (5S,6R)-dihydroxyeicosatetraenoic acid (DiHETE) enantiomers, with a focus on their interaction with leukotriene receptors. The information is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, lipid signaling, and pharmacology.

Introduction to (5,6)-DiHETEs

(5,6)-DiHETEs are dihydroxy fatty acids derived from the enzymatic or non-enzymatic hydrolysis of leukotriene A4 (LTA4). They exist as four distinct diastereoisomers: (5S,6R)-DiHETE, (5R,6S)-DiHETE, (5S,6S)-DiHETE, and (5R,6R)-DiHETE. The specific stereochemistry of these molecules plays a crucial role in determining their biological activity. This guide focuses on the comparative potency of these isomers, particularly the (5S,6R) enantiomer, which has been identified as the most biologically active form in specific assays.

Data Presentation: Comparative Biological Activity

The primary biological activity of (5S,6R)-DiHETE has been characterized through its interaction with leukotriene receptors and its ability to induce smooth muscle contraction. The following tables summarize the key quantitative data from comparative studies.

Table 1: Leukotriene Receptor Binding Affinity of (5,6)-DiHETE Diastereoisomers

DiastereoisomerLTC4 Receptor BindingLTD4 Receptor BindingLTB4 Receptor Binding
(5S,6R)-DiHETENo InteractionRecognized No Interaction
(5R,6S)-DiHETENo InteractionNo InteractionNo Interaction
(5S,6S)-DiHETENo InteractionNo InteractionNo Interaction
(5R,6R)-DiHETENo InteractionNo InteractionNo Interaction
Data sourced from Muller et al., 1989.[1]

Table 2: Potency of (5S,6R)-DiHETE in Guinea Pig Ileum Contraction Assay

CompoundEC50 (µM)
(5S,6R)-DiHETE1.3
The contractile effect of (5S,6R)-DiHETE was shown to be inhibited by LTD4 receptor antagonists.[1][2]

Experimental Protocols

Leukotriene Receptor Binding Assay

Objective: To determine the binding affinity of (5,6)-DiHETE diastereoisomers to leukotriene receptors (LTC4, LTD4, and LTB4).

Methodology:

  • Membrane Preparation: Guinea pig lung membranes are prepared as a source of leukotriene receptors. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled leukotriene (e.g., [3H]LTD4) and varying concentrations of the unlabeled (5,6)-DiHETE diastereoisomers (competitors).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibitory concentration (IC50) of each diastereoisomer, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This is then used to calculate the binding affinity (Ki).

Guinea Pig Ileum Contraction Assay

Objective: To assess the contractile activity of (5S,6R)-DiHETE on smooth muscle and determine its potency.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned of its contents.[3][4] The segment is then mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until a stable baseline is achieved.

  • Drug Administration: Cumulative concentrations of (5S,6R)-DiHETE are added to the organ bath. The contractile response of the ileum is recorded isometrically using a force-displacement transducer.

  • Data Recording: The magnitude of the contraction is recorded for each concentration of the test compound.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximum response) is calculated to determine the potency of (5S,6R)-DiHETE.[2]

  • Antagonist Studies: To confirm the receptor involved, the assay can be repeated in the presence of specific LTD4 receptor antagonists (e.g., ICI 198,615 and SKF104,353).[1] A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism at the LTD4 receptor.

Mandatory Visualization

Signaling Pathway of (5S,6R)-DiHETE via the LTD4 Receptor

LTD4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DiHETE (5S,6R)-DiHETE LTD4_R LTD4 Receptor (CysLT1) DiHETE->LTD4_R Binds Gq Gq Protein LTD4_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Mediates PKC->Contraction Phosphorylates Downstream Targets

Caption: Signaling pathway of (5S,6R)-DiHETE through the LTD4 receptor.

Experimental Workflow for Guinea Pig Ileum Contraction Assay

Ileum_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Guinea Pig Terminal Ileum Clean Clean Ileum Segment Isolate->Clean Mount Mount in Organ Bath (Tyrode's Solution, 37°C, Aeration) Clean->Mount Equilibrate Equilibrate Under Resting Tension Mount->Equilibrate Add_DiHETE Add Cumulative Concentrations of (5S,6R)-DiHETE Equilibrate->Add_DiHETE Record Record Isometric Contraction Add_DiHETE->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for the guinea pig ileum contraction assay.

References

(5S,6R)-DiHETE: A Potential Biomarker in Inflammatory Disease Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5S,6R)-dihydroxy-7,9,11,14,17-eicosapentaenoic acid ((5S,6R)-DiHETE) as an emerging biomarker, particularly in the context of inflammatory diseases characterized by increased vascular permeability. While direct comparative studies are limited, this document synthesizes the available experimental data on (5S,6R)-DiHETE and contrasts its potential with established biomarkers.

Introduction to (5S,6R)-DiHETE

(5S,6R)-DiHETE is a dihydroxy polyunsaturated fatty acid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It is a nonenzymatic hydrolysis product of leukotriene A4 and has demonstrated anti-inflammatory properties.[1] Recent studies have highlighted its role in attenuating vascular hyperpermeability, a key process in many inflammatory conditions.[2][3] This has led to growing interest in its potential as a biomarker for monitoring disease activity and therapeutic response in relevant disease models.

Comparative Analysis of Biomarkers

Direct quantitative comparisons of (5S,6R)-DiHETE with other biomarkers in specific disease models are not yet widely available in published literature. However, we can compare its known biological functions with those of established markers of inflammation and vascular permeability.

Table 1: Functional Comparison of (5S,6R)-DiHETE with Other Biomarkers

Biomarker CategorySpecific Biomarker ExamplePrimary Function/Indication(5S,6R)-DiHETE Relevance & Potential Advantage
Pro-inflammatory Cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)Key mediators of the acute inflammatory response.(5S,6R)-DiHETE has been shown to be produced during the healing phase of colitis, suggesting a role in the resolution of inflammation, which is not captured by measuring pro-inflammatory markers alone.[3][4]
Acute Phase Reactants C-Reactive Protein (CRP)General marker of inflammation, widely used in clinical practice.While CRP is a sensitive marker of systemic inflammation, it lacks specificity. (5S,6R)-DiHETE's direct involvement in vascular permeability may offer more targeted insights into specific pathological processes.
Vascular Permeability Markers Vascular Endothelial Growth Factor (VEGF)A potent inducer of vascular permeability.[5](5S,6R)-DiHETE has been shown to inhibit histamine-induced vascular hyperpermeability, suggesting it may act as a counter-regulatory signal and a marker of resolution.[2][3]
Leukotrienes Leukotriene B4 (LTB4), Leukotriene D4 (LTD4)Potent pro-inflammatory lipid mediators that increase vascular permeability.[1](5S,6R)-DiHETE is a weak agonist of the LTD4 receptor, suggesting it may modulate leukotriene-driven inflammation.[1]
Specialized Pro-resolving Mediators (SPMs) Resolvins, Protectins, LipoxinsActively promote the resolution of inflammation.[1][6](5S,6R)-DiHETE's anti-inflammatory and pro-healing properties align it with the functional class of SPMs, representing a potential new member of this group.[3][4]

Experimental Evidence in Disease Models

The primary disease model where (5S,6R)-DiHETE has been investigated is experimental colitis, a model for inflammatory bowel disease (IBD).

Table 2: Summary of Preclinical Data for (5S,6R)-DiHETE in Colitis Models

Study AspectFindingsReference
Endogenous Production Increased production of 5,6-DiHETE was observed during the healing stage of murine colitis.[3]
Pharmacological Effects Oral administration of 5,6-DiHETE suppressed diarrhea and colon inflammation in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.[4]
Mechanism of Action Attenuated histamine-induced vascular hyperpermeability by inhibiting the increase of intracellular Ca2+ in vascular endothelial cells.[2][3]

Experimental Protocols

Quantification of (5S,6R)-DiHETE in Biological Samples using LC-MS/MS

This protocol is adapted from established methods for the quantification of dihydroxyeicosatrienoic acids (DHETs) and other eicosanoids.[7][8][9]

1. Sample Preparation (Plasma/Serum):

  • To 200 µL of plasma or serum, add 10 µL of an internal standard mixture (e.g., 15(S)-HETE-d8).

  • Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture briefly.

  • Add 2.0 mL of Hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper organic layer to a new tube.

  • Dry the solvent under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE):

  • Condition an Oasis® HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Reconstitute the dried extract in a small volume of 10% methanol and load it onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 ×150 mm).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • A suitable gradient from Mobile Phase A to B is used to separate the analytes.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for (5S,6R)-DiHETE: The precursor ion ([M-H]⁻) is m/z 335. Product ions would need to be determined through infusion of a pure standard, but a likely product ion is m/z 163.[9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of (5S,6R)-DiHETE in Attenuating Vascular Permeability

G cluster_0 Endothelial Cell Histamine Histamine Histamine_R Histamine Receptor Histamine->Histamine_R binds PLC Phospholipase C (PLC) Histamine_R->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds Ca_ER Ca²⁺ ER->Ca_ER releases Ca_cytosol [Ca²⁺]i ↑ Ca_ER->Ca_cytosol Ca_influx Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_influx->Ca_channel influx Ca_channel->Ca_cytosol eNOS eNOS Ca_cytosol->eNOS activates Barrier_disruption Endothelial Barrier Disruption Ca_cytosol->Barrier_disruption induces NO Nitric Oxide (NO) eNOS->NO produces NO->Barrier_disruption contributes to DiHETE (5S,6R)-DiHETE DiHETE->Ca_channel inhibits

Caption: (5S,6R)-DiHETE inhibits histamine-induced Ca²⁺ influx in endothelial cells.

Experimental Workflow for Biomarker Validation

G cluster_0 Phase 1: Discovery & Preclinical Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Clinical Relevance Disease_Model Induce Disease Model (e.g., Colitis in mice) Sample_Collection Collect Biological Samples (Plasma, Tissue) Disease_Model->Sample_Collection Lipidomics Untargeted Lipidomics (LC-MS/MS) Sample_Collection->Lipidomics Measure_Established Measure Established Biomarkers (e.g., CRP, TNF-α) Sample_Collection->Measure_Established Quantification Targeted Quantification of (5S,6R)-DiHETE Lipidomics->Quantification Correlation Correlate Levels with Disease Severity Quantification->Correlation Compare_Performance Compare Performance Metrics (Sensitivity, Specificity) Correlation->Compare_Performance Measure_Established->Compare_Performance Human_Samples Analyze Human Samples (from patients with relevant disease) Compare_Performance->Human_Samples Clinical_Correlation Correlate with Clinical Outcomes Human_Samples->Clinical_Correlation

Caption: Workflow for validating (5S,6R)-DiHETE as a biomarker.

Conclusion

(5S,6R)-DiHETE is an emerging lipid mediator with demonstrated anti-inflammatory and pro-resolving activities, particularly in the context of attenuating vascular hyperpermeability. Its production during the healing phase of experimental colitis suggests its potential as a biomarker for the resolution of inflammation, offering a different perspective compared to traditional pro-inflammatory markers. While further validation, including direct comparative studies and quantification in human diseases, is necessary, the existing data provides a strong rationale for investigating (5S,6R)-DiHETE as a novel biomarker in inflammatory disease models. The experimental protocols and workflows outlined in this guide offer a framework for researchers to pursue the validation of this promising molecule.

References

Assessing the Off-Target Effects of Synthetic (5S,6R)-DiHETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of synthetic (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid ((5S,6R)-DiHETE) with other lipid mediators. The information presented herein is supported by experimental data to aid in the evaluation of its potential for therapeutic development and to anticipate unintended biological activities.

Executive Summary

Synthetic (5S,6R)-DiHETE, a dihydroxy derivative of arachidonic acid, has been identified as a biologically active lipid mediator. Understanding its off-target effects is crucial for predicting its pharmacological profile and potential side effects. Experimental evidence primarily points towards an interaction with the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of DiHETE Isomers and Other Eicosanoids

The following tables summarize the known biological activities of (5S,6R)-DiHETE and its stereoisomers, focusing on their interaction with leukotriene receptors.

Table 1: Comparative Binding Affinities of Synthetic (5,6)-DiHETE Isomers to Leukotriene Receptors in Guinea Pig Lung Membranes

CompoundLTC4 Receptor BindingLTD4 Receptor BindingLTB4 Receptor Binding
(5S,6R)-DiHETE No significant interactionRecognized No significant interaction
(5R,6S)-DiHETENo significant interactionNot recognizedNo significant interaction
(5S,6S)-DiHETENo significant interactionNot recognizedNo significant interaction
(5R,6R)-DiHETENo significant interactionNot recognizedNo significant interaction

Data sourced from Muller et al. (1989).[1]

Table 2: Functional Activity of (5S,6R)-DiHETE on Guinea Pig Ileum Contraction

CompoundAgonist ActivityEC50 (µM)Inhibition by LTD4 Antagonists
(5S,6R)-DiHETE Weak agonist1.3[2]Yes (by ICI 198,615 and SKF104,353)[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

Protocol 1: Leukotriene Receptor Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of compounds for leukotriene receptors using guinea pig lung membranes.

1. Preparation of Guinea Pig Lung Membranes: a. Euthanize a guinea pig and perfuse the lungs with ice-cold saline to remove blood.[3] b. Excise the lungs and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[4] c. Mince the lung tissue and homogenize using a Polytron or similar tissue homogenizer.[4] d. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[5] e. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[5] f. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. g. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).[5]

2. Radioligand Binding Assay: a. The assay is performed in a 96-well plate format in a final volume of 250 µL per well.[4] b. To each well, add the following components in order: i. 150 µL of the prepared lung membrane suspension (typically 50-120 µg of protein).[4] ii. 50 µL of the test compound (e.g., (5S,6R)-DiHETE) at various concentrations or buffer for total binding. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., unlabeled LTD4).[4] iii. 50 µL of radiolabeled ligand (e.g., [3H]-LTD4) at a concentration near its Kd.[5] c. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 20-25 minutes).[6] d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4] e. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4] f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For competitive binding assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). c. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.[7]

Protocol 2: Isolated Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the contractile response of guinea pig ileum smooth muscle to agonists.

1. Tissue Preparation: a. Humanely euthanize a guinea pig. b. Isolate a segment of the terminal ileum and place it in a petri dish containing warm (37°C), oxygenated Tyrode's solution. c. Gently flush the lumen of the ileum to remove its contents. d. Cut the ileum into segments of approximately 2-3 cm.

2. Organ Bath Setup: a. Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system. c. Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

3. Experimental Procedure: a. After equilibration, record a stable baseline. b. Add the test compound (e.g., (5S,6R)-DiHETE) to the organ bath in a cumulative manner, increasing the concentration stepwise. c. Record the contractile response after each addition until a maximal response is achieved. d. To test for antagonism, pre-incubate the tissue with an antagonist (e.g., an LTD4 receptor antagonist) for a set period before constructing the concentration-response curve for the agonist.

4. Data Analysis: a. Measure the amplitude of the contraction at each agonist concentration. b. Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve. c. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualizations

Signaling Pathway Diagram

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 / (5S,6R)-DiHETE CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca2_release Ca²⁺ Release ER->Ca2_release Releases Ca²⁺ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: LTD4 Receptor Signaling Pathway.

Experimental Workflow Diagram

Off_Target_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Compound ((5S,6R)-DiHETE) Binding_Assay Primary Screen (e.g., Radioligand Binding Assay) Compound->Binding_Assay Target_Prep Target Preparation (e.g., Receptor Membranes, Cells) Target_Prep->Binding_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Binding_Assay->Data_Analysis Binding Data Functional_Assay Secondary Screen (e.g., Functional Cell-Based Assay) Hit_Validation Hit Validation & Selectivity Profiling Functional_Assay->Hit_Validation Functional Data Data_Analysis->Hit_Validation Identified Hits Hit_Validation->Functional_Assay Validate Hits Off_Target_Profile Off-Target Profile Hit_Validation->Off_Target_Profile Confirmed Off-Targets

Caption: General Workflow for Off-Target Screening.

References

Safety Operating Guide

Navigating the Disposal of (5S,6R)-DiHETEs: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized biochemicals like (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, alongside a structured operational and disposal plan, to ensure the safe management of this compound.

Immediate Safety and Logistical Information

This compound, as with many eicosanoids, should be handled as potentially hazardous chemical waste. While specific disposal protocols for this compound are not extensively documented, adherence to general principles of laboratory chemical waste management is paramount.

Waste Identification and Segregation:

All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste. It is crucial to segregate this waste from other laboratory trash to prevent accidental exposure and environmental contamination. A critical step in waste segregation is to avoid mixing incompatible chemicals.

Storage of Chemical Waste:

Waste containing this compound should be stored in designated, properly labeled containers. These containers must be:

  • Compatible: The container material should be non-reactive with the chemical waste.

  • Securely Sealed: Containers must have tight-fitting lids to prevent leaks or spills.

  • Labeled: Each waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(5S,6R)-dihydroxyeicosatetraenoic acid".

Waste should be accumulated at or near the point of generation under the control of laboratory personnel.

Operational and Disposal Plan: The 5S Framework

To ensure a systematic and safe approach to the disposal of this compound, the 5S methodology, a system for organizing workspaces, can be effectively applied to waste management.

1. Sort (Seiri): The initial step is to identify and separate all items that have come into contact with this compound. This includes expired or unused neat compound, solutions, and any contaminated materials. Unnecessary items should be removed from the immediate work area to reduce clutter and potential for cross-contamination.

2. Set in Order (Seiton): Designate a specific, clearly marked area for the accumulation of this compound waste. This area should be away from general laboratory traffic and drains. Use secondary containment to mitigate the impact of any potential spills.

3. Shine (Seiso): Maintain cleanliness in the waste accumulation area. Regularly inspect waste containers for any signs of degradation or leakage. The surrounding area should be kept clean and free of any potential contaminants.

4. Standardize (Seiketsu): Develop a standard operating procedure (SOP) for the disposal of this compound waste. This SOP should be readily accessible to all laboratory personnel and should include the steps outlined in this guide.

5. Sustain (Shitsuke): Regularly review and reinforce the disposal procedures. Ensure that all personnel are trained on the SOP and that the 5S principles are consistently followed.

Personal Protective Equipment (PPE)

When handling this compound and its waste, appropriate personal protective equipment is essential.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat

This data is based on general recommendations for handling laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.

Experimental Protocol: General Procedure for Disposal of Small Quantities

For small quantities of this compound waste typically generated in a research setting, the following general disposal protocol should be followed:

  • Collection: Collect all waste materials (liquid and solid) contaminated with this compound in a designated, compatible, and clearly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity.

  • Disposal Request: Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Spill Response

In the event of a spill of this compound:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS office.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or sand).

  • Clean-up: Wearing appropriate PPE, carefully clean the affected area. All materials used for clean-up must be disposed of as hazardous waste.

Visualizing Workflows and Pathways

To further clarify the procedural and biological context of this compound, the following diagrams are provided.

DisposalWorkflow cluster_Generation Waste Generation cluster_Handling Waste Handling & Segregation (5S) cluster_Accumulation Waste Accumulation cluster_Disposal Final Disposal Start Experimentation with This compound Waste Contaminated Materials (liquid & solid) Start->Waste Collect Collect in Labeled, Compatible Container Waste->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store EHS Contact EHS for Professional Disposal Store->EHS End Proper Disposal EHS->End

Caption: Workflow for the proper disposal of this compound waste.

SignalingContext cluster_Metabolism Arachidonic Acid Metabolism cluster_Action Biological Action AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase Pathway DiHETE (5S,6R)-DiHETE LTA4->DiHETE Non-enzymatic Hydrolysis Receptor Cellular Receptors DiHETE->Receptor Response Biological Response (e.g., smooth muscle contraction) Receptor->Response

Caption: Simplified metabolic context of (5S,6R)-DiHETE formation.

Personal protective equipment for handling (5S,6R)-DiHETEs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (5S,6R)-dihydroxyeicosatetraenoic acids ((5S,6R)-DiHETEs). Adherence to these protocols is essential for ensuring laboratory safety and proper experimental conduct.

(5S,6R)-DiHETE is a dihydroxy polyunsaturated fatty acid that acts as a lipid mediator in inflammatory processes.[1] Due to its biological activity, appropriate handling precautions must be taken to avoid unintended exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure to potential chemical and biological hazards.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Ensure gloves are compatible with the solvents used to dissolve the compound, such as ethanol, DMF, or DMSO.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or aerosols.[2][3]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.[2]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Respiratory protection may be necessary if there is a risk of aerosolization and a fume hood is not available.

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • All work with this compound should be performed in a well-ventilated laboratory.
  • A chemical fume hood is highly recommended, especially when handling the compound in its powdered form or when preparing stock solutions.

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
  • Reconstitution: this compound are often supplied as a solid or in a solvent. If solid, carefully weigh the required amount in the fume hood. When reconstituting, slowly add the recommended solvent (e.g., ethanol, DMF, DMSO) to the vial to avoid splashing.
  • Handling: Use appropriate laboratory equipment (e.g., micropipettes with filtered tips) to handle solutions. Avoid direct contact with the skin and eyes.
  • Storage: Store this compound at -20°C in an airtight container to maintain stability.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: Unused solid this compound should be disposed of as chemical waste according to institutional guidelines.
  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of in a designated hazardous waste container.

2. Institutional Guidelines:

  • Always follow your institution's specific protocols for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_PPE Don Personal Protective Equipment Prep_Area Prepare Work Area in Fume Hood Prep_PPE->Prep_Area Handling_Reconstitute Reconstitute Compound Prep_Area->Handling_Reconstitute Proceed to handling Handling_Use Perform Experiment Handling_Reconstitute->Handling_Use Disposal_Segregate Segregate Waste Handling_Use->Disposal_Segregate Experiment complete Disposal_Store Store in Labeled Container Disposal_Segregate->Disposal_Store Disposal_Follow Follow Institutional Guidelines Disposal_Store->Disposal_Follow

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-DiHETEs
Reactant of Route 2
(5S,6R)-DiHETEs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.